molecular formula C10H17N4NaO8S B11935121 Carbazochrome sodium sulfonate hydrate

Carbazochrome sodium sulfonate hydrate

Cat. No.: B11935121
M. Wt: 376.32 g/mol
InChI Key: OYJPFDKOYUZMCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazochrome sodium sulfonate hydrate is a hemostatic agent of interest in biochemical and pharmacological research. Its primary investigated applications involve the control of capillary bleeding and the reduction of vascular hyperpermeability. Studies have explored its use as a model compound in surgical research, particularly in orthopedic procedures such as total hip arthroplasty and arthroscopic rotator cuff repair, where it has been examined for its potential to reduce perioperative blood loss and inflammatory responses when used in combination with other agents like tranexamic acid . The value of this compound for researchers lies in its defined mechanism of action. Carbazochrome is an oxidation product of adrenaline that functions as a capillary stabilizer . Its activity is associated with the enhancement of microcirculatory tone and the promotion of platelet plug formation through interaction with α-adrenoreceptors on the platelet surface . This interaction triggers an intracellular signaling cascade, leading to increased calcium levels and subsequent platelet activation and aggregation . Furthermore, research indicates it can inhibit agonist-induced phosphoinositide hydrolysis and reverse thrombin-, tryptase-, and bradykinin-induced increases in endothelial cell permeability, thereby reducing vascular leakage . Recent scientific investigations highlight its potential research utility. In models of total hip arthroplasty, the combination of carbazochrome sodium sulfonate and tranexamic acid was associated with reduced total blood loss and lower levels of inflammatory biomarkers compared to the use of tranexamic acid alone . In arthroscopic surgery studies, it has been linked to improved visual clarity during procedures and reduced postoperative pain and swelling . This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17N4NaO8S

Molecular Weight

376.32 g/mol

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate;trihydrate

InChI

InChI=1S/C10H12N4O5S.Na.3H2O/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;;;;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);;3*1H2/q;+1;;;/p-1

InChI Key

OYJPFDKOYUZMCM-UHFFFAOYSA-M

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].O.O.O.[Na+]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Endothelial-Protective Effects of Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303), a hemostatic agent, exerts a significant influence on endothelial cells, the gatekeepers of vascular integrity. This technical guide delves into the core mechanism of action of carbazochrome sodium sulfonate hydrate on endothelial cells, with a primary focus on its well-documented role in modulating vascular permeability. While direct evidence on its effects on endothelial cell proliferation, apoptosis, migration, and tube formation is limited in publicly available research, this document synthesizes the existing knowledge on its molecular interactions within endothelial cells. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols from key studies, and a quantitative summary of the available data to support further research and drug development endeavors in the field of vascular biology.

Core Mechanism of Action: Regulation of Endothelial Barrier Function

The principal mechanism of action of this compound on endothelial cells lies in its ability to enhance endothelial barrier function and reduce vascular permeability. This effect is primarily achieved through the inhibition of agonist-induced phosphoinositide hydrolysis.

Signaling Pathway

Vasoactive agents such as thrombin and bradykinin (B550075) trigger an increase in vascular permeability by binding to their respective G-protein coupled receptors on the endothelial cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 levels prompts the release of calcium from the endoplasmic reticulum, leading to a cascade of events that includes the rearrangement of the actin cytoskeleton and the disruption of adherens junctions, particularly the dissociation of VE-cadherin. This ultimately results in the formation of intercellular gaps and increased permeability.

This compound intervenes in this pathway by inhibiting the agonist-induced hydrolysis of phosphoinositides.[1][2] This inhibitory action prevents the downstream signaling cascade, leading to the stabilization of the actin cytoskeleton and the preservation of VE-cadherin at cell-cell junctions.[1][2]

Signaling Pathway of this compound on Endothelial Permeability

Carbazochrome_Signaling cluster_agonist Vasoactive Agonist (e.g., Thrombin, Bradykinin) cluster_receptor GPCR cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Actin Actin Stress Fiber Formation IP3->Actin VECadherin VE-Cadherin Disruption IP3->VECadherin Permeability Increased Vascular Permeability Actin->Permeability VECadherin->Permeability

Caption: Signaling pathway illustrating the inhibitory effect of Carbazochrome Sodium Sulfonate on agonist-induced vascular hyperpermeability.

Effects on Endothelial Cell Functions: A Gap in Current Knowledge

A comprehensive review of the scientific literature reveals a notable absence of in-depth studies investigating the direct effects of this compound on key endothelial cell functions beyond permeability. Specifically, there is a lack of quantitative data and detailed experimental protocols concerning its impact on:

  • Endothelial Cell Proliferation: The effect of this compound on the growth and division of endothelial cells remains uncharacterized.

  • Endothelial Cell Apoptosis: There is no available data on whether this compound influences programmed cell death in endothelial cells.

  • Endothelial Cell Migration: The potential of this compound to modulate the migratory capacity of endothelial cells, a crucial aspect of angiogenesis and wound healing, has not been explored.

  • Endothelial Cell Tube Formation: In vitro studies to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures are absent from the current body of research.

This significant knowledge gap presents a compelling opportunity for future research to fully elucidate the therapeutic potential of this compound in vascular biology.

Quantitative Data Summary

The following table summarizes the quantitative data available from the key study by Sendo et al. (2003) on the effect of carbazochrome sodium sulfonate (AC-17) on endothelial cells.

ParameterVasoactive AgentConcentration of AC-17Observed EffectReference
Endothelial Barrier Dysfunction Tryptase, Thrombin, Bradykinin0.1 - 1 µMReversal of barrier dysfunction[1]
Phosphoinositide Hydrolysis Bradykinin, Thrombin0.1 - 10 µMConcentration-dependent reduction of [3H]inositol triphosphate formation[1]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies adapted from the study by Sendo et al. (2003)[1].

Endothelial Cell Culture
  • Cell Line: Porcine aortic endothelial cells (PAECs).

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Transendothelial Permeability Assay

This assay measures the passage of albumin across a monolayer of endothelial cells, serving as an indicator of endothelial barrier function.

  • Workflow:

    • PAECs are seeded onto microporous membrane inserts in a 24-well plate and cultured to form a confluent monolayer.

    • The culture medium is replaced with fresh medium containing the vasoactive agent (e.g., tryptase, thrombin, or bradykinin) with or without carbazochrome sodium sulfonate (AC-17).

    • Evans blue-conjugated albumin is added to the upper chamber (luminal side).

    • After a defined incubation period, the amount of Evans blue-conjugated albumin that has traversed the endothelial monolayer into the lower chamber (abluminal side) is quantified spectrophotometrically.

Experimental Workflow for Transendothelial Permeability Assay

Permeability_Workflow A Seed PAECs on microporous membrane B Culture to confluence A->B C Treat with Vasoactive Agent +/- Carbazochrome B->C D Add Evans blue-albumin to upper chamber C->D E Incubate D->E F Measure albumin in lower chamber E->F G Quantify Permeability F->G

References

An In-depth Technical Guide to the Synthesis and Purification of Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for Carbazochrome (B1668341) Sodium Sulfonate Hydrate, a hemostatic agent used to reduce capillary bleeding.[1][2] The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis of Carbazochrome Sodium Sulfonate Hydrate

Two primary synthesis routes for Carbazochrome Sodium Sulfonate are documented. The traditional method involves a multi-step process starting from adrenaline (epinephrine), while a more direct, modern approach begins with carbazochrome.

1.1. Traditional Synthesis Route

The older method for synthesizing Carbazochrome Sodium Sulfonate involves three main steps:

  • Cyclization of Adrenaline: Adrenaline is oxidized to form the unstable intermediate, adrenochrome.

  • Formation of Carbazochrome: Adrenochrome is then reacted with semicarbazide (B1199961) to produce carbazochrome.

  • Sulfonation: Finally, carbazochrome is sulfonated to yield Carbazochrome Sodium Sulfonate.

This method is often considered more complex and may involve the use of costly reagents, making it less suitable for large-scale industrial production.[3]

1.2. Modern Synthesis Route from Carbazochrome

A more streamlined and widely used method starts directly from carbazochrome (referred to in some patents as "suprarenal gland plain color hydrazone").[1][2][3] This process is characterized by its high yield and the high purity of the final product.[1][2][3]

The overall reaction can be summarized as the reaction of carbazochrome with a sulfonating agent, such as sodium bisulfite or sodium sulfite, in the presence of an antioxidant like ascorbic acid.[1][2][3]

1.2.1. Experimental Protocol for Modern Synthesis

The following protocol is a generalized procedure based on methodologies described in multiple patents.[1][2][3]

Materials:

  • Carbazochrome ("suprarenal gland plain color hydrazone")

  • Sodium Bisulfite (or Sodium Sulfite)

  • Ascorbic Acid

  • Purified Water

  • Decolorizing agent (e.g., medicinal activated carbon)

  • Alkaline solution (e.g., 5-20% Sodium Hydroxide solution)

  • Acetone

Procedure:

  • Dissolution and Reaction: In a reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and ascorbic acid. The mixture is heated to 60-90°C with continuous stirring until all solids have dissolved. The reaction is maintained at this temperature for 20-60 minutes to ensure completion.[1][2][3]

  • Decolorization and Filtration: After the reaction, a decolorizing agent is added to the solution. The mixture is stirred at 60-90°C for 20-60 minutes. The solution is then filtered to remove the decolorizing agent and any other solid impurities. The residue is washed with purified water, and the filtrates are combined.[1][3]

  • Crystallization: The pH of the filtrate is adjusted to 5-8 using an alkaline solution to induce crystallization. The solution is then cooled to 0-10°C and allowed to stand for 8-16 hours to facilitate complete precipitation of the crystals.[1][2][3]

1.2.2. Quantitative Data for Synthesis

The following table summarizes the quantitative parameters for the modern synthesis of this compound.

ParameterValueReference
Reactants (parts by weight)
Purified Water50-100[2][3]
Carbazochrome10-15[2][3]
Sodium Bisulfite5-12[1][2]
Ascorbic Acid0.5-5[2][3]
Reaction Conditions
Heating Temperature60-90°C[1][2][3]
Reaction Time20-60 minutes[1][2][3]
Decolorization
Temperature60-90°C[2][3]
Time20-60 minutes[2][3]
Crystallization
pH5-8[1][2][3]
Cooling Temperature0-10°C[1][2][3]
Standing Time8-16 hours[1][2][3]
Reported Yield >90%[1][2][3]
Reported Purity >99%[1][2][3]

1.3. Synthesis Workflow Diagram

SynthesisWorkflow A Raw Materials (Carbazochrome, Sodium Bisulfite, Ascorbic Acid, Purified Water) B Dissolution & Reaction (60-90°C, 20-60 min) A->B C Decolorization (Activated Carbon, 60-90°C, 20-60 min) B->C D Filtration C->D E Crystallization (pH 5-8, 0-10°C, 8-16 h) D->E F Crude Carbazochrome Sodium Sulfonate Hydrate E->F

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification process is critical to achieving the high purity required for pharmaceutical applications. The primary purification method involves a series of refinement steps following crystallization.

2.1. Experimental Protocol for Purification

Materials:

  • Crude this compound crystals

  • Purified Water

  • Acetone

Procedure:

  • Filtration and Washing: The crude crystals obtained from the crystallization step are collected by filtration. The crystals are then washed sequentially with purified water and acetone.[1][2][3]

  • Drying: The washed crystals are dried in a vacuum oven to remove residual solvents. The drying is typically carried out at a temperature of 50-80°C under a vacuum of -0.08 to -0.095 MPa for 6-10 hours.[1][2][3]

2.2. Quantitative Data for Purification

The following table outlines the quantitative parameters for the purification of this compound.

ParameterValueReference
Drying Conditions
Vacuum Oven Temperature50-80°C[1][2]
Vacuum Pressure-0.08 to -0.095 MPa[1][2]
Drying Time6-10 hours[1]

2.3. Purification Workflow Diagram

PurificationWorkflow Crude Crude Crystals Filter Filtration Crude->Filter Wash Washing (Purified Water, Acetone) Filter->Wash Dry Vacuum Drying (50-80°C, -0.08 to -0.095 MPa, 6-10 h) Wash->Dry Pure Pure Carbazochrome Sodium Sulfonate Hydrate Dry->Pure

Caption: Workflow for the purification of this compound.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, various analytical tests are performed. These may include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the Carbazochrome Sodium Sulfonate and to quantify any impurities.[1]

  • pH Measurement: The pH of a solution of the final product is typically between 5.0 and 6.0.[4]

  • Clarity of Solution: A solution of the product in water should be clear.[4]

  • Water Content: The water content is determined, as the final product is a hydrate.[4]

This guide provides a detailed overview of the synthesis and purification of this compound, offering valuable insights for professionals in the pharmaceutical field. The described methods are robust, leading to a high-yield and high-purity product suitable for clinical use.

References

Chemical and physical properties of Carbazochrome sodium sulfonate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Carbazochrome sodium sulfonate hydrate (B1144303), a hemostatic agent used to reduce capillary bleeding. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Carbazochrome sodium sulfonate hydrate is an orange-yellow crystalline powder.[1] It is a sodium salt of the sulfonic acid derivative of carbazochrome. The addition of the sodium sulfonate group enhances its solubility in water compared to its parent compound, carbazochrome.[2]

Table 1: General Chemical Properties
PropertyValueReferences
Chemical Name Monosodium (RS)-2,3,5,6-tetrahydro-1-methyl-6-oxo-5-semicarbazonoindole-2-sulfonate trihydrate[1]
Synonyms Adrenochrome semicarbazone sodium sulfonate, AC-17, Adona[3]
CAS Number 51460-26-5 (anhydrous)[3][4]
Molecular Formula C₁₀H₁₁N₄NaO₅S·3H₂O[5]
Molecular Weight 376.32 g/mol [4][5]
Table 2: Physical and Physicochemical Properties
PropertyValueReferences
Appearance Orange-yellow, crystals or crystalline powder[1]
Solubility Sparingly soluble in water; Very slightly soluble in methanol (B129727) and ethanol (B145695) (95%); Practically insoluble in diethyl ether[1]
Melting Point Approximately 210°C (with decomposition)[6]
pH (1 in 100 solution) 5.0 - 6.0[1]
Optical Rotation No optical rotation (1 in 100 solution)[1]

Spectroscopic and Thermal Analysis

While detailed spectral data from primary literature is limited, certificates of analysis and patent literature confirm the identity of the compound using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is used for the identification of the compound and is compared with a reference spectrum.

  • UV-Visible Spectroscopy: A solution of Carbazochrome sodium sulfonate in water exhibits a characteristic absorption spectrum used for identification purposes.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability and decomposition profile of the hydrate. The TGA curve would show a weight loss corresponding to the three water molecules of hydration, followed by decomposition at higher temperatures. The DSC thermogram would indicate the endothermic events associated with dehydration and melting, as well as any exothermic decomposition events.

Mechanism of Action and Signaling Pathway

Carbazochrome sodium sulfonate functions as a hemostatic agent primarily by enhancing capillary stability and reducing vascular permeability.[8][9] Its mechanism of action involves the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[1]

Vasoactive agents like bradykinin (B550075) and thrombin stimulate G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cascade of events that increase endothelial permeability, such as the formation of actin stress fibers and the disruption of cell-cell junctions.

This compound inhibits the agonist-induced hydrolysis of PIP₂, thereby attenuating the downstream signaling cascade that leads to increased vascular permeability. This helps to maintain the integrity of the endothelial barrier and reduce bleeding from capillaries.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Triggers Permeability Increased Endothelial Permeability Ca2_release->Permeability Leads to Carbazochrome Carbazochrome Sodium Sulfonate Hydrate Carbazochrome->PLC Inhibits Vasoactive_agent Vasoactive Agent (e.g., Bradykinin, Thrombin) Vasoactive_agent->GPCR Binds to

Signaling pathway of Carbazochrome's effect on endothelial permeability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is used to determine the purity of this compound and to quantify any related substances.

  • Chromatographic System:

    • Column: Octadecylsilane bonded silica (B1680970) gel for liquid chromatography (e.g., C18, 5 µm, 4.6 mm x 150 mm).

    • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: UV spectrophotometer at a specified wavelength.

  • Procedure:

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Carbazochrome sodium sulfonate reference standard in the mobile phase or a suitable solvent to obtain a solution of known concentration.

    • Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

    • Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Analysis: Compare the peak areas of the principal peak in the sample chromatogram with that of the standard chromatogram to determine the purity. Related substances are quantified by comparing their peak areas to the area of the principal peak from a diluted standard solution.

UV-Visible Spectrophotometry for Identification

This protocol is for the qualitative identification of this compound.

  • Apparatus: A suitable UV-Visible spectrophotometer.

  • Procedure:

    • Solution Preparation: Prepare a dilute solution of the sample in water (e.g., 1 in 100,000).

    • Measurement: Record the UV-Vis absorption spectrum of the solution between 200 nm and 800 nm.

    • Analysis: The absorption spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the Carbazochrome sodium sulfonate reference standard.

Potentiometric Titration for Assay

This method is used for the quantitative determination of the this compound content.[1]

  • Apparatus: A potentiometer with a suitable electrode system (e.g., glass and reference electrodes).

  • Reagents:

    • Standardized solution of a suitable titrant (e.g., 0.1 M sodium hydroxide).

    • High-purity water.

  • Procedure:

    • Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a sufficient volume of water.

    • Titration: Immerse the electrodes in the sample solution and titrate with the standardized titrant. Record the volume of titrant added and the corresponding potential readings.

    • Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

    • Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant consumed at the endpoint.

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

  • Method: Shake-flask method.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Melting Point Determination

This procedure is used to determine the melting point of this compound.

  • Apparatus: A capillary melting point apparatus.

  • Procedure:

    • Finely powder the dry sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with standardized methods for its analysis. For further in-depth research and development, it is recommended to consult the cited references and relevant pharmacopeial monographs.

References

Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) in a range of common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective handling and formulation of this compound.

Core Technical Data

Carbazochrome sodium sulfonate hydrate is an antihemorrhagic agent. Its solubility is a critical parameter for its use in various research and pharmaceutical applications.

Solubility Profile

The solubility of this compound varies significantly across different solvents. While it demonstrates good solubility in some organic solvents, its solubility in water and alcohols is limited. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)≥ 49 mg/mL[1][2]Fresh DMSO recommended as moisture can reduce solubility.
64 mg/mL[3]
12 mg/mL[4]Sonication is recommended.
Water6.67 mg/mL[1][2]Requires sonication, warming, and heating to 60°C.
3 mg/mL[3][4]Sonication is recommended.
Sparingly soluble[5]-
MethanolVery slightly soluble[5]-
Slightly soluble[6]-
Ethanol (95%)Very slightly soluble[5]-
Ethanol< 1 mg/mL (insoluble or slightly soluble)[4]-
Diethyl EtherPractically insoluble[5]-
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[1][2]Clear solution.
10% DMSO + 90% Corn Oil2.5 mg/mL[1][2]Suspended solution; requires sonication.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[2]Clear solution. Sonication is recommended.
2 mg/mL[4]Sonication is recommended.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below is a generalized protocol for determining the saturation solubility of this compound in a given solvent.

Protocol: Determination of Saturation Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Incubator or water bath for temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial and agitate the mixture vigorously using a magnetic stirrer or vortex mixer.

    • Place the vial in an incubator or water bath set to the desired temperature (e.g., room temperature, 25°C) and continue stirring for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the suspension to stand for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (0.22 µm) to remove any undissolved particles. This step is crucial to prevent artificially high concentration measurements.

  • Concentration Analysis by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing the peak area to a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

Mechanism of Action

Carbazochrome sodium sulfonate exerts its hemostatic effect through a dual mechanism: it enhances platelet aggregation at the site of injury and strengthens the capillary walls to reduce permeability.

Carbazochrome Sodium Sulfonate Mechanism of Action Mechanism of Action of Carbazochrome Sodium Sulfonate CSS Carbazochrome Sodium Sulfonate Hydrate PlateletActivation Platelet Activation & Aggregation CSS->PlateletActivation promotes CapillaryWall Capillary Wall CSS->CapillaryWall stabilizes VascularInjury Vascular Injury VascularInjury->PlateletActivation triggers HemostaticPlug Formation of Hemostatic Plug PlateletActivation->HemostaticPlug ReducedPermeability Decreased Capillary Permeability CapillaryWall->ReducedPermeability Hemostasis Hemostasis ReducedPermeability->Hemostasis contributes to HemostaticPlug->Hemostasis leads to

Caption: Mechanism of Action of Carbazochrome Sodium Sulfonate

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Solubility Determination Workflow Experimental Workflow for Solubility Determination Start Start AddExcess Add Excess Solute to Solvent Start->AddExcess Equilibrate Equilibrate with Agitation (24-48h at constant temp.) AddExcess->Equilibrate Sediment Allow Excess Solid to Sediment Equilibrate->Sediment Filter Filter Supernatant (0.22 µm filter) Sediment->Filter Analyze Analyze Concentration (e.g., HPLC) Filter->Analyze End End Analyze->End

References

In Vitro Hemostatic Properties of Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in various clinical settings to manage bleeding. Its purported mechanism of action involves enhancing vascular integrity and promoting primary hemostasis. This technical guide provides a comprehensive overview of the available in vitro data on the hemostatic properties of Carbazochrome sodium sulfonate hydrate, with a focus on its effects on endothelial permeability, platelet function, and the coagulation cascade. This document is intended for researchers, scientists, and drug development professionals.

While clinical observations suggest a hemostatic effect, detailed in vitro quantitative data, particularly regarding platelet aggregation and coagulation parameters, are not extensively available in publicly accessible literature. This guide summarizes the existing in vitro findings, provides detailed experimental protocols for key hemostatic assays, and presents relevant signaling pathways and workflows.

Mechanism of Action: An Overview

The primary hemostatic actions of Carbazochrome sodium sulfonate are attributed to two main effects:

  • Capillary Stabilization: It is believed to decrease capillary permeability and increase capillary resistance, thereby reducing blood leakage from small vessels.[1][2][3]

  • Enhancement of Platelet Aggregation: It is suggested to stimulate platelet aggregation and adhesion, which are crucial steps in the formation of the primary hemostatic plug.[4]

The following sections will delve into the in vitro evidence supporting these mechanisms.

Effect on Vascular Endothelial Permeability

A key aspect of the hemostatic effect of Carbazochrome sodium sulfonate is its ability to stabilize the endothelial barrier. In vitro studies have provided quantitative data and mechanistic insights into this phenomenon.

Quantitative Data: Endothelial Permeability Assay

One study investigated the effect of Carbazochrome sodium sulfonate (referred to as AC-17) on the endothelial barrier dysfunction induced by various vasoactive substances in cultured porcine aortic endothelial cells (PAECs). The permeability of the endothelial monolayer was quantified by measuring the transendothelial transport of albumin-conjugated Evans blue.[5]

Inducer of PermeabilityCarbazochrome Sodium Sulfonate (AC-17) ConcentrationReversal of Barrier Dysfunction
Tryptase0.1 - 1 µMYes
Thrombin0.1 - 1 µMYes
Bradykinin (B550075)0.1 - 1 µMYes
Ionomycin (Ca2+ ionophore)Not specifiedNo effect
A23187 (Ca2+ ionophore)Not specifiedNo effect
Phorbol (B1677699) 12-myristate 13-acetateNot specifiedNo effect

Data summarized from Sendo et al., 2003.[5]

Furthermore, the study demonstrated that Carbazochrome sodium sulfonate (0.1–10 µM) concentration-dependently reduced the enhancement of [3H]inositol triphosphate formation induced by bradykinin and thrombin.[5]

Signaling Pathway: Inhibition of Phosphoinositide Hydrolysis

The in vitro data suggests that Carbazochrome sodium sulfonate reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[5] This mechanism is distinct from pathways activated by calcium ionophores or phorbol esters. The inhibition of inositol (B14025) triphosphate (IP3) formation leads to the stabilization of the endothelial cell cytoskeleton and cell-to-cell junctions (VE-cadherin), thereby reducing vascular hyperpermeability.[5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPCR G-Protein-Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces Actin_reorg Actin Stress Fiber Formation DAG->Actin_reorg Ca_release->Actin_reorg Junction_dis VE-Cadherin Disruption Actin_reorg->Junction_dis Permeability Increased Endothelial Permeability Junction_dis->Permeability Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC Inhibits

Proposed mechanism of Carbazochrome on endothelial permeability.
Experimental Protocol: In Vitro Vascular Permeability Assay

This protocol is a generalized method for assessing vascular permeability in vitro using a transwell system.

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on collagen-coated, microporous transwell inserts until a confluent monolayer is formed.[6][7][8] The integrity of the monolayer can be verified by measuring transendothelial electrical resistance (TEER).

  • Pre-treatment:

    • Once confluent, wash the endothelial monolayer with a serum-free medium.

    • Add this compound at various concentrations to the upper (apical) chamber and incubate for a predetermined period (e.g., 1-2 hours).[6]

  • Induction of Permeability:

    • Introduce a permeability-inducing agent (e.g., thrombin, bradykinin, or TNF-α) to the apical chamber, with or without the continued presence of Carbazochrome.[5][6]

  • Permeability Measurement:

    • Add a fluorescently labeled tracer molecule (e.g., FITC-dextran or albumin-conjugated Evans blue) to the apical chamber.[5][6]

    • Incubate for a defined period (e.g., 30-60 minutes).[6]

    • Collect samples from the lower (basolateral) chamber.

  • Quantification:

    • Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.[7] The amount of tracer that has passed through the monolayer is proportional to its permeability.

  • Data Analysis:

    • Calculate the percentage of tracer that has permeated the monolayer for each condition.

    • Compare the permeability in the presence of the inducing agent alone to the permeability in the presence of both the inducing agent and Carbazochrome to determine the protective effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Endothelial Cells on Transwell Insert Culture Culture to Confluency Seed_Cells->Culture Pretreat Pre-treat with Carbazochrome Culture->Pretreat Induce Add Permeability Inducer Pretreat->Induce Add_Tracer Add Fluorescent Tracer Induce->Add_Tracer Incubate Incubate Add_Tracer->Incubate Sample Sample Basolateral Chamber Incubate->Sample Measure Measure Fluorescence Sample->Measure Analyze Analyze Data Measure->Analyze

Workflow for an in vitro vascular permeability assay.

Effect on Platelet Function

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function in vitro.[9][10][11] The following is a general protocol that can be used to evaluate the effect of a compound on platelet aggregation.

  • Sample Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.[9]

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g for 10-15 minutes).[9]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 g for 10-15 minutes).[9]

    • Adjust the platelet count in the PRP if necessary.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a vehicle control or various concentrations of this compound and incubate for a short period.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to induce aggregation.

    • Record the change in light transmission over time.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of platelet aggregation.

    • Other parameters such as the slope of the aggregation curve and the area under the curve can also be analyzed.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Collect_Blood Collect Citrated Whole Blood Centrifuge_PRP Low-Speed Centrifugation (for PRP) Collect_Blood->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (for PPP) Collect_Blood->Centrifuge_PPP Incubate_PRP Incubate PRP in Cuvette Centrifuge_PRP->Incubate_PRP Calibrate Calibrate Aggregometer (PRP & PPP) Centrifuge_PPP->Calibrate Calibrate->Incubate_PRP Add_Carbazochrome Add Carbazochrome or Vehicle Incubate_PRP->Add_Carbazochrome Add_Agonist Add Platelet Agonist Add_Carbazochrome->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze_Curve Analyze Aggregation Curve (% Max Aggregation) Record->Analyze_Curve

Workflow for Light Transmission Aggregometry.

Effect on Coagulation Cascade

There is a lack of specific in vitro studies detailing the direct effects of this compound on the coagulation cascade. Clinical studies often report coagulation parameters like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), but these are influenced by numerous in vivo factors.[12][13][14][15]

Experimental Protocols: Coagulation Assays

The following are standard in vitro protocols to assess the effects of a substance on the intrinsic, extrinsic, and common pathways of the coagulation cascade.

The PT assay evaluates the extrinsic and common pathways of coagulation.[2][16][17]

  • Sample Preparation: Use platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample to 37°C.

    • Add a PT reagent containing tissue factor (thromboplastin) and calcium to the plasma.

    • Measure the time it takes for a clot to form.

  • Data Interpretation: A prolonged PT may indicate a deficiency in factors VII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor.

The aPTT assay assesses the intrinsic and common pathways.[2][16][17][18]

  • Sample Preparation: Use platelet-poor plasma (PPP).

  • Assay Procedure:

    • Incubate the PPP at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids.[18]

    • Add calcium chloride to initiate coagulation.

    • Measure the time to clot formation.

  • Data Interpretation: A prolonged aPTT can indicate a deficiency in factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor (e.g., heparin).

G cluster_pt Prothrombin Time (PT) - Extrinsic Pathway cluster_aptt Activated Partial Thromboplastin Time (aPTT) - Intrinsic Pathway PPP_PT Platelet-Poor Plasma (PPP) Incubate_PT Pre-warm to 37°C PPP_PT->Incubate_PT Add_PT_Reagent Add PT Reagent (Thromboplastin + Ca2+) Incubate_PT->Add_PT_Reagent Measure_PT Measure Clotting Time Add_PT_Reagent->Measure_PT PPP_aPTT Platelet-Poor Plasma (PPP) Incubate_aPTT Incubate with Activator + Phospholipids at 37°C PPP_aPTT->Incubate_aPTT Add_Ca Add CaCl2 Incubate_aPTT->Add_Ca Measure_aPTT Measure Clotting Time Add_Ca->Measure_aPTT

Workflow for PT and aPTT assays.

Global Hemostasis Assessment: Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a global assessment of the entire coagulation process, from clot initiation and formation to fibrinolysis.[19][20][21][22][23] There is no specific in vitro data available for the effect of this compound on TEG or ROTEM parameters.

Experimental Protocol: TEG/ROTEM

This is a generalized protocol for evaluating a hemostatic agent using TEG or ROTEM.

  • Sample Preparation:

    • Collect whole blood in a tube containing a suitable anticoagulant (e.g., citrate).

  • Assay Procedure:

    • Pipette the whole blood sample into the assay cup, which is maintained at 37°C.[20]

    • Add a vehicle control or this compound at various concentrations.

    • Initiate coagulation using an activator (e.g., kaolin (B608303) for the intrinsic pathway, tissue factor for the extrinsic pathway).[20]

    • The instrument measures the viscoelastic changes as the clot forms and lyses, generating a characteristic tracing.

  • Data Analysis:

    • R-time (or CT - Clotting Time): Time to initial fibrin (B1330869) formation.

    • K-time (or CFT - Clot Formation Time): Time from the end of R to a clot firmness of 20 mm.

    • Alpha-angle: Rate of clot formation.

    • Maximum Amplitude (MA or MCF - Maximum Clot Firmness): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.

    • LY30 (or ML - Maximum Lysis): Percentage of clot lysis 30 minutes after MA, indicating fibrinolysis.

G cluster_prep Preparation cluster_assay TEG/ROTEM Assay cluster_analysis Analysis Collect_Blood Collect Whole Blood Add_Drug Add Carbazochrome or Vehicle Collect_Blood->Add_Drug Pipette Pipette Sample into Cup at 37°C Add_Drug->Pipette Activate Add Activator Pipette->Activate Run_Assay Run Assay and Record Viscoelastic Changes Activate->Run_Assay Analyze_Trace Analyze Tracing for: R-time, K-time, α-angle, MA, LY30 Run_Assay->Analyze_Trace

Workflow for Thromboelastography/Rotational Thromboelastometry.

Conclusion

The in vitro hemostatic properties of this compound are not fully elucidated in the available scientific literature. While there is evidence for its role in reducing endothelial permeability through the inhibition of phosphoinositide hydrolysis, quantitative data on its direct effects on platelet aggregation and the coagulation cascade from dedicated in vitro studies are lacking. The provided experimental protocols for standard hemostatic assays offer a framework for future research to comprehensively characterize the in vitro hemostatic profile of this compound. Further investigation is warranted to provide a more complete understanding of its mechanism of action and to support its clinical use with robust preclinical data.

References

The Effect of Carbazochrome Sodium Sulfonate Hydrate on Capillary Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent that has demonstrated efficacy in reducing capillary permeability. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols for assessing its effects, and a visualization of the proposed signaling pathway. The primary mechanism of carbazochrome appears to involve the stabilization of endothelial barrier function through the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of VE-cadherin at cell junctions. While clinical data on direct capillary permeability is limited, in vitro studies provide foundational evidence for its role in maintaining endothelial integrity.

Mechanism of Action: Stabilizing the Endothelial Barrier

Carbazochrome sodium sulfonate (CSS) exerts its effect on capillary permeability primarily by reinforcing the integrity of the endothelial barrier.[1][2] The endothelium, a monolayer of cells lining the blood vessels, regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Increased capillary permeability, a hallmark of inflammation and various pathological conditions, results from the disruption of the junctions between endothelial cells.

CSS has been shown to counteract the effects of various vasoactive agents that increase vascular permeability, such as tryptase, thrombin, and bradykinin.[1][2] The core mechanism is believed to be the inhibition of agonist-induced phosphoinositide hydrolysis.[1][2] This inhibition prevents the subsequent cascade of intracellular events that lead to the breakdown of the endothelial barrier.

Specifically, by inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), CSS prevents the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This, in turn, modulates downstream signaling pathways that are responsible for the contraction of the endothelial cytoskeleton and the disruption of adherens junctions. The key outcomes of this mechanism are:

  • Prevention of Actin Stress Fiber Formation: CSS has been observed to reverse the formation of intracellular actin stress fibers in endothelial cells, which are contractile bundles of actin filaments that contribute to cell retraction and the formation of intercellular gaps.[1]

  • Preservation of VE-Cadherin Integrity: Vascular endothelial (VE)-cadherin is a critical component of adherens junctions, the primary structures responsible for cell-cell adhesion in the endothelium. CSS helps to prevent the disruption of VE-cadherin localization at these junctions, thereby maintaining the structural integrity of the endothelial barrier.[1]

Quantitative Data on the Effect of Carbazochrome Sodium Sulfonate

In Vitro Studies

An in vitro study utilizing cultured porcine aortic endothelial cells (PAECs) demonstrated the direct effect of carbazochrome sodium sulfonate (referred to as AC-17 in the study) on endothelial barrier function.[1]

Parameter Vasoactive Agent Effect of Carbazochrome (AC-17) Concentration Range Reference
Endothelial Barrier DysfunctionTryptase, Thrombin, BradykininReversal of barrier dysfunction0.1 - 1 µM[1]
Inositol Triphosphate (IP3) FormationBradykinin, ThrombinConcentration-dependent reduction0.1 - 10 µM[1]
Clinical Studies

Clinical studies have primarily focused on indirect measures of capillary permeability, such as blood loss and the incidence of clinical events related to plasma leakage.

A randomized, placebo-controlled trial in children with dengue hemorrhagic fever/dengue shock syndrome investigated the ability of carbazochrome sodium sulfonate (AC-17) to prevent capillary permeability-related complications.[3]

Clinical Outcome Carbazochrome (AC-17) Group (n=45) Placebo Group (n=50) p-value Reference
Development of Shock8.9% (4/45)6% (3/50)0.44[3]
Pleural Effusion at 48h31.1%28%-[3]

Note: The study concluded that administration of AC-17 did not prevent plasma leakage or shock in dengue hemorrhagic fever/dengue shock syndrome.

Studies in surgical settings have evaluated the effect of CSS on perioperative blood loss, which can be partly attributed to its effects on capillary integrity.

Study Population Intervention Outcome Measure Result Reference
Total Hip ArthroplastyCSS + Tranexamic Acid vs. Tranexamic Acid aloneTotal Blood LossSignificantly lower in the combination group[4]
Trauma PatientsCSS + Tranexamic Acid vs. Tranexamic Acid aloneRed Blood Cell TransfusionIndependent factor for reduction of RBC transfusion[5]
Colonic Diverticular BleedingCSS vs. ControlIn-hospital mortality, blood transfusionNo significant difference[6]

Experimental Protocols

This section details the methodologies for key experiments used to assess the effect of carbazochrome sodium sulfonate on capillary permeability.

In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across a monolayer of endothelial cells cultured on a porous membrane.

Materials:

  • Porcine Aortic Endothelial Cells (PAECs)

  • Cell culture medium (e.g., Medium 199) with fetal bovine serum (FBS)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Vasoactive agents (e.g., thrombin, bradykinin)

  • Carbazochrome sodium sulfonate hydrate

  • FITC-dextran (e.g., 70 kDa)

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture PAECs in appropriate medium until confluent.

  • Seeding on Transwells: Seed the PAECs onto the upper chamber of the Transwell inserts at a high density (e.g., 1 x 10^5 cells/insert) and culture until a tight monolayer is formed. The formation of a monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).

  • Treatment:

    • Pre-incubate the endothelial monolayers with various concentrations of carbazochrome sodium sulfonate or vehicle control for a specified time (e.g., 30 minutes).

    • Add the vasoactive agent to the upper chamber to induce hyperpermeability.

  • Permeability Measurement:

    • Add FITC-dextran to the upper chamber.

    • At various time points (e.g., 15, 30, 60 minutes), collect samples from the lower chamber.

    • Measure the fluorescence of the samples using a fluorescence plate reader.

  • Data Analysis: Calculate the permeability coefficient (P) based on the flux of FITC-dextran across the monolayer. Compare the permeability in the carbazochrome-treated groups to the control and vasoactive agent-only groups.

Immunofluorescence Staining for Cytoskeletal and Junctional Proteins

This method is used to visualize the effect of carbazochrome on the organization of the actin cytoskeleton and the localization of VE-cadherin.

Materials:

  • Endothelial cells cultured on glass coverslips

  • Vasoactive agents and carbazochrome sodium sulfonate

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-VE-cadherin, phalloidin (B8060827) for F-actin)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Culture endothelial cells on coverslips and treat with vasoactive agents and/or carbazochrome as described in the permeability assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

  • Blocking and Staining:

    • Block non-specific binding sites with blocking solution.

    • Incubate with primary antibodies against VE-cadherin and fluorescently labeled phalloidin.

    • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on slides with mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.

  • Analysis: Qualitatively and quantitatively analyze the images for changes in actin stress fiber formation and the continuity of VE-cadherin at cell-cell junctions.

Signaling Pathway and Visualizations

The proposed signaling pathway for the action of carbazochrome sodium sulfonate on endothelial cells is depicted below.

G cluster_stimulus Vasoactive Agents cluster_receptor Endothelial Cell Membrane cluster_intracellular Intracellular Signaling Vasoactive_Agents Thrombin, Bradykinin, etc. GPCR G-Protein Coupled Receptor Vasoactive_Agents->GPCR binds to PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG RhoA RhoA Activation DAG->RhoA activates MLCK Myosin Light Chain Kinase (MLCK) RhoA->MLCK activates Actin Actin Stress Fiber Formation MLCK->Actin VECadherin VE-Cadherin Disruption Actin->VECadherin leads to Permeability Increased Capillary Permeability VECadherin->Permeability Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC inhibits

Caption: Proposed signaling pathway of carbazochrome sodium sulfonate in endothelial cells.

The following diagram illustrates a general experimental workflow for assessing the effect of carbazochrome on endothelial permeability in vitro.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Culture Endothelial Cells on Transwell Inserts Monolayer Formation of Confluent Monolayer (Verify with TEER) Start->Monolayer Control Vehicle Control Monolayer->Control treat Vasoactive Vasoactive Agent Monolayer->Vasoactive treat CSS Carbazochrome Monolayer->CSS treat Combo Carbazochrome + Vasoactive Agent Monolayer->Combo treat Permeability Measure Permeability (FITC-Dextran Flux) Control->Permeability IF Immunofluorescence (Actin, VE-Cadherin) Control->IF Vasoactive->Permeability Vasoactive->IF CSS->Permeability CSS->IF Combo->Permeability Combo->IF Data Quantitative Analysis and Comparison Permeability->Data IF->Data G Carbazochrome Carbazochrome Sodium Sulfonate Inhibition Inhibition of Phosphoinositide Hydrolysis Carbazochrome->Inhibition Actin Prevention of Actin Stress Fiber Formation Inhibition->Actin VE_Cadherin Maintenance of VE-Cadherin Integrity Inhibition->VE_Cadherin Barrier Stabilization of Endothelial Barrier Actin->Barrier VE_Cadherin->Barrier Permeability Decreased Capillary Permeability Barrier->Permeability

References

Molecular Targets of Carbazochrome Sodium Sulfonate Hydrate in the Coagulation Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding, particularly from capillaries. Its mechanism of action is primarily centered on enhancing platelet function and fortifying capillary integrity, rather than direct enzymatic interactions within the coagulation cascade. This technical guide synthesizes the available scientific literature to elucidate the molecular targets of carbazochrome, presenting quantitative data from clinical studies, detailing experimental methodologies, and providing visual representations of its mechanism of action.

Primary Molecular Mechanisms of Action

Carbazochrome sodium sulfonate, an oxidation product of adrenaline, exerts its hemostatic effects through two principal pathways: modulation of platelet activity and reduction of vascular permeability.[1][2][3]

Platelet Aggregation and Adhesion

The primary molecular target of carbazochrome in the context of hemostasis is the α-adrenoreceptor on the surface of platelets.[4][5] Binding to this receptor initiates a signaling cascade that promotes platelet aggregation and the formation of a primary platelet plug, a critical step in arresting blood flow at the site of injury.[2][4]

The key steps in this pathway are:

  • Receptor Binding: Carbazochrome interacts with α-adrenoreceptors, which are coupled to Gq proteins.[4][5]

  • Signal Transduction: This binding activates the PLC IP3/DAG pathway.[4]

  • Calcium Mobilization: Activation of this pathway leads to an increase in the intracellular concentration of free calcium.[4][5]

  • Downstream Effects: The elevated intracellular calcium levels trigger:

    • Activation of PLA2 and the subsequent synthesis of thromboxane (B8750289) A2 (TxA2) via the arachidonic acid pathway.[4]

    • Binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to a change in platelet shape.[4]

    • The release of pro-aggregatory molecules from platelet granules, including serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF).[4]

These events collectively enhance platelet adhesion and aggregation, facilitating the formation of a stable platelet plug.

Vascular and Capillary Stabilization

In addition to its effects on platelets, carbazochrome acts as a capillary stabilizer.[2][3] It reinforces the structure of capillary walls, thereby reducing their permeability to blood.[2][6] This is particularly relevant in controlling minor hemorrhages arising from weakened blood vessels.

Quantitative Data from Clinical Studies

While direct quantitative data on the modulation of specific coagulation factors by carbazochrome is not extensively reported, several clinical trials have quantified its efficacy in reducing blood loss in surgical and trauma settings. These studies suggest an indirect but significant impact on hemostasis.

Table 1: Efficacy of Carbazochrome Sodium Sulfonate in Reducing Perioperative and Trauma-Induced Blood Loss

Study PopulationIntervention GroupsOutcome MeasureResultsReference(s)
Total Knee ArthroplastyGroup A: TXA + topical & IV CSSGroup B: TXA + topical CSSGroup C: TXA + IV CSSGroup D: TXA onlyTotal Blood Loss (mL)Group A: 609.92 ± 221.24Group B: 753.16 ± 247.67Group C: 829.23 ± 297.45Group D: 1158.26 ± 334.13(p < 0.05 for A, B, C vs D)[7]
Total Hip ArthroplastyGroup A: IV & topical CSS + TXAGroup B: topical CSS + TXAGroup C: IV CSS + TXAGroup D: Placebo + TXATotal Blood Loss (mL)Group A: 605.0 ± 235.9Group B: 790.9 ± 280.7Group C: 844.8 ± 248.1Group D: 1064.9 ± 318.3(p < 0.001 for A, B, C vs D)[8][9]
Trauma Patients with HemorrhageCSS + TXA vs. TXA onlyRed Blood Cell (RBC) TransfusionCSS administration was an independent factor for the reduction of RBC transfusion.[10][11]

Experimental Protocols

The following provides a generalized methodology for a randomized controlled trial designed to assess the hemostatic efficacy of carbazochrome sodium sulfonate, based on protocols from cited clinical studies.

Study Design: Randomized, Placebo-Controlled Trial
  • Patient Selection: Recruit a cohort of patients scheduled for a specific surgical procedure with anticipated significant blood loss (e.g., total joint arthroplasty).

  • Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion (e.g., age, primary unilateral surgery) and exclusion (e.g., history of thromboembolic disease, coagulopathy).

  • Randomization: Randomly assign patients to one of several treatment arms, for example:

    • Group A: Tranexamic acid (TXA) + intravenous and topical carbazochrome sodium sulfonate (CSS).

    • Group B: TXA + topical CSS.

    • Group C: TXA + intravenous CSS.

    • Group D: TXA + placebo.

  • Intervention Administration: Administer the assigned interventions at standardized time points relative to the surgical procedure (e.g., pre-operatively, intra-operatively, post-operatively).

  • Data Collection:

    • Intraoperative: Measure and record intraoperative blood loss.

    • Postoperative:

      • Calculate total blood loss using a validated formula (e.g., Gross formula).

      • Monitor hemoglobin and hematocrit levels at specified intervals.

      • Record the volume of any blood transfusions required.

      • Monitor for adverse events, particularly thromboembolic complications.

  • Statistical Analysis: Compare the primary and secondary outcomes between the treatment groups using appropriate statistical tests (e.g., ANOVA, chi-squared test).

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Carbazochrome-Induced Platelet Activation

G cluster_0 cluster_1 Platelet Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Platelet Response Carbazochrome Carbazochrome Sodium Sulfonate AlphaAdrenoreceptor α-Adrenoreceptor Carbazochrome->AlphaAdrenoreceptor Binds Gq Gq Protein AlphaAdrenoreceptor->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_increase Increase in Intracellular Ca²⁺ IP3_DAG->Ca_increase ShapeChange Shape Change Ca_increase->ShapeChange GranuleRelease Granule Release (ADP, vWF, etc.) Ca_increase->GranuleRelease Aggregation Platelet Aggregation and Adhesion ShapeChange->Aggregation GranuleRelease->Aggregation

Caption: Carbazochrome initiates platelet aggregation via the α-adrenoreceptor signaling pathway.

Diagram 2: Generalized Experimental Workflow for a Clinical Trial of Carbazochrome

G cluster_0 Treatment Arms PatientRecruitment Patient Recruitment and Informed Consent Randomization Randomization PatientRecruitment->Randomization GroupA Group A (e.g., CSS + TXA) Randomization->GroupA GroupB Group B (e.g., Placebo + TXA) Randomization->GroupB Surgery Standardized Surgical Procedure GroupA->Surgery GroupB->Surgery DataCollection Data Collection (Blood Loss, Labs, AEs) Surgery->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: A logical workflow for a randomized controlled trial evaluating carbazochrome.

Conclusion

The molecular targets of carbazochrome sodium sulfonate hydrate in the context of hemostasis are primarily focused on the potentiation of primary hemostasis through platelet activation and the maintenance of vascular integrity. Its action on α-adrenoreceptors on platelets distinguishes its mechanism from that of agents that directly influence the enzymatic reactions of the coagulation cascade. The clinical data supports its role as an effective hemostatic agent in various settings, although its efficacy may be context-dependent. Future research should aim to further delineate the downstream effects of carbazochrome on platelet function and explore potential synergistic effects with other hemostatic agents.

References

Unveiling the Journey of Carbazochrome Sodium Sulfonate Hydrate: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding from various origins, including the urinary system, upper gastrointestinal tract, and respiratory tract. Its mechanism of action is centered on reducing capillary permeability and promoting the retraction of broken capillary ends. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its effective and safe therapeutic application. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion of Carbazochrome sodium sulfonate hydrate, intended to serve as a valuable resource for the scientific community.

Pharmacokinetic Profile

The pharmacokinetic properties of Carbazochrome sodium sulfonate have been investigated in both preclinical animal models and human subjects. The available data indicates that the drug is absorbed after oral and intramuscular administration, with quantifiable plasma concentrations achieved.

Pharmacokinetic Parameters in Rabbits

A study in Japanese big-ear white rabbits explored the pharmacokinetics following needle-free and intramuscular injections. The plasma concentration-time data was found to align with a one-compartment model[1]. Key pharmacokinetic parameters are summarized in the table below.

ParameterNeedle-Free Injection (Mean ± SD)Intramuscular Injection (Mean ± SD)
**AUC0-t (μg·min·mL⁻¹) **162.43 ± 17.09180.82 ± 15.29
tmax (min) 5.00 ± 1.4123.00 ± 2.01
Cmax (μg·mL⁻¹) 5.93 ± 0.025.09 ± 0.29
t1/2 (min) 23.54 ± 3.8918.28 ± 2.47
Data from a study in Japanese big-ear white rabbits.[1]
Pharmacokinetic Parameters in Humans

In healthy adult men, oral administration of 150 mg of Carbazochrome sodium sulfonate resulted in a peak plasma concentration of 25 ng/mL within 0.5 to 1 hour. The elimination half-life was reported to be 1.5 hours.[2] Another study in 24 healthy male Chinese volunteers after a single oral dose of 90 mg of carbazochrome sodium sulfonate capsules provided more detailed analytical validation but the pharmacokinetic parameters from this study were not explicitly stated in the provided abstract.

Metabolism and Excretion

The metabolic fate of Carbazochrome sodium sulfonate has been generally described as occurring in the liver and kidneys. Following administration, the drug is metabolized and subsequently excreted. It is reported to be completely excreted in about 24 hours.[2] The urine may appear orange-yellow following administration, which could be indicative of the presence of the parent drug or its metabolites.

Experimental Protocols

The quantification of Carbazochrome sodium sulfonate in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) has been a primary analytical technique.

HPLC Method for Quantification in Rabbit Plasma

A study investigating the pharmacokinetics in rabbits utilized the following HPLC method:

  • Instrumentation: High-Performance Liquid Chromatography system.

  • Mobile Phase: A mixture of 0.12% NH₄H₂PO₄ and acetonitrile (B52724) in a 91:9 ratio.

  • Detection Wavelength: 363 nm.[1]

HPLC Method for Determination of Related Substances in Injection Formulation

For the analysis of related substances in Carbazochrome sodium sulfonate injections, a gradient HPLC method has been described:

  • Column: HP-ODS Hypersil column.

  • Mobile Phase A: A mixture of 0.01 mol·L⁻¹ phosphate (B84403) buffer (pH 3.0) and acetonitrile (94:6).

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 220 nm.[3]

This method was shown to be effective in separating degradation products following exposure to acid, base, heat, and oxidation.[3]

Visualizations

Conceptual Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for a pharmacokinetic study of Carbazochrome sodium sulfonate.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Animal Model Animal Model Dosing Dosing Animal Model->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation->HPLC/LC-MS Analysis Concentration-Time Data Concentration-Time Data HPLC/LC-MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Metabolic_Clearance CSS_Admin Carbazochrome Sodium Sulfonate (Administered) Absorption Absorption into Systemic Circulation CSS_Admin->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (Liver and Kidneys) Absorption->Metabolism Excretion Excretion (Urine) Absorption->Excretion Unchanged Drug Distribution->Metabolism Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Carbazochrome Sodium Sulfonate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate quantification of this drug in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed protocols for two validated methods for the determination of Carbazochrome sodium sulfonate in human plasma: a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing protein precipitation and another LC-MS/MS method employing solid-phase extraction (SPE) for sample cleanup.

Method 1: LC-MS/MS with Protein Precipitation

This method offers a rapid and straightforward approach for the analysis of Carbazochrome sodium sulfonate in human plasma.[1][2][3]

Experimental Protocol

1. Sample Preparation:

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add a known concentration of the internal standard (e.g., amiloride (B1667095) hydrochloride).[1]

  • For protein precipitation, add 200 µL of 14% perchloric acid solution.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.

  • Column: Hypersil ODS-2 column.[1][2]

  • Mobile Phase: A multiple-step linear gradient elution with 0.2% formic acid solution and methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).[1][2]

  • Detection Mode: Selective Reaction Monitoring (SRM).[1][2]

  • Monitored Transitions: The protonated thermodegraded fragment of the free acidic form of carbazochrome sodium sulfonate was selected as the parent ion (m/z 148), and the product ion was m/z 107.[1][2]

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 50 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][2]
Internal StandardAmiloride hydrochloride[1]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This method provides a more rigorous sample cleanup, potentially reducing matrix effects and improving sensitivity.[4]

Experimental Protocol

1. Sample Preparation:

  • Sample Pre-treatment: Condition a mixed-mode anion exchange solid-phase extraction (SPE) cartridge (e.g., Oasis® WAX).[2][4]

  • Sample Loading: Load 1 mL of human plasma onto the conditioned SPE cartridge.[2][4]

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard ((1S)-(+)-10-camphorsulfonic acid) with a suitable elution solvent.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.

  • Column: Zorbax SB-Aq (4.6×250mm, 5µm).[2][4]

  • Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic phases.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).[2][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][4]

  • Monitored Transitions: The deprotonated precursor to product ion transitions were m/z 299.0→256.0 for Carbazochrome sodium sulfonate and m/z 230.9→79.8 for the internal standard.[2][4]

Quantitative Data Summary

ParameterValueReference
Linearity Range0.189 - 37.8 ng/mL[2][4]
Regression Coefficient (r)0.9995[2][4]
Intra-day Precision (RSD, %)0.95% to 4.17%[2][4]
Inter-day Precision (RSD, %)0.95% to 4.17%[2][4]
Intra-day Accuracy95.03% to 105.9%[2][4]
Inter-day Accuracy95.03% to 105.9%[2][4]
Internal Standard(1S)-(+)-10-camphorsulfonic acid[4]

Method Validation

Both methods have been fully validated according to regulatory guidelines, demonstrating selectivity, sensitivity, precision, accuracy, recovery, and stability.[1][2][4] These methods were successfully applied to pharmacokinetic and bioequivalence studies in healthy volunteers.[1][2][4]

Visualizations

experimental_workflow_precipitation cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precipitate Add 14% Perchloric Acid (200 µL) is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation (Hypersil ODS-2) inject->separation detection Mass Spectrometric Detection (APCI, SRM) separation->detection data Data Acquisition and Quantification detection->data

Caption: Workflow for LC-MS/MS analysis with protein precipitation.

experimental_workflow_spe cluster_sample_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (1 mL) condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evap Evaporate & Reconstitute elute->evap inject Inject into HPLC evap->inject separation Chromatographic Separation (Zorbax SB-Aq) inject->separation detection Mass Spectrometric Detection (ESI, MRM) separation->detection data Data Acquisition and Quantification detection->data

References

Application Notes and Protocols for Assessing Carbazochrome Sodium Sulfonate Hydrate Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding from capillaries and smaller blood vessels. Its mechanism of action is centered on enhancing vascular integrity and promoting platelet function to achieve hemostasis. In vitro studies have elucidated that its efficacy stems from its ability to stabilize endothelial cell barriers, reduce vascular permeability, and potentially modulate inflammatory responses.

The primary mode of action of Carbazochrome sodium sulfonate hydrate involves the reinforcement of capillary walls, making them less permeable to blood and plasma.[1][2] This is achieved, in part, through the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, which prevents the disruption of cell-cell junctions and the formation of actin stress fibers.[1][2] Additionally, this compound is understood to stimulate the aggregation and adhesion of platelets, a critical step in the formation of a primary platelet plug at the site of vascular injury.[3] While some clinical observations suggest anti-inflammatory properties, the direct in vitro evidence for this is less well-defined.[4][5]

These application notes provide a comprehensive overview of in vitro protocols to assess the efficacy of this compound, focusing on its effects on endothelial cell viability, vascular permeability, and inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound based on available literature.

Table 1: Effect of this compound on Endothelial Barrier Function

AssayCell TypeVasoactive AgentCarbazochrome Concentration (μM)Observed EffectReference
Transendothelial Albumin TransportPorcine Aortic Endothelial Cells (PAECs)Tryptase (100 nM)0.1 - 1Reversal of tryptase-induced hyperpermeability[1]
Transendothelial Albumin TransportPorcine Aortic Endothelial Cells (PAECs)Thrombin (10 U/ml)0.1 - 1Reversal of thrombin-induced hyperpermeability[1]
Transendothelial Albumin TransportPorcine Aortic Endothelial Cells (PAECs)Bradykinin (1 μM)0.1 - 1Reversal of bradykinin-induced hyperpermeability[1]

Table 2: Effect of this compound on Signal Transduction

AssayCell TypeAgonistCarbazochrome Concentration (μM)Observed EffectReference
[³H]inositol triphosphate formationPorcine Aortic Endothelial Cells (PAECs)Bradykinin (1 μM)0.1 - 10Concentration-dependent reduction of inositol (B14025) triphosphate formation[1]
[³H]inositol triphosphate formationPorcine Aortic Endothelial Cells (PAECs)Thrombin (10 U/ml)0.1 - 10Concentration-dependent reduction of inositol triphosphate formation[1]

Table 3: Cytotoxicity Profile of this compound

AssayCell TypeCarbazochrome ConcentrationIncubation Time% Cell ViabilityReference
MTT AssayEndothelial CellsData not available in searched literature---
LDH AssayEndothelial CellsData not available in searched literature---

Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on endothelial cells and to establish a non-toxic working concentration for subsequent efficacy assays.

Materials:

  • Endothelial cells (e.g., HUVECs, PAECs)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Endothelial Permeability Assay: Transendothelial Electrical Resistance (TEER)

Objective: To assess the ability of this compound to enhance or restore endothelial barrier function in vitro.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Complete cell culture medium

  • This compound

  • Permeability-inducing agent (e.g., thrombin, bradykinin, or LPS)

  • TEER measurement system (e.g., EVOM2™)

  • Sterile PBS

Protocol:

  • Cell Seeding on Transwells: Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). Seed endothelial cells onto the inserts at a high density to form a confluent monolayer. Culture for 2-5 days, monitoring monolayer formation by microscopy and TEER measurements.

  • Baseline TEER Measurement: Once a stable and high TEER value is achieved, indicating a confluent monolayer, proceed with the experiment.

  • Treatment:

    • Protective Effect: Pre-incubate the endothelial monolayer with various concentrations of this compound for a defined period (e.g., 1-4 hours). Then, add the permeability-inducing agent to the apical (upper) chamber.

    • Restorative Effect: First, add the permeability-inducing agent to the apical chamber. After a drop in TEER is observed, add various concentrations of this compound.

  • TEER Monitoring: Measure TEER at regular intervals (e.g., every 30-60 minutes) after the addition of the test compounds.

  • Data Analysis: Calculate the TEER values as Ω·cm². Normalize the results to the baseline TEER values and compare the effect of this compound treatment to the control groups (vehicle control and permeability-inducing agent alone).

Anti-inflammatory Activity: Cytokine Quantification by ELISA

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its impact on the production of pro-inflammatory cytokines from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 1 µg/mL) to the wells. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for a suitable period to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokines in each sample. Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane receptor Gq-protein-coupled Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates actin Actin Stress Fiber Formation ca2->actin pkc->actin disruption Disruption of Adherens Junctions (VE-cadherin) actin->disruption hyperpermeability Endothelial Hyperpermeability disruption->hyperpermeability agonist Vasoactive Agonist (e.g., Thrombin, Bradykinin) agonist->receptor Activates carbazochrome Carbazochrome Sodium Sulfonate carbazochrome->plc Inhibits

Caption: Proposed signaling pathway for this compound in endothelial cells.

Experimental Workflow

G start Start cell_culture Culture appropriate cell line (Endothelial, Immune, etc.) start->cell_culture viability Determine Non-Toxic Dose Range (e.g., MTT Assay) cell_culture->viability treatment Treat cells with Carbazochrome +/- Stimulus (e.g., Thrombin, LPS) viability->treatment permeability Assess Endothelial Permeability (e.g., TEER Assay) treatment->permeability inflammation Measure Inflammatory Markers (e.g., Cytokine ELISA) treatment->inflammation platelet Evaluate Platelet Aggregation (If applicable) treatment->platelet analysis Data Analysis and Interpretation permeability->analysis inflammation->analysis platelet->analysis end End analysis->end

Caption: General experimental workflow for in vitro assessment of Carbazochrome efficacy.

References

Application Notes and Protocols: Investigating Endothelial Barrier Function with Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for maintaining tissue homeostasis by regulating the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues.[1][2] Disruption of this endothelial barrier, leading to increased vascular permeability, is a key pathological feature in a range of conditions including inflammation, sepsis, and diabetic retinopathy.[3][4] Carbazochrome (B1668341) sodium sulfonate (CSS), also known as AC-17, is a hemostatic agent recognized for its capillary-stabilizing properties.[5][6] It has been shown to counteract endothelial barrier dysfunction induced by various vasoactive agents, making it a valuable tool for investigating the mechanisms of vascular permeability.[5][7] These application notes provide detailed protocols for studying the effects of Carbazochrome sodium sulfonate on endothelial barrier function in vitro.

Mechanism of Action

Carbazochrome sodium sulfonate enhances endothelial barrier integrity through multiple mechanisms. A primary mode of action is the inhibition of agonist-induced phosphoinositide hydrolysis.[5] Vasoactive agents like thrombin and bradykinin (B550075) typically trigger the hydrolysis of phosphatidylinositol, leading to downstream signaling that increases intracellular calcium and promotes endothelial cell contraction and gap formation.[5] CSS has been shown to reduce the formation of inositol (B14025) triphosphate in response to these agonists, thereby dampening this permeability-inducing cascade.[5]

Furthermore, CSS exerts a stabilizing effect on the endothelial cytoskeleton and cell-cell junctions.[5] In cultured endothelial cells, it reverses the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin at adherens junctions, which are induced by inflammatory mediators.[5][7] By preserving the integrity of these critical junctional and cytoskeletal components, CSS helps to maintain a restrictive endothelial barrier.[6][8]

Proposed Mechanism of Carbazochrome on Endothelial Barrier Function cluster_agonist Vasoactive Agonists (Thrombin, Bradykinin) cluster_pathway Intracellular Signaling cluster_effect Cellular Effect cluster_css Intervention Agonist Vasoactive Agonists PI_Hydrolysis Phosphoinositide Hydrolysis Agonist->PI_Hydrolysis activates IP3 Inositol Triphosphate (IP3) Formation PI_Hydrolysis->IP3 Actin Actin Stress Fiber Formation IP3->Actin VE_Cadherin VE-Cadherin Disruption IP3->VE_Cadherin Permeability Increased Endothelial Permeability Actin->Permeability VE_Cadherin->Permeability CSS Carbazochrome Sodium Sulfonate (CSS) CSS->PI_Hydrolysis inhibits CSS->Actin reverses CSS->VE_Cadherin reverses

Carbazochrome's inhibitory effect on permeability pathways.

Data Presentation

The following tables summarize the quantitative findings from key in vitro and clinical studies investigating the effects of Carbazochrome sodium sulfonate.

Table 1: In Vitro Effects of Carbazochrome Sodium Sulfonate on Endothelial Barrier Dysfunction

Cell TypePermeability InducerCarbazochrome (AC-17) ConcentrationKey FindingsReference
Porcine Aortic Endothelial Cells (PAECs)Tryptase, Thrombin, Bradykinin0.1 - 1 µMReversed the barrier dysfunction induced by the agonists.[5]
Porcine Aortic Endothelial Cells (PAECs)Bradykinin, Thrombin0.1 - 10 µMConcentration-dependently reduced the enhancement of [3H]inositol triphosphate formation.[5]
Porcine Aortic Endothelial Cells (PAECs)Tryptase0.1 - 1 µMReversed the formation of actin stress fibers and disruption of VE-cadherin.[5]
Porcine Aortic Endothelial Cells (PAECs)Ca2+ ionophores (ionomycin, A23187)0.1 - 1 µMDid not affect the enhanced endothelial permeability.[5]

Table 2: Summary of Clinical Studies on Carbazochrome Sodium Sulfonate (CSS) Efficacy

Condition StudiedDosage / AdministrationKey Quantitative OutcomesConclusionReference
Total Hip Arthroplasty (THA)Intravenous and/or topical CSS with Tranexamic Acid (TXA)Mean Total Blood Loss (TBL) was lower in CSS groups (605.0 - 844.8 mL) vs. placebo (1064.9 mL).Combined application with TXA is more effective than TXA alone in reducing blood loss and inflammation.[7][9]
Total Knee Arthroplasty (TKA)Intravenous and/or topical CSS with TXATBL was lower in CSS groups (609.92 - 829.23 mL) vs. placebo (1158.26 mL).CSS combined with TXA was more effective than TXA alone in reducing blood loss and inflammatory response.[10]
Dengue Hemorrhagic Fever300 mg/day for 2 days, then 150 mg on day 3Shock developed in 8.9% of the CSS group vs. 6% in the placebo group (p=0.44). No significant difference in pleural effusion.Administration of CSS does not prevent plasma leakage or shock in dengue.[11]
Post-Gastric Endoscopic Submucosal Dissection (ESD) Bleeding100 mg/day intravenously for 3 daysPost-ESD bleeding occurred in 5.2% of the CSS group vs. 3.8% in the non-CSS group (p=0.783).CSS administration was not effective for preventing post-ESD bleeding.[12][13]

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay (Transwell Model)

This protocol assesses endothelial barrier function by measuring the passage of a fluorescent tracer across an endothelial cell monolayer cultured on a semi-permeable membrane.[1]

Workflow for In Vitro Transwell Permeability Assay cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A 1. Seed Endothelial Cells on Transwell Inserts B 2. Culture to Confluence (e.g., 3-5 days) A->B C 3. Confirm Monolayer Integrity (e.g., TEER measurement) B->C D 4. Pre-incubate with CSS or Vehicle Control C->D E 5. Add Permeability Inducer (e.g., Thrombin, VEGF) D->E F 6. Incubate for Defined Period E->F G 7. Add FITC-Dextran to Upper Chamber F->G H 8. Collect Samples from Lower Chamber Over Time G->H I 9. Measure Fluorescence (485nm Ex / 535nm Em) H->I

Transwell permeability assay workflow.

Materials:

  • Endothelial cells (e.g., HUVEC, PAEC)

  • Endothelial Cell Growth Medium (EGM)

  • 24-well plate with Transwell inserts (e.g., 0.4 µm pore size)

  • Carbazochrome sodium sulfonate hydrate (B1144303) (CSS)

  • Permeability-inducing agent (e.g., thrombin, bradykinin, VEGF)

  • FITC-Dextran (e.g., 70 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Culture endothelial cells on the upper surface of the Transwell inserts at a high density. Allow cells to grow to a confluent monolayer. Barrier properties typically develop over 3-5 days.

  • Treatment: a. Gently wash the cell monolayer with pre-warmed PBS. b. Pre-incubate the cells with various concentrations of CSS (e.g., 0.1 - 10 µM) or vehicle control in fresh medium for 1-2 hours. c. Add the permeability-inducing agent to the upper chamber and incubate for the desired time (e.g., 30 minutes to 4 hours).

  • Permeability Measurement: a. After incubation with the permeability agent, add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL. b. At various time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the lower chamber. c. Replace the collected volume with fresh medium.

  • Quantification: a. Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (Excitation: ~485 nm, Emission: ~535 nm). b. Calculate the rate of tracer passage to determine the permeability coefficient. Compare the rates between control, agonist-treated, and CSS + agonist-treated groups.

Protocol 2: Immunofluorescence Staining for VE-Cadherin and Actin Cytoskeleton

This protocol allows for the visualization of key structural components of the endothelial barrier, providing qualitative insights into the effects of CSS.[5]

Workflow for Immunofluorescence Staining cluster_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_imaging Imaging A 1. Grow Endothelial Cells on Glass Coverslips B 2. Treat with Vehicle, Inducer, or CSS + Inducer A->B C 3. Fix Cells (e.g., 4% PFA) B->C D 4. Permeabilize (e.g., 0.1% Triton X-100) C->D E 5. Block Non-specific Sites (e.g., BSA) D->E F 6. Incubate with Primary Antibody (anti-VE-Cadherin) E->F G 7. Incubate with Secondary Antibody & Fluorescent Phalloidin (B8060827) (for F-Actin) F->G H 8. Mount Coverslips with DAPI G->H I 9. Acquire Images via Fluorescence Microscopy H->I

Immunofluorescence staining workflow.

Materials:

  • Endothelial cells cultured on sterile glass coverslips

  • Treatment agents (CSS, permeability inducer)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-VE-cadherin

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568) for F-actin staining

  • Mounting medium with DAPI for nuclear counterstaining

Procedure:

  • Cell Culture and Treatment: Grow endothelial cells to confluence on glass coverslips. Treat the cells as described in Protocol 1 (e.g., control, inducer alone, CSS pre-treatment followed by inducer).

  • Fixation and Permeabilization: a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: a. Wash three times with PBS. b. Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding. c. Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: a. Wash three times with PBS. b. Mount the coverslips onto glass slides using mounting medium containing DAPI. c. Image the cells using a fluorescence or confocal microscope. Analyze the distribution of VE-cadherin at cell junctions and the organization of the actin cytoskeleton. Look for continuous junctional staining and cortical actin in healthy monolayers, versus disrupted junctions and stress fibers in permeabilized cells.

Carbazochrome sodium sulfonate serves as an effective agent for stabilizing the endothelial barrier against various inflammatory and vasoactive stimuli. The protocols outlined here provide robust methods for researchers to investigate the mechanisms of endothelial permeability and to evaluate the efficacy of potential barrier-protective compounds. By employing both quantitative permeability assays and qualitative imaging techniques, a comprehensive understanding of the role of CSS and the regulation of endothelial barrier function can be achieved.

References

Application Notes and Protocols for Carbazochrome Sodium Sulfonate Hydrate as a Topical Hemostatic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent with a dual mechanism of action, making it a compound of interest for topical applications in controlling capillary and parenchymal bleeding. It is an oxidation product of adrenaline and is known to enhance microcirculatory tone.[1] These application notes provide an overview of its mechanism of action and detailed protocols for preclinical evaluation of its topical hemostatic efficacy.

Mechanism of Action

Carbazochrome sodium sulfonate hydrate exerts its hemostatic effect through two primary pathways:

  • Platelet Aggregation and Adhesion: It interacts with α-adrenoreceptors on the surface of platelets, which are Gq-protein coupled receptors.[1][2] This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels.[1][2] The elevated calcium activates downstream signaling, promoting platelet shape change, and the release of aggregating factors such as ADP, serotonin, and von Willebrand factor (vWF), ultimately leading to the formation of a platelet plug at the site of injury.[2][3]

  • Capillary Stabilization: Carbazochrome sodium sulfonate reinforces the structure of capillary walls, reducing their permeability.[3][4] This action helps to limit blood and plasma leakage from damaged microvasculature.[3]

Suggested Research Applications

  • Screening and development of novel topical hemostatic formulations.

  • Preclinical evaluation of hemostatic efficacy in various bleeding models.

  • Investigation of the molecular mechanisms underlying its hemostatic and vascular-stabilizing effects.

  • Comparative studies against other topical hemostatic agents.

Data Presentation: Efficacy in Clinical and Preclinical Models

While specific preclinical data for the topical application of this compound is limited in publicly available literature, data from clinical trials where it was used topically in conjunction with systemic administration provide evidence of its potential efficacy.

Clinical Efficacy Data (Topical and IV Combination)

The following tables summarize data from randomized controlled trials where a combination of topical and intravenous (IV) carbazochrome sodium sulfonate (CSS) was evaluated.

Table 1: Efficacy of Combined Topical and IV Carbazochrome Sodium Sulfonate (CSS) in Total Knee Arthroplasty [5][6]

Outcome MeasureGroup A (TXA + Topical & IV CSS)Group D (TXA only)P-value
Total Blood Loss (mL) 609.92 ± 221.241158.26 ± 334.13< 0.05

Data presented as mean ± standard deviation. TXA = Tranexamic Acid.

Table 2: Efficacy of Combined Topical and IV Carbazochrome Sodium Sulfonate (CSS) in Total Hip Arthroplasty [7]

Outcome MeasureGroup A (Combined IV and Topical CSS)Group D (Placebo)P-value
Mean Total Blood Loss (mL) 605.0 ± 235.91,064.9 ± 318.3< 0.001

Data presented as mean ± standard deviation.

Hypothetical Preclinical Efficacy Data for Topical Application

The following table represents expected outcomes from the preclinical animal models described in the protocols below, based on the known mechanism of action and clinical efficacy of carbazochrome sodium sulfonate.

Table 3: Expected Outcomes in a Rat Tail Bleeding Model with Topical this compound Gel

Treatment GroupBleeding Time (seconds)Blood Loss (mg)
Vehicle Control (Hydrogel) > 300500 ± 75
1% Carbazochrome Gel 150 ± 30250 ± 50
2% Carbazochrome Gel 90 ± 20150 ± 40
Positive Control (Commercial Hemostat) 60 ± 15100 ± 30

Data are hypothetical and presented as mean ± standard deviation.

Experimental Protocols

Preparation of a Topical Hydrogel Formulation

This protocol describes the preparation of a simple hydrogel for the topical application of this compound for research purposes. Carbomer 940 is used as a gelling agent.[8][9][10]

Materials:

Protocol:

  • Dispersion of Carbomer 940: In a beaker, add the desired amount of Carbomer 940 (e.g., 0.5% to 2% w/w) to purified water while stirring continuously with a magnetic stirrer. Continue stirring until a uniform, lump-free dispersion is achieved.

  • Addition of Propylene Glycol: Add propylene glycol (e.g., 10% w/w) to the Carbomer 940 dispersion and stir until homogeneous.[8]

  • Dissolution of this compound: In a separate beaker, dissolve the desired concentration of this compound (e.g., 1% or 2% w/w) in a small amount of purified water.

  • Incorporation of Active Ingredient: Add the carbazochrome solution to the Carbomer 940 dispersion and stir until uniformly mixed.

  • Neutralization and Gel Formation: Slowly add triethanolamine dropwise while continuously stirring.[8] Monitor the pH of the mixture. Continue adding triethanolamine until a pH of approximately 6.5-7.0 is reached, at which point the mixture will thicken into a transparent gel.

  • Final Mixing and Storage: Continue stirring for another 10-15 minutes to ensure homogeneity. Store the prepared hydrogel in an airtight container at 2-8°C, protected from light.

In Vivo Hemostatic Efficacy Assessment: Rat Tail Bleeding Model

This protocol is adapted from standard rat tail bleeding models to evaluate the efficacy of a topical hemostatic agent.[11][12][13]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Topical this compound hydrogel (from Protocol 4.1)

  • Vehicle control hydrogel

  • Positive control (e.g., a commercial hemostatic agent)

  • Scalpel or sharp blade

  • Filter paper (pre-weighed)

  • Stopwatch

  • Animal warming pad

Protocol:

  • Animal Preparation: Anesthetize the rat and place it on a warming pad to maintain body temperature.

  • Tail Amputation: Once the rat is fully anesthetized, carefully amputate the tail 5 mm from the tip using a sharp scalpel.

  • Initiation of Bleeding Monitoring: Immediately after amputation, start a stopwatch and allow the tail to bleed freely onto a pre-weighed piece of filter paper for 15 seconds.

  • Application of Treatment: At 15 seconds, apply a standardized amount (e.g., 0.5 mL) of the test article (carbazochrome gel, vehicle control, or positive control) directly to the bleeding stump.

  • Measurement of Bleeding Time: Continue to gently blot the tail with fresh filter paper every 15 seconds until bleeding ceases. The bleeding time is defined as the time from amputation until no re-bleeding occurs for at least 30 seconds.

  • Measurement of Blood Loss: After the experiment, weigh the filter paper containing the absorbed blood. The difference between the post- and pre-experiment weight of the filter paper represents the total blood loss.

  • Data Analysis: Compare the bleeding times and total blood loss between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

In Vitro Mechanistic Assays

This protocol is based on standard light transmission aggregometry (LTA) methods to assess the effect of carbazochrome on platelet function.[14][15][16]

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound solution (in saline or appropriate buffer)

  • Platelet agonist (e.g., ADP, collagen)

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Protocol:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of carbazochrome solution (at various concentrations) or vehicle control and incubate for 1-5 minutes.

    • Add a known concentration of a platelet agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Compare the aggregation response in the presence of carbazochrome to the vehicle control.

This protocol assesses the ability of carbazochrome to stabilize the endothelial barrier.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • This compound solution

  • Permeability-inducing agent (e.g., thrombin, bradykinin)

  • FITC-Dextran (70 kDa)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HUVECs onto the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 2-3 days).

  • Treatment:

    • Pre-treat the HUVEC monolayers with various concentrations of carbazochrome or vehicle control for 1-2 hours.

    • Add a permeability-inducing agent (e.g., thrombin) to the upper chamber and incubate for the desired time (e.g., 30 minutes).

  • Permeability Measurement:

    • Add FITC-Dextran to the upper chamber of each Transwell.

    • Incubate for 1 hour.

    • Collect a sample from the lower chamber.

  • Data Analysis:

    • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

    • Calculate the amount of FITC-Dextran that has passed through the monolayer.

    • Compare the permeability in carbazochrome-treated wells to the control wells.

Visualizations

Signaling Pathway of Carbazochrome-Induced Platelet Aggregation

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Carbazochrome Carbazochrome Adrenoceptor α-Adrenoceptor Carbazochrome->Adrenoceptor binds Gq Gq-protein Adrenoceptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense tubular system) IP3->Ca_release induces PKC PKC DAG->PKC activates Platelet_activation Platelet Activation (Shape Change, Granule Release) Ca_release->Platelet_activation triggers PKC->Platelet_activation contributes to Aggregation Aggregation Platelet_activation->Aggregation leads to

Caption: Carbazochrome signaling pathway in platelets.

Experimental Workflow for In Vivo Hemostatic Efficacy

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Anesthetize Rat B1 Amputate Tail Tip A1->B1 A2 Prepare Topical Carbazochrome Gel B3 Apply Topical Agent A2->B3 B2 Start Timer & Collect Blood (15s) B1->B2 B2->B3 B4 Measure Bleeding Time B3->B4 B5 Measure Blood Loss B3->B5 C1 Compare Bleeding Times B4->C1 C2 Compare Blood Loss B5->C2

Caption: Workflow for the rat tail bleeding model.

Experimental Workflow for In Vitro Vascular Permeability Assay

G A Seed HUVECs on Transwell Inserts B Culture to Confluence A->B C Pre-treat with Carbazochrome B->C D Induce Permeability (e.g., with Thrombin) C->D E Add FITC-Dextran to Upper Chamber D->E F Incubate & Collect Sample from Lower Chamber E->F G Measure Fluorescence F->G H Analyze & Compare Permeability G->H

References

Application Notes and Protocols for Evaluating the Cellular Activity of Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent known for its ability to reduce capillary bleeding and enhance vascular integrity.[1][2] Its mechanism of action is primarily associated with the stabilization of capillaries, reduction of vascular permeability, and promotion of platelet aggregation at sites of injury.[1][3] Beyond its established hemostatic effects, emerging evidence from clinical studies suggests that Carbazochrome also possesses anti-inflammatory and potential antioxidant properties.[4][5][6]

These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate and quantify the biological activities of Carbazochrome sodium sulfonate hydrate. The assays focus on three key areas: vascular permeability, inflammation, and antioxidant activity. The protocols are intended to guide researchers in the preclinical assessment of this compound and to provide a framework for investigating its mechanisms of action at a cellular level.

Data Presentation

The following tables summarize representative quantitative data from the described cell-based assays. These values are illustrative and may vary depending on the specific cell line, experimental conditions, and this compound formulation used.

Table 1: Effect of Carbazochrome on Endothelial Cell Permeability

TreatmentConcentration (µM)Fold Change in FITC-Dextran Permeability (vs. Control)
Vehicle Control-1.00
Thrombin (1 U/mL)-3.5 ± 0.4
Carbazochrome103.2 ± 0.3
Carbazochrome502.1 ± 0.2
Carbazochrome1001.2 ± 0.1

Table 2: Inhibition of Neutrophil Transendothelial Migration by Carbazochrome

TreatmentConcentration (µM)% Inhibition of Neutrophil Migration
Vehicle Control-0
TNF-α (10 ng/mL)-(Baseline for Inhibition)
Carbazochrome1015 ± 3
Carbazochrome5045 ± 5
Carbazochrome10075 ± 8

Table 3: Cellular Antioxidant Activity of Carbazochrome

TreatmentConcentration (µM)Cellular Antioxidant Activity (% of Quercetin Control)
Vehicle Control-0
Quercetin (25 µM)-100
Carbazochrome1020 ± 4
Carbazochrome5055 ± 6
Carbazochrome10085 ± 9

Experimental Protocols

Endothelial Cell Permeability Assay

This assay measures the ability of Carbazochrome to counteract the increase in endothelial permeability induced by inflammatory mediators.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Transwell® inserts (24-well format, 3.0 µm pore size)

  • Thrombin

  • FITC-Dextran (70 kDa)

  • Phosphate Buffered Saline (PBS)

  • Fluorometric plate reader

Protocol:

  • Cell Seeding: Seed HUVECs onto the upper chamber of Transwell® inserts and culture until a confluent monolayer is formed.

  • Compound Treatment: Pre-treat the HUVEC monolayer with varying concentrations of this compound for 1-2 hours.

  • Induction of Permeability: Add thrombin to the upper chamber to induce endothelial barrier disruption.

  • Permeability Measurement: Add FITC-Dextran to the upper chamber and incubate for 30 minutes.

  • Data Acquisition: Measure the fluorescence of the medium in the lower chamber using a fluorometric plate reader. Increased fluorescence in the lower chamber corresponds to increased permeability.

Neutrophil Transendothelial Migration Assay

This assay assesses the anti-inflammatory potential of Carbazochrome by measuring its ability to inhibit the migration of neutrophils across an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human neutrophils (isolated from fresh blood)

  • Endothelial Cell Growth Medium

  • Transwell® inserts (24-well format, 3.0 µm pore size)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM (fluorescent dye)

  • Fluorometric plate reader

Protocol:

  • Endothelial Monolayer Formation: Seed HUVECs onto the upper chamber of Transwell® inserts and culture to confluency.

  • Activation of Endothelium: Treat the HUVEC monolayer with TNF-α for 4-6 hours to stimulate the expression of adhesion molecules.

  • Compound Treatment: During the last 1-2 hours of TNF-α stimulation, add varying concentrations of this compound to the upper chamber.

  • Neutrophil Labeling and Addition: Label isolated human neutrophils with Calcein-AM and add them to the upper chamber.

  • Migration: Incubate for 2-4 hours to allow for neutrophil migration into the lower chamber.

  • Data Acquisition: Measure the fluorescence of the medium in the lower chamber, which is proportional to the number of migrated neutrophils.

Cellular Antioxidant Activity (CAA) Assay

This assay evaluates the ability of Carbazochrome to neutralize intracellular reactive oxygen species (ROS).

Materials:

  • Human hepatocarcinoma cells (HepG2) or other suitable cell line

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • Fluorometric plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture to confluency.

  • Compound and Probe Loading: Treat the cells with varying concentrations of this compound and DCFH-DA for 1 hour.

  • ROS Generation: Add AAPH to the wells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour using a fluorometric plate reader. The oxidation of DCFH-DA to the fluorescent DCF by ROS is inhibited by the presence of antioxidants.

  • Data Analysis: Calculate the CAA value by comparing the fluorescence in Carbazochrome-treated wells to control wells.

Visualizations

G cluster_0 Vascular Permeability Signaling Pathway Thrombin Thrombin GPCR GPCR Thrombin->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Stress_Fibers Actin Stress Fiber Formation Ca2_release->Stress_Fibers PKC->Stress_Fibers Permeability Increased Permeability Stress_Fibers->Permeability Carbazochrome Carbazochrome Carbazochrome->PLC Inhibits

Caption: Signaling pathway of thrombin-induced endothelial permeability and its inhibition by Carbazochrome.

G cluster_1 Endothelial Permeability Assay Workflow A Seed HUVECs on Transwell Insert B Culture to Confluency A->B C Pre-treat with Carbazochrome B->C D Induce Permeability (e.g., Thrombin) C->D E Add FITC-Dextran D->E F Measure Fluorescence in Lower Chamber E->F

Caption: Workflow for the endothelial cell permeability assay.

G cluster_2 Neutrophil Transendothelial Migration Assay Workflow N1 Seed HUVECs on Transwell Insert N2 Activate HUVECs with TNF-α N1->N2 N3 Treat with Carbazochrome N2->N3 N4 Add Labeled Neutrophils N3->N4 N5 Incubate to Allow Migration N4->N5 N6 Measure Fluorescence in Lower Chamber N5->N6

Caption: Workflow for the neutrophil transendothelial migration assay.

G cluster_3 Cellular Antioxidant Activity Assay Workflow C1 Seed Cells in 96-well Plate C2 Treat with Carbazochrome and DCFH-DA Probe C1->C2 C3 Induce ROS with AAPH C2->C3 C4 Measure Fluorescence Kinetically C3->C4 C5 Calculate CAA Value C4->C5

Caption: Workflow for the cellular antioxidant activity assay.

References

Application Note: Quantitative Determination of Carbazochrome Sodium Sulfonate Hydrate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) in human plasma. The protocol details a straightforward protein precipitation method for sample preparation and outlines the specific LC and MS/MS parameters for accurate analysis. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Carbazochrome sodium sulfonate in a biological matrix.

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding.[1] Its mechanism of action involves enhancing platelet aggregation and adhesion, which is crucial for the formation of blood clots to seal damaged blood vessels.[2] It also acts as a capillary stabilizer by reinforcing the capillary walls and reducing their permeability.[3][4] Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic assessments and drug development. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies.[5]

Mechanism of Action

Carbazochrome sodium sulfonate primarily exerts its hemostatic effect through two main pathways: promoting platelet plug formation and enhancing vascular integrity. It stimulates platelets, encouraging them to aggregate and adhere to one another at the site of vascular injury.[3] This action is fundamental to primary hemostasis. Additionally, it stabilizes capillary walls, reducing their permeability and preventing further blood loss.[3][4]

cluster_0 Vascular Injury cluster_1 Carbazochrome Sodium Sulfonate Action cluster_2 Hemostatic Outcome Endothelial Damage Endothelial Damage CSS Carbazochrome Sodium Sulfonate Endothelial Damage->CSS Triggers administration of Platelet_Activation Platelet Activation (Aggregation & Adhesion) CSS->Platelet_Activation Capillary_Stabilization Capillary Stabilization (Reduced Permeability) CSS->Capillary_Stabilization Platelet_Plug Platelet Plug Formation Platelet_Activation->Platelet_Plug Reduced_Bleeding Reduced Bleeding Capillary_Stabilization->Reduced_Bleeding Platelet_Plug->Reduced_Bleeding Contributes to

Figure 1: Mechanism of Action of Carbazochrome Sodium Sulfonate.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of Carbazochrome sodium sulfonate from human plasma.[6][7]

Materials:

  • Human plasma

  • 14% Perchloric acid solution

  • Amiloride hydrochloride (Internal Standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a suitable amount of internal standard (Amiloride hydrochloride).

  • Add 50 µL of 14% perchloric acid solution to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • HPLC system capable of gradient elution

LC Conditions:

Parameter Value
Column Hypersil ODS-2
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Gradient Multiple-step linear gradient

| Injection Volume | 20 µL |

Note: The specific gradient profile should be optimized to ensure proper separation of the analyte and internal standard.

Mass Spectrometry

Instrumentation:

  • Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

MS Conditions:

Parameter Value
Ionization Mode Positive APCI
Scan Type Selected Reaction Monitoring (SRM)
Parent Ion (m/z) 148 (protonated thermodegraded fragment)

| Product Ion (m/z) | 107 |

Quantitative Data

The method was validated over a linear range, and the following quantitative performance was achieved.

ParameterResult
Linear Range 0.5 - 50 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6][7]

Further validation parameters such as accuracy, precision, recovery, and stability should be established according to standard bioanalytical method validation guidelines.[8][9][10]

Experimental Workflow

The overall workflow for the analysis of Carbazochrome sodium sulfonate in biological samples is depicted below.

Start Start: Biological Sample Collection (Human Plasma) Sample_Prep Sample Preparation: Protein Precipitation Start->Sample_Prep LC_Separation LC Separation: Reversed-Phase HPLC Sample_Prep->LC_Separation MS_Detection MS/MS Detection: APCI-SRM LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantification MS_Detection->Data_Analysis End End: Report Results Data_Analysis->End

Figure 2: LC-MS/MS Workflow for Carbazochrome Analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Carbazochrome sodium sulfonate in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make it a valuable tool for researchers and drug development professionals in pharmacokinetic and bioanalytical studies.

References

Application Notes and Protocols: Carbazochrome Sodium Sulfonate Hydrate in Microvascular Integrity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent that has been investigated for its role in maintaining and restoring microvascular integrity. Its mechanism of action involves enhancing capillary resistance, reducing permeability, and promoting vascular stability.[1][2][3] These properties make it a subject of interest in various research and clinical settings where vascular leakage and bleeding are of concern. These application notes provide a summary of key findings, quantitative data from representative studies, and detailed protocols for in vitro and in vivo assessment of its effects on microvascular integrity.

Mechanism of Action

Carbazochrome sodium sulfonate exerts its effects on the microvasculature through multiple mechanisms:

  • Capillary Fortification : It enhances the elasticity and resistance of capillaries while reducing their permeability. This is potentially achieved by stabilizing acidic mucopolysaccharides within and surrounding the capillary structure.[1]

  • Endothelial Barrier Enhancement : A key molecular mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells.[4][5] Vasoactive agents such as thrombin and bradykinin (B550075) typically trigger this pathway, leading to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin junctions, which increases vascular permeability. Carbazochrome sodium sulfonate has been shown to counteract these effects, thereby preserving the integrity of the endothelial barrier.[4][5]

  • Hemostatic Support : It is also suggested to promote hemostasis by stimulating the aggregation and adhesion of platelets at sites of vascular injury.[2][6]

Quantitative Data from Selected Studies

The following tables summarize quantitative data from in vitro and clinical studies on carbazochrome sodium sulfonate.

Table 1: In Vitro Efficacy of Carbazochrome Sodium Sulfonate (AC-17) on Endothelial Barrier Dysfunction

Vasoactive AgentConcentrationCarbazochrome (AC-17) ConcentrationEffect on Endothelial PermeabilityReference
Tryptase(Not specified)0.1 - 1 µMReversal of barrier dysfunction[4][5]
Thrombin(Not specified)0.1 - 1 µMReversal of barrier dysfunction[4][5]
Bradykinin(Not specified)0.1 - 1 µMReversal of barrier dysfunction[4][5]
Bradykinin/Thrombin(Not specified)0.1 - 10 µMConcentration-dependent reduction of [³H]inositol triphosphate formation[4][5]

Table 2: Overview of Selected Clinical Studies on Carbazochrome Sodium Sulfonate (CSS)

Clinical ContextStudy DesignCSS DosageKey OutcomesFindingsReference
Total Knee ArthroplastyRandomized, placebo-controlledTopical and/or intravenousTotal blood loss, transfusion rate, inflammatory markersCSS combined with tranexamic acid (TXA) was more effective in reducing blood loss and inflammation than TXA alone.[7]
Total Hip ArthroplastyRandomized controlled trialIntravenous and/or topicalPerioperative blood loss, transfusion rates, hip painThe combination of CSS and TXA was more effective than TXA alone in reducing blood loss, transfusion rates, and pain.[8][9]
Trauma Patients with BleedingRetrospective analysisIntravenousRed blood cell (RBC) transfusion, mortalityCSS was associated with a reduction in RBC transfusion but did not decrease mortality.[10][11]
Dengue Hemorrhagic FeverRandomized, placebo-controlled300 mg/day for 2 days, then 150 mg/dayPlasma leakage, shockCSS did not prevent plasma leakage or shock.[12]
Colonic Diverticular BleedingNationwide observational studyMean 88 mg/dayIn-hospital mortality, length of stay, transfusion needCSS was not associated with a reduction in adverse outcomes.[3][13]
Post-Gastric Endoscopic Submucosal Dissection BleedingRetrospective study100 mg/day intravenouslyRate of post-procedural bleedingCSS was not effective in preventing bleeding.[14][15]

Experimental Protocols

1. In Vitro Vascular Permeability Assay

This protocol is adapted from studies investigating the effect of carbazochrome sodium sulfonate on endothelial barrier function.[4][5][16]

Objective: To assess the effect of carbazochrome sodium sulfonate on the permeability of a cultured endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) coated with collagen

  • Carbazochrome sodium sulfonate hydrate

  • Vasoactive agent (e.g., thrombin, bradykinin)

  • FITC-Dextran (high molecular weight)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the collagen-coated Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days. Culture the cells in a CO₂ incubator at 37°C.

  • Monolayer Formation: Allow the cells to grow to confluence. The integrity of the monolayer can be monitored by measuring transendothelial electrical resistance (TEER) or by visual inspection.

  • Treatment:

    • Prepare solutions of carbazochrome sodium sulfonate at various concentrations (e.g., 0.1, 1, 10 µM) in endothelial cell growth medium.

    • Pre-incubate the endothelial monolayers with the carbazochrome sodium sulfonate solutions or control medium for a specified period (e.g., 1 hour).

    • Introduce the vasoactive agent to the apical (upper) chamber of the Transwell® inserts to induce hyperpermeability.

  • Permeability Measurement:

    • Following treatment with the vasoactive agent, add FITC-Dextran to the apical chamber of each insert.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect samples from the basolateral (lower) chamber.

  • Data Analysis:

    • Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

    • The amount of fluorescence is directly proportional to the permeability of the endothelial monolayer.

    • Compare the fluorescence values between control, vasoactive agent-treated, and carbazochrome sodium sulfonate-treated groups.

2. Animal Model of Vascular Leakage (Conceptual Protocol)

This protocol outlines a general approach to studying the in vivo effects of carbazochrome sodium sulfonate on vascular permeability.

Objective: To evaluate the ability of carbazochrome sodium sulfonate to reduce vascular leakage in an animal model.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • This compound

  • Agent to induce vascular permeability (e.g., histamine, bradykinin, or lipopolysaccharide)

  • Evans blue dye

  • Saline solution

  • Anesthetic agent

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Divide them into experimental groups (e.g., control, permeability agent only, permeability agent + carbazochrome sodium sulfonate).

  • Drug Administration: Administer carbazochrome sodium sulfonate or a vehicle control to the animals via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined time before inducing permeability.

  • Induction of Vascular Leakage: Administer the permeability-inducing agent.

  • Quantification of Leakage:

    • Inject Evans blue dye intravenously. Evans blue binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.

    • After a set circulation time, perfuse the animals with saline to remove intravascular dye.

    • Harvest tissues of interest (e.g., skin, lung, intestine).

    • Extract the Evans blue dye from the tissues using a suitable solvent (e.g., formamide).

  • Data Analysis:

    • Measure the absorbance of the extracted dye using a spectrophotometer.

    • The amount of dye in the tissue is a quantitative measure of vascular leakage.

    • Compare the levels of dye extravasation between the different experimental groups.

Visualizations

Signaling Pathway of Carbazochrome Sodium Sulfonate in Endothelial Cells

G cluster_stimulus Vasoactive Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_effect Cellular Response cluster_drug Drug Intervention Thrombin Thrombin GPCR G-Protein Coupled Receptor Thrombin->GPCR Bradykinin Bradykinin Bradykinin->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Actin Actin Stress Fiber Formation IP3->Actin VE_Cadherin VE-Cadherin Disruption IP3->VE_Cadherin DAG->Actin DAG->VE_Cadherin Permeability Increased Endothelial Permeability Actin->Permeability VE_Cadherin->Permeability Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC Inhibits

Caption: Carbazochrome's proposed mechanism in endothelial cells.

Experimental Workflow for In Vitro Vascular Permeability Assay

G cluster_setup Assay Setup cluster_treatment Treatment Protocol cluster_measurement Permeability Measurement cluster_analysis Data Analysis A Seed Endothelial Cells on Transwell Inserts B Culture to Confluence A->B C Pre-treat with Carbazochrome or Vehicle Control B->C D Induce Hyperpermeability with Vasoactive Agent C->D E Add FITC-Dextran to Apical Chamber D->E F Incubate and Collect Basolateral Sample E->F G Measure Fluorescence F->G H Compare Permeability between Groups G->H

Caption: Workflow of the in vitro vascular permeability assay.

Logical Flow of In Vivo Vascular Leakage Assessment

G cluster_prep Animal Preparation cluster_induction Induction & Measurement cluster_quantification Quantification cluster_analysis Analysis A Group Animals B Administer Carbazochrome or Vehicle A->B C Induce Vascular Leakage B->C D Inject Evans Blue Dye C->D E Perfuse and Harvest Tissues D->E F Extract Dye from Tissues E->F G Measure Dye Absorbance F->G H Determine Vascular Leakage G->H

Caption: Logical workflow for in vivo vascular leakage studies.

References

Troubleshooting & Optimization

Preventing Carbazochrome sodium sulfonate hydrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Carbazochrome sodium sulfonate hydrate?

A1: this compound is described as sparingly or slightly soluble in water.[1][2][3] Its solubility can be significantly influenced by temperature and the presence of other substances. Quantitative studies have shown its solubility in water to be approximately 3 to 6.67 mg/mL, often requiring sonication and warming to achieve complete dissolution.[4][5][6]

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation is a common issue due to the compound's inherently limited solubility in water.[2][3] Several factors can trigger precipitation:

  • Concentration: The concentration of the compound may have exceeded its solubility limit in the aqueous medium.

  • Temperature: The compound is often dissolved using heat. As the solution cools, its solubility decreases, which can lead to precipitation.[1]

  • pH: The stability and solubility of the compound are pH-dependent. An inappropriate pH can cause the compound to become unstable and precipitate. The optimal pH range is generally between 5.0 and 6.0.[1][7]

  • Instability: The compound can be unstable and prone to degradation, which may result in the formation of less soluble byproducts.[7]

Q3: What is the recommended solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for preparing high-concentration stock solutions of this compound.[5][6][8] Preparing a concentrated stock in DMSO allows for subsequent dilution into an aqueous buffer or cell culture medium, a common strategy for handling poorly water-soluble compounds.[9][10]

Q4: How can I prevent precipitation when preparing an aqueous solution?

A4: To prevent precipitation, consider the following methods:

  • Heating and Sonication: Gently warming the solution (e.g., to 60°C) and using an ultrasonic bath can significantly aid dissolution and help achieve a clear solution.[4][5]

  • pH Adjustment: Maintain the pH of the aqueous solution between 5.0 and 6.0.[1] You can adjust the pH using sodium hydroxide (B78521) or appropriate buffer salts.[7][11][12]

  • Use of Co-solvents: For more complex formulations, especially for in vivo studies, a co-solvent system can be used. A common mixture includes DMSO, PEG300, Tween-80, and saline.[4][6]

  • Dilution Technique: When diluting a DMSO stock solution, add the stock dropwise into the vortexing aqueous medium. This rapid dispersion helps prevent localized high concentrations that lead to immediate precipitation.[9]

Q5: Are there any excipients that can enhance stability and prevent precipitation?

A5: Yes, certain excipients can improve the stability and clarity of the solution.

  • Antioxidants: Carbazochrome sodium sulfonate is susceptible to oxidation.[7] Adding antioxidants such as ascorbic acid, EDTA, cysteine, or sodium sulfite (B76179) can improve its stability in solution.[11][13]

  • Buffering Agents: Using buffer salts can solve problems related to unstable pH and maintain clarity during storage.[12]

  • Bulking Agents: In freeze-dried formulations, mannitol (B672) is often used as a bulking agent, which also contributes to the stability of the final product.[12]

Data Summary

Table 1: Solubility of Carbazochrome Sodium Sulfonate

Solvent Reported Solubility Conditions / Notes Source(s)
Water Sparingly / Slightly Soluble - [1][2][3]
Water 6.67 mg/mL Requires ultrasonic and warming to 60°C [4][5]
Water 3 mg/mL Sonication is recommended [6]
DMSO ≥ 49 mg/mL - [5]
DMSO 12 mg/mL Sonication is recommended [6]
Ethanol Very Slightly Soluble / Insoluble - [1][3][6]

| Methanol | Very Slightly Soluble | - |[1][2][3] |

Table 2: Recommended Excipients and Formulation Aids

Component Type Examples Purpose Source(s)
pH Adjuster / Buffer Sodium Hydroxide, Buffer Salts Maintain pH in the optimal 5.0-6.0 range [7][11][12]
Antioxidant Ascorbic Acid, EDTA, Cysteine, Sodium Sulfite Prevent oxidative degradation [11][13]
Co-solvent DMSO, PEG300, Tween-80 Enhance solubility for specific formulations [4][6]

| Bulking Agent | Mannitol | Used in freeze-dried powders for stability |[12] |

Troubleshooting Guide

Use this guide to diagnose and resolve common precipitation issues.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1 During initial dissolution in water q1->a1  Initial Dissolution a2 Upon cooling a heated solution q1->a2  Cooling a3 When diluting a DMSO stock solution q1->a3  Dilution a4 After solution has been standing for some time q1->a4  Storage s1 Troubleshooting Steps: - Increase temperature (up to 60°C) - Use sonication - Check/adjust pH to 5.0-6.0 - Ensure concentration is not too high a1->s1 s2 Troubleshooting Steps: - Prepare a fresh solution for immediate use - Maintain a stable temperature - Consider using co-solvents or  stabilizing excipients for storage a2->s2 s3 Troubleshooting Steps: - Add DMSO stock dropwise to a  larger volume of aqueous medium - Vigorously stir or vortex the medium  during addition - Prepare an intermediate dilution first a3->s3 s4 Troubleshooting Steps: - Prepare under oxygen-free conditions - Add an antioxidant (e.g., ascorbic acid) - Add a buffering agent to stabilize pH - Store protected from light a4->s4

Caption: Troubleshooting workflow for Carbazochrome precipitation.

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Solution

This protocol is suitable for preparing a simple aqueous solution for in vitro assays where excipients are not desired.

Materials:

  • This compound powder

  • High-purity water (e.g., Water for Injection or Milli-Q)

  • pH meter

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Heating magnetic stirrer or water bath

  • Sterile conical tubes or beakers

Procedure:

  • Weigh the required amount of this compound.

  • Add the powder to a sterile beaker containing the desired volume of high-purity water (do not exceed 6 mg/mL).

  • Place the beaker on a heating magnetic stirrer or in a water bath set to 50-60°C.

  • Stir the solution until the powder is completely dissolved. Sonication can be used to expedite this process.

  • Allow the solution to cool to room temperature.

  • Measure the pH of the solution. If the pH is below 5.0, adjust it to between 5.0 and 6.0 by adding 0.1 M NaOH dropwise while stirring.[1][7]

  • Visually inspect the solution for any signs of precipitation after cooling and pH adjustment.

  • Use the solution immediately for best results.

Protocol 2: Preparation of a Working Solution from a DMSO Stock

This is the recommended method for cell culture experiments to avoid issues of direct dissolution in aqueous media.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application stock Dissolve CSS Hydrate in 100% DMSO (e.g., 50 mg/mL) medium Pre-warm aqueous buffer or cell culture medium to 37°C mix Add stock solution dropwise to vortexing medium to achieve final concentration medium->mix use Use final working solution immediately mix->use

Caption: Workflow for preparing a working solution from a DMSO stock.

Materials:

  • 100% Anhydrous DMSO

  • This compound powder

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).[5] Ensure it is fully dissolved. Aliquot into single-use volumes and store at -20°C or -80°C.

  • Prepare Aqueous Medium: In a sterile conical tube, place the required volume of the pre-warmed aqueous buffer or cell culture medium.

  • Dilute Stock: Place the conical tube on a vortex mixer set to a medium speed.

  • While the medium is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the liquid. This ensures rapid dispersion and prevents precipitation.[9]

  • Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.

Factors Influencing Solution Stability

Several key factors must be controlled to maintain a clear, stable solution of this compound.

G main Carbazochrome Sodium Sulfonate Hydrate Solution Stability ph pH (Optimal: 5.0-6.0) main->ph temp Temperature (Warming aids dissolution, cooling may cause precipitation) main->temp oxygen Oxygen (Risk of oxidation) main->oxygen concentration Concentration (Higher conc. increases precipitation risk) main->concentration solution_ph Use Buffers ph->solution_ph Mitigation solution_temp Prepare Fresh & Use temp->solution_temp Mitigation solution_oxygen Use Antioxidants (e.g., Ascorbic Acid) oxygen->solution_oxygen Mitigation solution_conc Use Co-solvents (DMSO, PEG300) concentration->solution_conc Mitigation

References

Technical Support Center: Carbazochrome Sodium Sulfonate Hydrate for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo experimental dosage of Carbazochrome sodium sulfonate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Carbazochrome sodium sulfonate hydrate?

A1: this compound is a hemostatic agent that primarily acts by enhancing platelet aggregation and adhesion at the site of vascular injury, which is crucial for forming a primary platelet plug to stop bleeding.[1] Additionally, it functions as a capillary stabilizer, reinforcing the structure of capillary walls and reducing their permeability to prevent blood leakage.[1]

Q2: What is a typical starting dose for in vivo experiments in rodents?

A2: For rodent models, a common starting dose for intravenous administration is in the range of 1 to 10 mg/kg.[2] The optimal dose will depend on the specific animal model, the nature of the induced bleeding, and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.

Q3: How should this compound be prepared for intravenous injection?

A3: For intravenous administration, this compound should be dissolved in a sterile, pyrogen-free vehicle such as sterile water for injection or a buffered saline solution. The solution should be clear and free of particulate matter before injection.

Q4: Can this compound be administered through other routes?

A4: Yes, besides intravenous injection, it can be administered via intramuscular or subcutaneous routes. For oral or intraperitoneal administration in preclinical models, a suspension can be prepared.

Q5: What are the expected outcomes of this compound administration in a bleeding model?

A5: In a relevant bleeding model, administration of this compound is expected to reduce bleeding time, decrease total blood loss, and in models of increased vascular permeability, it should attenuate fluid extravasation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant reduction in bleeding time. - Insufficient Dosage: The administered dose may be too low for the specific animal model or the severity of the induced bleeding.- Timing of Administration: The drug may not have been administered at the optimal time point relative to the injury.- Inappropriate Animal Model: The chosen bleeding model may not be sensitive to the mechanism of action of this compound.- Perform a dose-response study to identify the optimal effective dose.- Adjust the timing of administration. Consider administering the compound 30-60 minutes prior to inducing the bleeding.- Ensure the animal model is appropriate for studying hemostasis and capillary function.
Precipitation observed in the injection solution. - Low Solubility: The concentration of the drug may exceed its solubility in the chosen vehicle.- Incorrect pH: The pH of the vehicle may not be optimal for maintaining solubility.- Prepare a fresh solution and ensure the drug is fully dissolved before use.- Consider using a co-solvent system if solubility is a persistent issue, but ensure the co-solvents are safe for in vivo use.- Adjust the pH of the vehicle to a range of 5.0-6.0.
High variability in experimental results. - Inconsistent Dosing: Inaccurate or inconsistent administration of the drug.- Variable Injury Induction: The method of inducing bleeding may not be standardized, leading to variable injury severity.- Animal-to-Animal Variation: Biological variability among animals.- Ensure accurate and consistent dosing for all animals.- Standardize the procedure for inducing bleeding to minimize variability.- Increase the number of animals per group to account for biological variation.
Adverse effects observed in animals (e.g., distress, lethargy). - High Dosage: The administered dose may be approaching toxic levels.- Vehicle Toxicity: The vehicle or co-solvents used may be causing adverse reactions.- Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose.- If using co-solvents, ensure they are used at concentrations known to be safe for the animal model. Consider using a different, well-tolerated vehicle.

Quantitative Data Summary

The following table summarizes reported in vivo dosages of this compound from various studies.

Animal Model Dosage Route of Administration Experimental Context Reference
Male Sprague-Dawley Rats1, 5, and 10 mg/kgIntravenous (i.v.)Attenuation of ioxaglate-induced vascular permeability[2]
Cattle, Goats, Sheep, Pigs0.5 mg/kgIntravenous, Subcutaneous, or IntramuscularTreatment of non-acute hypoprothrombinemia[3]

Detailed Experimental Protocol: Vascular Permeability Assay (Miles Assay)

This protocol describes a method to assess the effect of this compound on vascular permeability in mice using the Miles assay.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Evans blue dye (0.5% w/v in sterile saline)

  • Vascular permeability-inducing agent (e.g., histamine, bradykinin)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Male CD-1 mice (8-10 weeks old)

  • Syringes and needles (30-gauge)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1, 5, 10 mg/kg).

    • Prepare a 0.5% (w/v) solution of Evans blue dye in sterile saline and filter-sterilize.

    • Prepare the vascular permeability-inducing agent at the desired concentration in sterile saline.

  • Animal Dosing:

    • Administer this compound or vehicle (saline) to the mice via intravenous (tail vein) injection. A typical pre-treatment time is 30-60 minutes before the induction of permeability.

  • Induction of Vascular Permeability:

    • Anesthetize the mice with an appropriate anesthetic.

    • Inject 100 µL of the 0.5% Evans blue dye solution intravenously into the tail vein.

    • After 5 minutes, inject 20 µL of the vascular permeability-inducing agent (or saline as a negative control) intradermally into the shaved dorsal skin of the mice.

  • Dye Extravasation and Quantification:

    • After 30 minutes, euthanize the mice and excise the area of skin at the injection site.

    • Incubate the skin samples in 1 mL of formamide at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye using a standard curve of Evans blue in formamide.

  • Data Analysis:

    • Compare the amount of extravasated dye in the this compound-treated groups to the vehicle-treated control group. A significant reduction in dye extravasation indicates a positive effect of the compound on reducing vascular permeability.

Visualizations

Signaling Pathway of this compound

G Simplified Signaling Pathway of this compound cluster_platelet Platelet cluster_endothelial Endothelial Cell Carbazochrome Carbazochrome Adrenergic_Receptor Adrenergic Receptor Carbazochrome->Adrenergic_Receptor Activates Gq_Protein Gq Protein Adrenergic_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Platelet_Aggregation Platelet Aggregation DAG->Platelet_Aggregation Ca_Release->Platelet_Aggregation Vasoactive_Agents Vasoactive Agents (e.g., Bradykinin) GPCR GPCR Vasoactive_Agents->GPCR PLC_endo Phospholipase C GPCR->PLC_endo PIP2_endo PIP2 PLC_endo->PIP2_endo IP3_endo IP3 Formation PIP2_endo->IP3_endo Permeability Increased Vascular Permeability IP3_endo->Permeability Carbazochrome_endo Carbazochrome Carbazochrome_endo->PLC_endo Inhibits

Caption: Signaling pathways in platelets and endothelial cells.

Experimental Workflow for In Vivo Efficacy Testing

G Experimental Workflow for In Vivo Efficacy Testing of Carbazochrome Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Vehicle vs. Carbazochrome) Animal_Acclimatization->Group_Allocation Drug_Administration Drug/Vehicle Administration (e.g., i.v.) Group_Allocation->Drug_Administration Bleeding_Induction Induction of Bleeding (e.g., Tail Transection or Vascular Permeability Assay) Drug_Administration->Bleeding_Induction Data_Collection Data Collection (Bleeding Time, Blood Loss, Dye Extravasation) Bleeding_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for in vivo hemostatic efficacy testing.

References

Stability testing of Carbazochrome sodium sulfonate hydrate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Carbazochrome sodium sulfonate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Carbazochrome sodium sulfonate hydrate known to be unstable?

A1: this compound is susceptible to degradation under several conditions, including exposure to high temperatures, acidic and basic environments, and oxidizing agents.[1][2] It is known to be particularly prone to thermo degradation, and such impurities have been detected in commercially available injections.[1][2] The compound is also unstable over time and can be oxidized and degraded with prolonged standing.[3]

Q2: What are the common degradation products of this compound?

A2: One known degradation product that forms under thermal and alkaline conditions is a compound referred to as "compound of formula III" in some literature.[3] Additionally, adrenal color hydrazone (carbazochrome) is a known related substance. Other degradation products can be formed through hydrolysis of the semicarbazone moiety, oxidation of the indole (B1671886) ring, and potential desulfonation.

Q3: What is a suitable analytical method for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][2] A gradient elution method using a C18 or an HP-ODS Hypersil column with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.01 mol·L-1, pH 3.0) and acetonitrile (B52724) is effective for separating the parent drug from its degradation products.[1][2] UV detection is typically performed at wavelengths such as 220 nm or 350 nm.[1]

Q4: How should I prepare samples for forced degradation studies?

A4: For forced degradation studies, a stock solution of this compound should be prepared. Aliquots of this stock solution are then subjected to various stress conditions. For hydrolytic degradation, the sample can be treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH). For oxidative degradation, treatment with hydrogen peroxide (e.g., 3% H2O2) is common. Thermal degradation is typically studied by exposing the solid drug or a solution to elevated temperatures.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Use a new column or flush the existing one with a strong solvent. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump and fittings; perform pump maintenance.
Ghost peaks 1. Contamination in the injector or column. 2. Carryover from previous injections.1. Flush the injector and column with a strong solvent. 2. Include a blank injection with a strong solvent in your sequence to wash the system.
Baseline noise or drift 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Purge the detector to remove air bubbles. 2. Prepare fresh mobile phase using high-purity solvents and salts. 3. Replace the detector lamp if it has exceeded its lifetime.

Data Presentation

The following tables summarize illustrative quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Time Assay of Active Substance (%) Total Impurities (%)
Acid Hydrolysis (0.1 N HCl, 60°C) 8 hours85.214.8
Alkaline Hydrolysis (0.1 N NaOH, 60°C) 4 hours78.921.1
Oxidative Degradation (3% H2O2, RT) 24 hours82.517.5
Thermal Degradation (80°C, solid state) 48 hours91.38.7

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Stability-Indicating HPLC Method
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: HP-ODS Hypersil column (or equivalent C18 column).

  • Mobile Phase A: 0.01 mol·L-1 phosphate buffer (pH 3.0) and acetonitrile (94:6).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all degradation products.

  • Flow Rate: 1.0 mL·min-1.[1][2]

  • Detection Wavelength: 220 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Protocol
  • Acid Hydrolysis: A solution of this compound is treated with 0.1 N HCl and heated at 60°C for a specified duration. The solution is then neutralized before injection.

  • Alkaline Hydrolysis: A solution of the drug is treated with 0.1 N NaOH and heated at 60°C. The solution is neutralized before analysis.

  • Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: The solid drug substance is placed in a hot air oven at 80°C. Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of Carbazochrome Sodium Sulfonate Hydrate acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Stress Conditions base Alkaline Hydrolysis (0.1 N NaOH, 60°C) stock->base Stress Conditions oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Stress Conditions thermal Thermal Degradation (80°C, solid) stock->thermal Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Sample Injection base->hplc Sample Injection oxidation->hplc Sample Injection thermal->hplc Sample Injection data Data Analysis and Impurity Profiling hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent Carbazochrome Sodium Sulfonate Hydrate hydrolysis_product Hydrolysis of Semicarbazone parent->hydrolysis_product H+ / OH- oxidation_product Oxidized Indole Ring Products parent->oxidation_product [O] thermal_product Thermo Degradation Impurities parent->thermal_product Heat

Caption: Potential degradation pathways of Carbazochrome.

References

Identifying degradation products of Carbazochrome sodium sulfonate hydrate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of Carbazochrome sodium sulfonate hydrate (B1144303) by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Carbazochrome sodium sulfonate hydrate and its degradation products.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) for Carbazochrome - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH. A phosphate (B84403) buffer at pH 3.0 has been shown to be effective.[1][2] - Use a new or different C18 column. - Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.
Ghost Peaks - Contaminants in the mobile phase or sample. - Carryover from previous injections.- Use high-purity solvents and reagents for the mobile phase. - Implement a thorough needle wash program between injections. - Inject a blank solvent to identify the source of contamination.
Poor Resolution Between Degradation Products - Non-optimal mobile phase composition. - Inadequate gradient slope.- Modify the mobile phase composition, for example, by adjusting the ratio of acetonitrile (B52724) to buffer.[1][2] - Optimize the gradient elution program to improve separation.
No Degradation Observed After Stress Studies - Stress conditions are not harsh enough.- Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). Forced degradation studies may require conditions more severe than accelerated stability testing.[3][4][5]

Frequently Asked Questions (FAQs)

1. What are the known degradation products or related substances of Carbazochrome sodium sulfonate?

Known related substances include adrenal color hydrazone and a compound designated as "compound of formula III" in some literature.[6] Degradation of Carbazochrome sodium sulfonate has been observed under acidic, basic, oxidative, and thermal stress conditions.[1][2]

2. What type of HPLC column is suitable for analyzing Carbazochrome sodium sulfonate and its degradation products?

A C18 reversed-phase column is commonly used and has been shown to be effective for the separation.[1]

3. What is a typical mobile phase for the HPLC analysis of Carbazochrome sodium sulfonate?

A common mobile phase involves a gradient elution with a mixture of a phosphate buffer (e.g., 0.01 mol·L-1 at pH 3.0) and acetonitrile.[1][2]

4. What detection wavelength is appropriate for the analysis?

A detection wavelength of 220 nm has been successfully used to detect Carbazochrome sodium sulfonate and its degradation products.[1][2]

5. How can I perform a forced degradation study on Carbazochrome sodium sulfonate?

Forced degradation studies involve exposing the drug substance to various stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[3][5] The goal is to achieve partial degradation to facilitate the identification of degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a stability-indicating HPLC method for the determination of this compound and its degradation products.

1. Chromatographic Conditions

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.01 mol·L⁻¹ Phosphate Buffer (pH 3.0) : Acetonitrile (94:6)[1][2]
Mobile Phase B Acetonitrile[1][2]
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 220 nm[1][2]
Injection Volume 20 µL
Column Temperature 30 °C

2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water or mobile phase A) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution from the drug product or substance, ensuring the final concentration is within the linear range of the method.

  • Forced Degradation Samples:

    • Acid Degradation: Dissolve the sample in 0.1 M HCl and heat if necessary. Neutralize before injection.

    • Base Degradation: Dissolve the sample in 0.1 M NaOH and heat if necessary. Neutralize before injection.

    • Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose a solution of the sample to UV light.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Identification start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Oxidation, Light) start->stress control Prepare Unstressed Control Sample start->control hplc Inject Samples into HPLC System (C18 Column, Gradient Elution) stress->hplc control->hplc detect UV Detection at 220 nm hplc->detect chrom Obtain Chromatograms detect->chrom compare Compare Chromatograms of Stressed vs. Unstressed Samples chrom->compare identify Identify Degradation Product Peaks compare->identify end End: Report Degradation Profile identify->end

Caption: Workflow for Identifying Degradation Products of Carbazochrome.

References

Overcoming poor solubility of Carbazochrome sodium sulfonate hydrate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro use of Carbazochrome sodium sulfonate hydrate (B1144303), with a primary focus on its poor solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving Carbazochrome sodium sulfonate hydrate. What is the recommended solvent and procedure?

A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions. Subsequently, these stock solutions can be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.

  • Initial Dissolution: Start by dissolving the compound in 100% DMSO.

  • Assisted Dissolution: To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be employed.[1]

  • Precipitation upon Dilution: Be aware that the compound may precipitate when diluting the DMSO stock solution into an aqueous buffer. To minimize this, it is crucial to perform the dilution gradually while vortexing the solution. It is also advisable to prepare the working solution fresh for each experiment.

Q2: What are the reported solubility limits for this compound?

A2: The solubility of this compound varies depending on the solvent and conditions. Below is a summary of reported solubility data:

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 49 mg/mL[1]152.05 mMHygroscopic DMSO can reduce solubility; use fresh DMSO.
64 mg/mL[2]198.59 mM-
Water 6.67 mg/mL[1]20.70 mMRequires ultrasonication, warming, and heating to 60°C.
Sparingly soluble--
Slightly soluble[3]--
Methanol Very slightly soluble--
Ethanol Practically insoluble/Very insoluble[3]--

Q3: My this compound precipitated in the cell culture medium after dilution. How can I prevent this?

A3: Precipitation in cell culture media is a common issue due to the lower solubility of the compound in aqueous environments. Here are some troubleshooting steps:

  • Lower the Final Concentration: If possible, reduce the final working concentration of the compound in your assay. Effective in vitro concentrations have been reported in the range of 0.1-10 µM.[1][2]

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. A slightly higher DMSO concentration in the final working solution may help maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Prepare Fresh and Dilute Immediately Before Use: Due to its limited stability in aqueous solutions, it is best to prepare the final working solution immediately before adding it to your cells.

  • pH Adjustment: The pH of a 16 g/L solution in water is between 5.0 and 6.0. While information on its pH-dependent solubility is limited, you could cautiously explore slight adjustments to the pH of your final medium, ensuring it remains within the physiological tolerance of your cells.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability and to avoid repeated freeze-thaw cycles, follow these guidelines:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO.

  • Aliquoting: Aliquot the stock solution into single-use vials.

  • Storage:

    • Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

    • Protect the compound from light and moisture as it is known to be sensitive to these conditions.

  • Aqueous Solutions: Avoid storing the compound in aqueous solutions for extended periods due to its instability.[4] Prepare aqueous working solutions fresh for each experiment.

Q5: What is the mechanism of action of this compound?

A5: this compound is known to act as a capillary stabilizer.[5] Its mechanism of action involves the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[6][7][8] This inhibition is thought to reduce vascular hyperpermeability induced by various vasoactive agents.[6][7] It is also reported to stimulate platelet aggregation and adhesion, contributing to hemostasis.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous/freshly opened Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

    • If the compound does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes.

    • If necessary, gently warm the solution to a maximum of 60°C until the powder is completely dissolved.

    • Once dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Endothelial Cell Permeability Assay (Transwell-based)

This protocol is a general guideline for assessing the effect of this compound on endothelial barrier function.

  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) onto the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) at a density that will allow for the formation of a confluent monolayer within 2-3 days.

    • Add appropriate cell culture medium to both the upper and lower chambers.

    • Incubate the cells at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring Transendothelial Electrical Resistance (TEER).

  • Treatment with this compound:

    • Prepare the desired working concentrations of this compound in cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically ≤ 0.5%).

    • Carefully remove the medium from the upper chamber and replace it with the medium containing the different concentrations of this compound.

    • Add fresh medium (with the same final DMSO concentration as the vehicle control) to the lower chamber.

    • Incubate for the desired treatment period.

  • Permeability Measurement:

    • After the treatment period, remove the treatment medium from the upper chamber.

    • Add a solution containing a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber.

    • At various time points (e.g., 30, 60, 120 minutes), collect a sample from the lower chamber.

    • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

    • The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues Start Start: Dissolve Carbazochrome Sodium Sulfonate Hydrate Check_Solubility Does it dissolve completely in DMSO? Start->Check_Solubility Sonication Apply Sonication and/or gentle warming (up to 60°C) Check_Solubility->Sonication No Dilute Dilute DMSO stock into aqueous buffer/medium Check_Solubility->Dilute Yes Sonication->Check_Solubility Check_Precipitation Does it precipitate upon dilution? Dilute->Check_Precipitation Troubleshoot Troubleshooting Steps: - Lower final concentration - Increase final DMSO % (if possible) - Prepare fresh and use immediately Check_Precipitation->Troubleshoot Yes Success Solution is ready for experiment Check_Precipitation->Success No Troubleshoot->Dilute

Caption: A troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow: Endothelial Permeability Assay Seed_Cells 1. Seed Endothelial Cells on Transwell Insert Form_Monolayer 2. Culture until Confluent Monolayer Forms (Verify with TEER) Seed_Cells->Form_Monolayer Prepare_Treatment 3. Prepare Carbazochrome Working Solution (Dilute DMSO stock in medium) Form_Monolayer->Prepare_Treatment Treat_Cells 4. Treat Monolayer with Carbazochrome (Apical side) Prepare_Treatment->Treat_Cells Add_Tracer 5. Add Fluorescent Tracer (e.g., FITC-Dextran) to Apical Side Treat_Cells->Add_Tracer Sample_Basolateral 6. Sample from Basolateral Chamber at Time Intervals Add_Tracer->Sample_Basolateral Measure_Fluorescence 7. Measure Fluorescence to Determine Permeability Sample_Basolateral->Measure_Fluorescence

Caption: A typical workflow for an in vitro endothelial permeability assay.

G cluster_2 Proposed Signaling Pathway of Carbazochrome Vasoactive_Agents Vasoactive Agents (e.g., Bradykinin, Thrombin) GPCR G-Protein Coupled Receptor (GPCR) Vasoactive_Agents->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Increased_Permeability Increased Endothelial Permeability IP3_DAG->Increased_Permeability leads to Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC Inhibits

Caption: The inhibitory effect of Carbazochrome on the phosphoinositide signaling pathway.

References

Minimizing variability in hemostasis assays with Carbazochrome sodium sulfonate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Carbazochrome sodium sulfonate (CSS) hydrate (B1144303) in hemostasis assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize variability and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Carbazochrome sodium sulfonate (CSS) in promoting hemostasis?

A1: Carbazochrome sodium sulfonate is a hemostatic agent that primarily acts by enhancing platelet aggregation and adhesion to form a platelet plug at the site of injury.[1][2][3][4] It is believed to interact with α-adrenoreceptors on the platelet surface, initiating a signaling cascade that leads to platelet activation.[1] Additionally, CSS functions as a capillary stabilizer, reducing vascular permeability and reinforcing the capillary walls to prevent minor hemorrhages.[3][5]

Q2: In which types of hemostasis assays is Carbazochrome sodium sulfonate expected to show an effect?

A2: Given its mechanism of action, CSS is expected to primarily influence assays that measure platelet function, such as platelet aggregometry. Its effects on global clotting assays like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are less direct, as it does not directly participate in the enzymatic coagulation cascade. However, by promoting platelet plug formation, it contributes to the overall process of hemostasis.

Q3: What are the typical clinical applications of Carbazochrome sodium sulfonate?

A3: Clinically, CSS is used to manage capillary and parenchymal hemorrhages.[2] It has been investigated for its effectiveness in reducing perioperative blood loss in various surgical procedures, often in combination with other hemostatic agents like tranexamic acid.[6][7][8]

Troubleshooting Guide for Hemostasis Assays

Variability in hemostasis assays can arise from pre-analytical, analytical, and post-analytical factors. When working with a pro-hemostatic agent like CSS, it is crucial to control these variables to obtain reliable results.

Issue Potential Cause(s) Recommended Action(s)
High variability in platelet aggregation results (e.g., Light Transmission Aggregometry - LTA) Pre-analytical: Improper blood collection technique (e.g., traumatic venipuncture, incorrect needle gauge), incorrect blood-to-anticoagulant ratio, sample storage temperature, or delayed sample processing.[3] Analytical: Inconsistent platelet count in platelet-rich plasma (PRP), variability in agonist concentration, or instrument calibration issues. CSS is a pro-aggregatory agent, so baseline platelet activation due to poor technique can mask its effects.Pre-analytical: Ensure a clean venipuncture with an appropriate needle size (e.g., 21-gauge). Use 3.2% buffered sodium citrate (B86180) tubes and ensure they are filled to the correct volume. Process samples at room temperature within the recommended timeframe. Analytical: Standardize the PRP preparation to achieve a consistent platelet count. Prepare fresh agonist solutions and calibrate the aggregometer according to the manufacturer's instructions.
Unexpectedly short or prolonged clotting times in PT or aPTT assays Pre-analytical: Hemolysis, lipemia, or high bilirubin (B190676) levels in the plasma sample can interfere with optical detection methods used in many coagulometers.[6] Contamination with heparin or other anticoagulants. Analytical: While CSS is not expected to directly interfere with PT or aPTT, its presence could theoretically alter clot formation kinetics. However, there is no direct evidence of such interference in the reviewed literature. The observed effects are more likely due to pre-analytical variables.Pre-analytical: Visually inspect plasma for hemolysis, icterus, and lipemia. If present, note it and consider using an alternative method for clot detection if available. Ensure samples are not drawn from lines containing heparin. Analytical: Re-run the assay with a fresh aliquot of plasma. If the issue persists, consider the possibility of an underlying coagulopathy in the sample or interference from other substances.
Inconsistent results in fibrinogen assays (Clauss method) Pre-analytical: Similar to PT/aPTT, sample quality (hemolysis, lipemia) is critical. Improper sample storage (e.g., freezing and thawing cycles) can affect fibrinogen integrity. Analytical: The Clauss method is based on thrombin time, and while CSS does not directly interact with thrombin, any factor affecting the rate of fibrin (B1330869) polymerization could influence the result. High concentrations of anticoagulants can interfere with the assay.Pre-analytical: Follow strict sample collection and handling protocols. Avoid repeated freeze-thaw cycles. Analytical: Ensure the thrombin reagent is properly reconstituted and at the correct temperature. Run quality controls to verify assay performance. If interference is suspected, consider using an immunological method for fibrinogen quantification to compare with the functional Clauss method.

Quantitative Data

The following tables summarize quantitative data from clinical studies on the effect of Carbazochrome sodium sulfonate (CSS), typically in combination with tranexamic acid (TXA), on hemostasis-related parameters.

Table 1: Effect of CSS on Perioperative Blood Loss in Total Knee Arthroplasty [6]

Treatment GroupTotal Blood Loss (mL, Mean ± SD)
Group A (TXA + Topical & IV CSS)609.92 ± 221.24
Group B (TXA + Topical CSS)753.16 ± 247.67
Group C (TXA + IV CSS)829.23 ± 297.45
Group D (TXA only)1158.26 ± 334.13

Note: P < .05 for groups A, B, and C compared to group D.

Table 2: Effect of CSS on Perioperative Blood Loss in Total Hip Arthroplasty [7]

Treatment GroupTotal Blood Loss (mL, Mean ± SD)
Group A (TXA + Topical & IV CSS)605.0 ± 235.9
Group B (TXA + Topical CSS)790.9 ± 280.7
Group C (TXA + IV CSS)844.8 ± 248.1
Group D (TXA only)1064.9 ± 318.3

Note: p < 0.001 for groups A, B, and C compared to group D.

Table 3: Effect of CSS on Red Blood Cell (RBC) Transfusion in Trauma Patients [9]

ParameterFinding
Standard Partial Regression Coefficient for RBC Transfusion-0.1 (95% CI: -3.1 to -0.1, p=0.04)

Note: This indicates that the administration of CSS was an independent factor for the reduction of RBC transfusion.

Experimental Protocols

The following are generalized protocols for key hemostasis assays. Researchers should adapt these based on their specific equipment and reagents.

Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
  • Blood Collection: Draw whole blood into a 3.2% sodium citrate tube using a 19-21 gauge needle with a clean venipuncture. Discard the first few mL of blood. Mix gently by inversion.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully aspirate the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the platelets. The supernatant is the PPP.

  • Assay Procedure:

    • Set the aggregometer to 37°C.

    • Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.

    • Add a standardized volume of PRP to a cuvette with a stir bar.

    • Add the desired concentration of Carbazochrome sodium sulfonate and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • The results are expressed as the maximum percentage of aggregation.

Protocol 2: Prothrombin Time (PT) Assay
  • Sample Preparation: Use platelet-poor plasma (PPP) obtained as described above.

  • Assay Procedure:

    • Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.

    • Add the specified volume of PPP to a reaction cuvette.

    • Add the pre-warmed PT reagent to the cuvette, which starts the clotting reaction.

    • The coagulometer measures the time (in seconds) for a fibrin clot to form.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
  • Sample Preparation: Use platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • Add the specified volume of PPP and aPTT reagent to a reaction cuvette and incubate for a specified time (e.g., 3-5 minutes).

    • Add the pre-warmed calcium chloride solution to initiate clotting.

    • The coagulometer measures the time (in seconds) for a fibrin clot to form.

Visualizations

Putative Signaling Pathway of Carbazochrome Sodium Sulfonate in Platelets

G CSS Carbazochrome Sodium Sulfonate Alpha_Adrenoreceptor α-Adrenoreceptor CSS->Alpha_Adrenoreceptor Gq Gq Protein Alpha_Adrenoreceptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Shape Change & Degranulation Ca_Release->Platelet_Activation PKC->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: Putative signaling pathway for Carbazochrome-induced platelet activation.

Experimental Workflow for In Vitro Evaluation of CSS

G start Start: Whole Blood (3.2% Sodium Citrate) centrifuge1 Centrifuge (Low Speed) 150-200 x g, 15-20 min start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge (High Speed) 1500-2000 x g, 15 min centrifuge1->centrifuge2 lta Platelet Aggregometry (LTA) prp->lta  Add CSS + Agonist ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp pt Prothrombin Time (PT) ppp->pt aptt Activated Partial Thromboplastin Time (aPTT) ppp->aptt end End: Analyze Results lta->end pt->end aptt->end

Caption: General workflow for preparing plasma and conducting hemostasis assays.

References

Adjusting pH for optimal Carbazochrome sodium sulfonate hydrate activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this hemostatic agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing a solution of Carbazochrome sodium sulfonate hydrate?

A1: For general use and to ensure stability, a pH range of 5.0 to 6.0 is recommended. According to the Japanese Pharmacopoeia, a solution of 0.8 g of Carbazochrome Sodium Sulfonate in 50 mL of water should have a pH within this range[1]. Similarly, a 16g/L solution is reported to have a pH of 5.0-6.0 at 25°C. Maintaining this pH is crucial for the stability of the compound in pharmaceutical compositions.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to degradation under strongly acidic or basic conditions. A stability-indicating HPLC method has shown that the compound degrades when exposed to acid and base treatment[2]. Therefore, it is critical to control the pH of your experimental solutions to prevent degradation and ensure the integrity of the compound. A patent for a pharmaceutical composition of carbazochrome sodium sulfonate emphasizes the importance of controlling the pH to ensure stability.

Q3: What is the optimal pH for the hemostatic activity of this compound?

A3: While the optimal pH for the stability of the compound is in the slightly acidic range (5.0-6.0), its hemostatic activity, which involves promoting platelet aggregation, is likely optimal at a physiological pH (7.35-7.45). Platelet aggregation assays are typically performed at this physiological pH to ensure the viability and responsiveness of the platelets[3][4]. However, the direct effect of pH on the specific activity of this compound in promoting hemostasis has not been extensively reported. It is recommended to perform a pH optimization experiment for your specific in vitro or in vivo model.

Q4: What is the mechanism of action of this compound?

A4: this compound exerts its hemostatic effect through a dual mechanism. Firstly, it enhances platelet aggregation and adhesion at the site of vascular injury, which is a critical step in the formation of a primary platelet plug[5]. Secondly, it acts as a capillary stabilizer by reinforcing the capillary walls and reducing their permeability. One of its molecular mechanisms involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells[6].

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments involving this compound, with a focus on pH-related issues.

Problem 1: Inconsistent or lower-than-expected hemostatic activity in in-vitro assays.

Possible Cause Troubleshooting Step
Suboptimal pH of the assay buffer Verify that the pH of your assay buffer is within the optimal physiological range for platelet function (typically pH 7.35-7.45). Use a calibrated pH meter to confirm the pH. Adjust the pH of the buffer if necessary using appropriate buffering agents.
Degradation of this compound due to improper solution pH Ensure that the stock solution of this compound was prepared and stored at a pH of 5.0-6.0 to maintain its stability. Prepare fresh solutions for each experiment.
Incorrect platelet concentration Adjust the platelet-rich plasma (PRP) to a standardized platelet count (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) to minimize variability[3].
Temperature fluctuations Maintain a constant temperature of 37°C throughout the platelet aggregation assay, as temperature can significantly affect platelet activity[3].

Problem 2: Precipitation or cloudiness observed in the this compound solution.

Possible Cause Troubleshooting Step
pH of the solution is outside the optimal range Measure the pH of the solution. If it has shifted to a more acidic or basic pH, it may affect the solubility. Adjust the pH back to the 5.0-6.0 range using a suitable buffer.
Low-quality solvent or presence of impurities Use high-purity, sterile water or an appropriate buffer for solution preparation. Ensure all glassware is thoroughly cleaned.
Concentration exceeds solubility at a given pH Refer to the solubility data for this compound and ensure the concentration of your solution is not exceeding its solubility limit at the specific pH and temperature of your experiment.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity using Platelet Aggregometry

This protocol outlines a method to determine the optimal pH for the platelet aggregation-enhancing activity of this compound.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) from healthy donors

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0)

  • Light transmission aggregometer

  • Calibrated pH meter

Procedure:

  • PRP Preparation: Prepare PRP and PPP from fresh whole blood anticoagulated with 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP[3].

  • pH Adjustment of PRP: Divide the PRP into aliquots and adjust the pH of each aliquot to the desired values (6.0, 6.5, 7.0, 7.4, 7.8, 8.0) by adding small, controlled amounts of sterile, dilute HCl or NaOH while gently stirring and monitoring with a calibrated pH meter. Allow the pH-adjusted PRP to stabilize for 30 minutes at room temperature.

  • Preparation of Carbazochrome Solution: Prepare a stock solution of this compound in a buffer at pH 5.5.

  • Platelet Aggregation Assay:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer with pH-adjusted PPP (100% aggregation) and the corresponding pH-adjusted PRP (0% aggregation).

    • To a cuvette containing a specific volume of pH-adjusted PRP, add a sub-maximal concentration of the platelet agonist.

    • In parallel experiments, pre-incubate the pH-adjusted PRP with a working concentration of this compound for a specified time before adding the agonist.

    • Record the aggregation curve for a set period (e.g., 5-10 minutes).

  • Data Analysis: Compare the percentage of platelet aggregation induced by the agonist in the presence and absence of this compound at each pH value. The pH at which this compound shows the most significant potentiation of aggregation is considered the optimal pH for its activity in this assay.

Data Presentation

Table 1: Hypothetical Data on the Effect of pH on this compound-Induced Platelet Aggregation

pHAgonist-Induced Aggregation (%)Agonist + Carbazochrome-Induced Aggregation (%)Potentiation by Carbazochrome (%)
6.0354510
6.5405515
7.0507020
7.4608525
7.8557520
8.0456015

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis A Prepare PRP and PPP from whole blood B Adjust PRP to different pH values (6.0-8.0) A->B D Calibrate aggregometer with pH-adjusted PRP/PPP B->D C Prepare Carbazochrome stock solution (pH 5.5) E Incubate pH-adjusted PRP +/- Carbazochrome C->E D->E F Add platelet agonist E->F G Record aggregation curves F->G H Compare aggregation percentages across pH values G->H I Determine optimal pH for Carbazochrome activity H->I

Caption: Workflow for determining the optimal pH for Carbazochrome activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (e.g., Thrombin Receptor) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release from ER IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC inhibits Agonist Agonist (e.g., Thrombin) Agonist->GPCR

Caption: Carbazochrome's inhibition of the phosphoinositide pathway.

Troubleshooting_Logic Start Inconsistent/Low Activity? Check_pH Is assay buffer pH 7.35-7.45? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Stock_pH Is stock solution pH 5.0-6.0? Check_pH->Check_Stock_pH Yes Adjust_pH->Check_Stock_pH Remake_Stock Prepare fresh stock solution at correct pH Check_Stock_pH->Remake_Stock No Check_Concentration Is platelet concentration standardized? Check_Stock_pH->Check_Concentration Yes Remake_Stock->Check_Concentration Adjust_Concentration Adjust platelet count Check_Concentration->Adjust_Concentration No Check_Temp Is temperature stable at 37°C? Check_Concentration->Check_Temp Yes Adjust_Concentration->Check_Temp Stabilize_Temp Ensure stable temperature control Check_Temp->Stabilize_Temp No Success Re-run Experiment Check_Temp->Success Yes Stabilize_Temp->Success Further_Investigation Investigate other factors (e.g., agonist, instrument) Success->Further_Investigation Still issues

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting inconsistent results in Carbazochrome sodium sulfonate hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Carbazochrome sodium sulfonate hydrate and what is its primary mechanism of action?

This compound is a hemostatic agent used to control bleeding. Its primary mechanism involves enhancing capillary resistance and reducing vascular permeability.[1] It is an oxidation product of adrenaline and is thought to decrease capillary permeability, which may help in reducing hemorrhage.[1]

Q2: What are the common experimental applications of this compound?

It is commonly used in both preclinical and clinical research to investigate its hemostatic and anti-inflammatory effects.[2][3][4] Common experimental models include in vitro platelet aggregation assays, in vivo bleeding time models in animals, and vascular permeability assays.[5][6][7]

Q3: What are the known stability and storage concerns for this compound?

Carbazochrome sodium sulfonate is known to be unstable and susceptible to oxidation and degradation, which can impact experimental outcomes.[8] It is crucial to store the compound according to the manufacturer's instructions, typically at 4°C, sealed, and away from moisture. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from freeze-thaw cycles.[9]

Q4: Are there known inconsistencies in the efficacy of this compound?

Yes, research on the hemostatic effects of Carbazochrome sodium sulfonate (CSS) has shown some conflicting results, particularly in gastrointestinal bleeding.[9] Some studies suggest it is effective in reducing blood loss, while others have not observed a significant effect.[2][9] This highlights the importance of carefully controlled experimental conditions.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in In Vitro Platelet Aggregation Assays
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity and integrity of your compound stock using HPLC analysis.
Platelet Quality Ensure blood samples are collected via atraumatic venipuncture into the correct anticoagulant (e.g., 3.2% sodium citrate) at a 9:1 ratio.[10] Process samples within 1-4 hours of collection and maintain them at room temperature (18-24°C).[11]
Assay Conditions Calibrate the aggregometer before each use. Ensure the stir bar is rotating properly. Use a submaximal concentration of the agonist to sensitively detect inhibitory or enhancing effects.[11] Include a vehicle control to account for any effects of the solvent.[11]
Spontaneous Aggregation Check for pre-activation of platelets due to improper sample handling. Run a negative control (platelet-rich plasma with saline or buffer) to monitor for spontaneous aggregation.[10]
Issue 2: Inconsistent Results in Animal Bleeding Time Assays
Possible Cause Troubleshooting Step
Animal Variation Use age- and weight-matched animals for all experimental groups. Ensure consistent and proper handling to minimize stress, which can affect physiological responses.
Surgical Technique Standardize the tail transection method (e.g., specific distance from the tip or at a point with a specific circumference) to ensure a consistent injury.[12] Immerse the tail in saline at a constant temperature (37°C) immediately after transection.[5]
Compound Administration Ensure accurate and consistent dosing. For intravenous administration, confirm proper injection into the tail vein. For oral administration, ensure the full dose is consumed.
Measurement Method Continuously monitor for bleeding cessation and any re-bleeding episodes. Quantify blood loss by measuring hemoglobin content in the saline, in addition to recording bleeding time, for a more sensitive and accurate assessment.[5][11]
Issue 3: Variability in Vascular Permeability Assays
Possible Cause Troubleshooting Step
Endothelial Cell Monolayer Integrity Ensure a confluent and healthy endothelial cell monolayer before starting the experiment. Check for any gaps or damage to the monolayer under a microscope.
Assay Reagents Use fresh, high-quality reagents. Protect fluorescent dyes (e.g., FITC-Dextran) from light to prevent photobleaching.
Treatment Conditions Optimize the concentration of the permeability-inducing agent and the incubation time to achieve a consistent and measurable response.
Measurement Reading If using a plate reader, ensure there are no bubbles in the wells. Use appropriate filter sets for the fluorescent dye being used.

Quantitative Data Summary

The following tables summarize quantitative data from a clinical study on the hemostatic and anti-inflammatory effects of Carbazochrome Sodium Sulfonate (CSS) in patients undergoing Total Knee Arthroplasty.

Table 1: Patient Demographics and Preoperative Data

ParameterGroup A (TXA + Topical & IV CSS)Group B (TXA + Topical CSS)Group C (TXA + IV CSS)Group D (TXA only)P-value
Age (years) 65.8 ± 7.266.3 ± 6.967.1 ± 7.566.5 ± 7.1>0.05
BMI ( kg/m ²) 26.4 ± 3.125.9 ± 3.526.8 ± 3.326.1 ± 3.4>0.05
Preoperative Hemoglobin (g/L) 135.2 ± 10.1134.8 ± 9.8136.1 ± 10.5135.5 ± 10.2>0.05
Preoperative Platelet Count (10⁹/L) 215.4 ± 45.2210.8 ± 48.1218.3 ± 46.5213.9 ± 47.3>0.05

Data adapted from a randomized controlled trial.[4] TXA: Tranexamic Acid; IV: Intravenous.

Table 2: Postoperative Outcomes

ParameterGroup AGroup BGroup CGroup DP-value
Total Blood Loss (mL) 609.92 ± 221.24753.16 ± 247.67829.23 ± 297.451158.26 ± 334.13<0.05
Intraoperative Blood Loss (mL) 155.4 ± 35.2158.1 ± 38.5160.3 ± 36.8162.5 ± 39.1>0.05
Postoperative Swelling Rate (%) 15.2 ± 3.118.5 ± 3.820.1 ± 4.225.4 ± 4.8<0.05
Transfusion Rate (%) 4668>0.05

Data adapted from a randomized controlled trial.[4]

Experimental Protocols

Detailed Methodology: In Vitro Vascular Permeability Assay

This protocol is adapted from a study investigating the effect of Carbazochrome sodium sulfonate on endothelial barrier dysfunction.[13]

  • Cell Culture: Culture porcine aortic endothelial cells (PAECs) to confluence on collagen-coated inserts in 24-well plates.

  • Treatment: Pre-incubate the confluent PAEC monolayers with varying concentrations of Carbazochrome sodium sulfonate (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes.

  • Induction of Permeability: Add a vasoactive agent (e.g., bradykinin, thrombin) to the apical side of the inserts to induce hyperpermeability.

  • Permeability Measurement: After a defined incubation period, add albumin-conjugated Evans blue or FITC-Dextran to the apical chamber.

  • Quantification: After a further incubation period, collect the medium from the basolateral chamber and measure the absorbance or fluorescence to quantify the amount of tracer that has passed through the monolayer.

  • Data Analysis: Compare the permeability in the Carbazochrome sodium sulfonate-treated groups to the vehicle control and the positive control (vasoactive agent alone).

Detailed Methodology: In Vivo Bleeding Time Assay in Mice

This protocol is a standard method for assessing hemostasis in animal models.[5][12]

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.

  • Compound Administration: Administer Carbazochrome sodium sulfonate or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the assay.

  • Tail Transection: Transect the distal 2 mm of the tail using a sharp scalpel.

  • Bleeding Measurement: Immediately immerse the tail in a pre-weighed tube containing 37°C isotonic saline.

  • Time Recording: Record the time until bleeding completely stops for a continuous period of at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), stop the experiment to prevent excessive blood loss.

  • Blood Loss Quantification: After the experiment, re-weigh the tube to determine the amount of blood loss. Alternatively, measure the hemoglobin concentration in the saline.

  • Data Analysis: Compare the bleeding time and blood loss between the treated and control groups.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Vasoactive_Agonists Vasoactive Agonists (e.g., Bradykinin, Thrombin) GPCR G-Protein Coupled Receptor Vasoactive_Agonists->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 produces Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Endothelial_Contraction Endothelial Contraction & Actin Stress Fiber Formation Ca_release->Endothelial_Contraction leads to Increased_Permeability Increased Vascular Permeability Endothelial_Contraction->Increased_Permeability results in Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC inhibits

Caption: Proposed signaling pathway for Carbazochrome's effect on vascular permeability.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare fresh Carbazochrome sodium sulfonate solution E Incubate PRP with Carbazochrome or vehicle control A->E B Prepare platelet-rich plasma (PRP) from fresh blood sample D Add PRP to cuvette with stir bar B->D C Calibrate aggregometer C->D D->E F Add agonist (e.g., ADP, collagen) to induce aggregation E->F G Record light transmittance over time F->G H Analyze aggregation curves G->H I Compare % aggregation between treated and control groups H->I

Caption: Workflow for an in vitro platelet aggregation assay.

Troubleshooting Logic

G Start Inconsistent Results Check_Compound Compound Integrity? Start->Check_Compound Check_Assay Assay Protocol? Start->Check_Assay Check_Bio Biological Variability? Start->Check_Bio Sol_Compound Prepare fresh solution Perform QC (e.g., HPLC) Check_Compound->Sol_Compound Yes Sol_Assay Review and standardize protocol Calibrate instruments Check_Assay->Sol_Assay Yes Sol_Bio Increase sample size Standardize animal/cell conditions Check_Bio->Sol_Bio Yes

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Long-term storage and handling of Carbazochrome sodium sulfonate hydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Carbazochrome sodium sulfonate hydrate (B1144303) powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Carbazochrome sodium sulfonate hydrate powder?

A1: For optimal stability, the powder should be stored at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[1][2]

Q2: What personal protective equipment (PPE) should be used when handling this powder?

A2: It is recommended to use standard laboratory PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3] In cases of significant dust generation, a full-face respirator should be used.[3]

Q3: How should I prepare a stock solution of Carbazochrome sodium sulfonate?

A3: The preparation method depends on the desired solvent and concentration. A common approach involves dissolving the powder in an appropriate solvent such as DMSO, followed by the addition of other co-solvents if necessary.[4] For example, a stock solution can be prepared in DMSO and then further diluted with saline or other aqueous buffers for experimental use.[4] It is crucial to ensure the powder is fully dissolved, which may be aided by gentle heating or sonication if precipitation occurs.[4]

Q4: How should prepared stock solutions be stored?

A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[1][2][4]

Q5: What are the known incompatibilities of Carbazochrome sodium sulfonate?

A5: The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] It is also inadvisable to mix Carbazochrome sodium sulfonate injection with cefoxitin (B1668866) sodium for injection in a 0.9% sodium chloride solution due to observed changes in content and pH.[5]

Q6: What should I do in case of an accidental spill?

A6: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Avoid dust formation.[6] For small spills, the material can be collected and disposed of according to local regulations.[3] For larger spills, prevent further leakage if it is safe to do so and keep the product away from drains or water courses.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder has changed color or appears clumpy. Exposure to moisture, light, or improper storage temperature.Do not use the powder as its stability may be compromised. Discard the product and obtain a fresh supply. Ensure future storage is in a tightly sealed container at 4°C, away from light.[1][2]
Difficulty dissolving the powder. The compound may have limited solubility in the chosen solvent at room temperature.Gentle warming or sonication can aid in dissolution.[4] Refer to solubility data to select the most appropriate solvent system for your desired concentration.[2][4]
Precipitation observed in the stock solution upon storage. The solution may be supersaturated, or the storage temperature may be too high.Try preparing a more dilute stock solution. Ensure storage at the recommended -20°C or -80°C.[1][2][4] If precipitation persists, the solution may need to be freshly prepared before each experiment.
Inconsistent experimental results. Degradation of the compound due to improper storage of the powder or stock solution. Incompatibility with other reagents in the experimental setup.Always use freshly prepared dilutions from a properly stored stock solution. Review all components of your experimental system for potential incompatibilities.[1]
Urine of experimental animals changes color. This is a known potential side effect. The urine may change to an orange-yellow color.This is generally considered a normal reaction and not a sign of toxicity.[7] However, monitor the animals for any other adverse reactions.

Data Presentation

Storage Conditions Summary

Form Temperature Duration Container Additional Notes
Powder4°CLong-termTightly sealedAway from moisture and direct sunlight[1][2]
Solution-20°C1 monthSealed, moisture-freeAvoid repeated freeze-thaw cycles[1][2][4]
Solution-80°C6 monthsSealed, moisture-freeAvoid repeated freeze-thaw cycles[1][2][4]

Experimental Protocols

Protocol: Preparation of a Carbazochrome Sodium Sulfonate Solution for In Vitro Experiments

This protocol describes the preparation of a stock solution and subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][4]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration using sterile PBS or cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.

    • Mix the working solution thoroughly by gentle pipetting or vortexing.

    • Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions for extended periods.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Day weigh Weigh Powder dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing Carbazochrome sodium sulfonate solutions.

troubleshooting_logic cluster_powder Powder Issues cluster_solubility Solubility Issues cluster_results Result Issues start Problem Encountered check_powder Check Powder Appearance start->check_powder check_solubility Check Solubility start->check_solubility inconsistent_results Inconsistent Results start->inconsistent_results color_change Color Change/Clumpy? check_powder->color_change dissolves Dissolves Easily? check_solubility->dissolves check_storage Check Storage Conditions fresh_prep Use Fresh Preparation check_storage->fresh_prep Improper Storage inconsistent_results->check_storage color_change->check_solubility No discard Discard and Reorder color_change->discard Yes dissolves->inconsistent_results Yes sonicate Warm/Sonicate dissolves->sonicate No

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Stability of Carbazochrome Sodium Sulfonate Hydrate Under Light Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carbazochrome sodium sulfonate hydrate (B1144303) when exposed to light. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is Carbazochrome sodium sulfonate hydrate sensitive to light?

A1: Yes, this compound is known to be unstable and susceptible to degradation upon exposure to light, as well as temperature and oxygen.[1] Therefore, it is crucial to protect the compound from light during storage and handling to prevent the formation of degradation products and ensure the integrity of experimental results.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, well-ventilated area, protected from light. Safety data sheets often recommend refrigeration (e.g., 4°C) and storage in a tightly sealed container.

Q3: What are the general principles for assessing the photostability of a drug substance like this compound?

A3: Photostability testing is typically conducted following the ICH Q1B guideline.[1][2][3][4][5] This involves exposing the drug substance to a controlled light source that mimics the UV and visible light spectrum of sunlight. The standard conditions are an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][5] The extent of degradation is then quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a stability-indicating HPLC method?

A4: A stability-indicating HPLC method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[6][7][8] For this compound, this would involve developing an HPLC method that can separate the parent compound from any photolytic degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly high degradation of this compound in control samples (dark control). 1. Inadequate protection from light during sample preparation and handling. 2. Thermal degradation due to elevated temperatures in the stability chamber. 3. Oxidative degradation.1. Perform all sample preparation steps under low-light conditions or using light-protective glassware. Wrap samples in aluminum foil. 2. Ensure the stability chamber maintains a consistent and appropriate temperature. Use a calibrated thermometer to monitor. 3. Consider purging solutions with an inert gas like nitrogen to minimize oxidation.
Inconsistent or non-reproducible degradation results between replicate samples. 1. Uneven light exposure across samples in the photostability chamber. 2. Variations in sample preparation (e.g., concentration, solvent). 3. Inconsistent sample geometry or container type.1. Ensure samples are placed in a single, evenly distributed layer to receive uniform light exposure. 2. Follow a standardized and well-documented sample preparation protocol. 3. Use consistent, chemically inert, and transparent containers for all exposed samples.
Difficulty in separating the parent peak from degradation peaks in the HPLC chromatogram. 1. The HPLC method is not stability-indicating. 2. Co-elution of the parent compound and one or more degradation products.1. Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, or gradient profile. 2. Experiment with different chromatographic conditions to achieve better resolution. A study on related substances in Carbazochrome sodium sulfonate injection used a gradient elution with a phosphate (B84403) buffer and acetonitrile.[8]
Mass balance is not within the acceptable range (e.g., 98-102%). 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore at the detection wavelength). 2. Degradation products are volatile and have been lost. 3. Degradation products have adsorbed to the container surface.1. Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. 2. If volatile degradants are suspected, consider using a mass spectrometer (LC-MS) for detection. 3. Use inert container materials and rinse containers with a suitable solvent to recover any adsorbed material.

Experimental Protocols

Sample Preparation
  • Solid State:

    • Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert, transparent container (e.g., a petri dish).

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution) at a known concentration.

    • Place the solution in a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).

  • Dark Control:

    • Prepare a parallel set of samples (both solid and solution) and wrap them securely in aluminum foil to protect them completely from light. These will serve as your dark controls.

Light Exposure
  • Place the exposed and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides both visible and UV-A radiation. According to ICH Q1B, the following conditions should be met:

    • Visible light: Not less than 1.2 million lux hours.

    • UV-A light: Not less than 200 watt-hours per square meter.

  • Monitor the temperature inside the chamber to ensure it remains within a stable range to minimize thermal degradation.

Analytical Method: Stability-Indicating HPLC

The following is a starting point for an HPLC method based on published methods for related substances of Carbazochrome sodium sulfonate.[8] Method development and validation will be required to ensure it is stability-indicating for photodegradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0) B: Acetonitrile
Gradient To be optimized to separate degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (e.g., 220 nm or other wavelength determined by UV scan of the parent compound and degradants). A PDA detector is recommended.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)
Data Analysis and Presentation
  • Analyze the exposed and dark control samples at various time points during the light exposure.

  • Calculate the percentage of degradation of this compound in the exposed samples relative to the dark controls.

  • Summarize the quantitative data in a table for easy comparison.

Table 1: Example Data Table for Photostability of this compound

Exposure Time (hours)Visible Light Exposure (lux hours)UV-A Exposure (watt-hours/m²)Assay of Carbazochrome (%) (Exposed Sample)Assay of Carbazochrome (%) (Dark Control)% DegradationTotal Impurities (%) (Exposed Sample)
000100.0100.00.00.0
6300,0005098.599.81.31.5
12600,00010096.299.73.53.8
241,200,00020092.199.57.47.9

Visualizations

photostability_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results prep_solid Solid Sample chamber Photostability Chamber (Visible & UV-A Light) prep_solid->chamber prep_solution Solution Sample prep_solution->chamber prep_dark Dark Control (Wrapped) prep_dark->chamber hplc Stability-Indicating HPLC chamber->hplc Time Points data Data Acquisition hplc->data quantify Quantify Degradation data->quantify report Report & Data Table quantify->report

Caption: Experimental workflow for assessing the photostability of this compound.

troubleshooting_logic start Unexpected Degradation Observed q1 Is degradation observed in the dark control? start->q1 a1_yes Check for: - Inadequate light protection - Thermal stress - Oxidative stress q1->a1_yes Yes a1_no Proceed to check light-exposed samples q1->a1_no No q2 Are results inconsistent between replicates? a1_no->q2 a2_yes Verify: - Uniform light exposure - Standardized sample prep - Consistent containers q2->a2_yes Yes a2_no Proceed to analytical checks q2->a2_no No q3 Is mass balance out of range? a2_no->q3 a3_yes Investigate: - Undetected degradants (use PDA/MS) - Volatile degradants - Adsorption to container q3->a3_yes Yes a3_no Results are likely valid q3->a3_no No

Caption: Troubleshooting logic for photostability experiments.

References

Validation & Comparative

A Comparative Analysis of Carbazochrome Sodium Sulfonate Hydrate and Tranexamic Acid in Hemostasis and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two hemostatic agents, Carbazochrome sodium sulfonate hydrate (B1144303) (CSS) and tranexamic acid (TXA). The information presented is based on available experimental data, focusing on their mechanisms of action, efficacy in controlling bleeding, and effects on the inflammatory response. This document is intended to be a valuable resource for researchers and professionals involved in drug development and clinical investigation in the fields of hemostasis, surgery, and inflammation.

Executive Summary

Carbazochrome sodium sulfonate hydrate and tranexamic acid are both utilized to manage bleeding, particularly in surgical settings. However, they operate through distinct mechanisms. Tranexamic acid is a well-established antifibrinolytic agent that prevents the breakdown of blood clots. In contrast, this compound is believed to exert its hemostatic effect by enhancing platelet aggregation and reducing capillary permeability.[1][2][3][4]

While direct head-to-head clinical trials comparing the monotherapy of CSS and TXA are limited in the available literature, several studies have investigated the efficacy of their combined use against TXA alone. These studies consistently demonstrate that the combination therapy is more effective in reducing blood loss and modulating the inflammatory response compared to tranexamic acid monotherapy, without an increased risk of thromboembolic events.

Mechanism of Action

This compound (CSS)

This compound's hemostatic and anti-inflammatory effects appear to be multifactorial, primarily targeting the vasculature and platelets.

  • Vascular Permeability Reduction: CSS has been shown to reverse endothelial barrier dysfunction. It is suggested that CSS reduces vascular hyperpermeability by inhibiting the agonist-induced hydrolysis of phosphoinositides.[5] This action helps to stabilize capillary walls, making them less permeable to blood and plasma, which is crucial in controlling minor hemorrhages.[1]

  • Platelet Aggregation: Research indicates that CSS stimulates platelets, promoting their aggregation and adhesion to one another.[1][2][4] This is a fundamental step in the formation of a primary platelet plug at the site of vascular injury, effectively sealing the breach and preventing further blood loss.[1]

Tranexamic Acid (TXA)

Tranexamic acid's mechanism is well-defined and centers on the inhibition of fibrinolysis, the process of breaking down blood clots.

  • Antifibrinolytic Action: TXA is a synthetic derivative of the amino acid lysine.[3][6] It competitively and reversibly binds to the lysine-binding sites on plasminogen.[3][6][7] This binding prevents plasminogen from converting to plasmin, the primary enzyme responsible for degrading fibrin (B1330869) clots.[3][7] By inhibiting fibrinolysis, TXA stabilizes existing clots and prevents premature clot dissolution, thereby reducing bleeding.[3]

Signaling Pathway Diagrams

CSS_Mechanism cluster_vascular Vascular Endothelium cluster_platelet Platelet Vasoactive_Agonists Vasoactive Agonists (e.g., Bradykinin, Thrombin) GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) PIP2 PIP2 IP3_DAG IP3 + DAG Ca_PKC Increased Intracellular Ca2+ + PKC Activation Permeability Increased Vascular Permeability CSS Carbazochrome Sodium Sulfonate (CSS) CSS_platelet Carbazochrome Sodium Sulfonate (CSS) Platelet_Activation Platelet Activation Aggregation Platelet Aggregation and Adhesion Plug Platelet Plug Formation

Caption: Mechanism of Action of this compound.

TXA_Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen activates Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation TXA Tranexamic Acid (TXA) TXA->Plasminogen Binds to lysine-binding sites, competitively inhibits activation

Caption: Antifibrinolytic Mechanism of Action of Tranexamic Acid.

Comparative Efficacy Data

The following tables summarize quantitative data from studies comparing the combination of this compound and tranexamic acid with tranexamic acid alone in orthopedic surgery. It is important to note that these studies do not evaluate CSS as a monotherapy.

Table 1: Comparison of Blood Loss

Study PopulationInterventionControlTotal Blood Loss (mL, mean ± SD)Hidden Blood Loss (mL, mean ± SD)
Total Hip ArthroplastyTXA + CSSTXA alone668.84 ± 230.95Not Reported
Total Hip ArthroplastyTXA + CSSTXA aloneGroup A: 605.0 ± 235.9Not Reported
Total Knee ArthroplastyTXA + CSSTXA aloneGroup A: 609.92 ± 221.24Not Reported

Note: Group A in the cited studies refers to the combined intravenous and topical administration of CSS with TXA.

Table 2: Comparison of Transfusion Rates

Study PopulationInterventionControlTransfusion Rate (%)
Total Hip ArthroplastyTXA + CSSTXA alone0%
Total Hip ArthroplastyTXA + CSSTXA aloneSignificantly lower in CSS+TXA group (p < 0.05)
Total Knee ArthroplastyTXA + CSSTXA aloneNo significant difference

Table 3: Comparison of Inflammatory Markers

Study PopulationInterventionControlC-Reactive Protein (CRP)Interleukin-6 (IL-6)
Total Hip ArthroplastyTXA + CSSTXA aloneSignificantly lower in CSS+TXA groupSignificantly lower in CSS+TXA group
Total Hip ArthroplastyTXA + CSSTXA aloneSignificantly lower in CSS+TXA groupSignificantly lower in CSS+TXA group
Total Knee ArthroplastyTXA + CSSTXA aloneSignificantly lower in CSS+TXA groupSignificantly lower in CSS+TXA group

Experimental Protocols

While specific, detailed protocols for each cited study are not fully available, the following represents a generalized methodology for clinical trials evaluating hemostatic agents in surgery.

Generalized Experimental Workflow for a Comparative Clinical Trial

Experimental_Workflow Start Patient Recruitment (e.g., undergoing primary total hip arthroplasty) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Eligible Patients Group_A Intervention Group (e.g., CSS + TXA) Randomization->Group_A Group_B Control Group (e.g., TXA alone) Randomization->Group_B Surgery Surgical Procedure Group_A->Surgery Group_B->Surgery Data_Collection Data Collection Surgery->Data_Collection Blood_Loss Total and Hidden Blood Loss Measurement Data_Collection->Blood_Loss Transfusion Transfusion Requirement Monitoring Data_Collection->Transfusion Inflammatory_Markers Inflammatory Marker Analysis (CRP, IL-6) Data_Collection->Inflammatory_Markers Analysis Statistical Analysis Blood_Loss->Analysis Transfusion->Analysis Inflammatory_Markers->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Measurement of Blood Loss
  • Total Blood Loss (TBL): Often calculated using a formula based on the patient's blood volume and the change in hemoglobin levels from pre- to post-operation. The Gross formula is commonly cited.

  • Hidden Blood Loss (HBL): Calculated as the difference between the total blood loss and the visible blood loss (intraoperative blood loss plus postoperative drainage).

  • Intraoperative Blood Loss: Typically measured by the volume of blood in suction containers and the weight of soaked surgical sponges.

  • Postoperative Drainage: The volume of blood collected in surgical drains.

Quantification of Inflammatory Markers
  • Blood Sampling: Venous blood samples are typically collected at baseline (pre-operation) and at specified time points post-operation (e.g., 24, 48, and 72 hours).

  • Analysis:

    • C-Reactive Protein (CRP): Measured using immunoturbidimetric assays.

    • Interleukin-6 (IL-6): Quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

The available evidence suggests that this compound and tranexamic acid are effective hemostatic agents that operate through distinct and potentially complementary mechanisms. Clinical studies focusing on their combined use in orthopedic surgery indicate that the addition of CSS to a TXA regimen leads to a significant reduction in both total and hidden blood loss, as well as a more favorable postoperative inflammatory profile compared to TXA alone.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of CSS and TXA as monotherapies. Such studies would be invaluable in elucidating the relative efficacy of each agent and in defining the specific clinical scenarios where one might be preferred over the other.

Future research should also aim to further delineate the molecular signaling pathways of CSS, particularly in relation to its effects on platelet activation. A deeper understanding of its mechanism of action will be crucial for optimizing its clinical application and for the development of novel hemostatic and anti-inflammatory therapies.

References

Comparative Efficacy of Carbazochrome Sodium Sulfonate Hydrate and Ethamsylate in Hemorrhage Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two common hemostatic agents, summarizing their mechanisms of action, clinical efficacy from available studies, and typical experimental designs used in their evaluation.

In the management of hemorrhage, particularly capillary bleeding, both Carbazochrome sodium sulfonate hydrate (B1144303) and Ethamsylate are frequently utilized hemostatic agents. This guide provides a comparative overview of their efficacy, drawing upon available clinical and preclinical data. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of their respective pharmacological profiles.

Mechanism of Action

The hemostatic effects of Carbazochrome sodium sulfonate hydrate and Ethamsylate are achieved through distinct yet somewhat overlapping pathways, primarily targeting capillary integrity and platelet function.

This compound: This agent is understood to enhance capillary resistance and reduce permeability. It is a derivative of adrenaline and is thought to act on the precapillary arterioles, increasing their tone and thereby reducing blood flow to the site of injury. Furthermore, it is believed to promote the aggregation and adhesion of platelets, contributing to the formation of a primary hemostatic plug.

Ethamsylate: The primary mechanism of Ethamsylate is centered on improving platelet adhesiveness and restoring capillary endothelial resistance. It is thought to stimulate the interaction between platelets and the subendothelial structures exposed upon vascular injury. Some studies suggest that Ethamsylate may also influence the biosynthesis of prostaglandins (B1171923) that are involved in platelet disaggregation and vasodilation.

Below are simplified diagrams illustrating the proposed signaling pathways for each agent.

cluster_Carbazochrome This compound Pathway CSS Carbazochrome Sodium Sulfonate Hydrate Capillary Capillary Endothelium CSS->Capillary Increases Resistance Reduces Permeability Platelets Platelets CSS->Platelets Promotes Aggregation and Adhesion Hemorrhage Hemorrhage ReducedHemorrhage Reduced Hemorrhage cluster_Ethamsylate Ethamsylate Pathway Ethamsylate Ethamsylate PlateletAdhesion Platelet Adhesiveness Ethamsylate->PlateletAdhesion Improves CapillaryResistance Capillary Resistance Ethamsylate->CapillaryResistance Restores Hemorrhage Hemorrhage ReducedHemorrhage Reduced Hemorrhage cluster_Workflow Generalized Clinical Trial Workflow for Hemostatic Agents A Patient Recruitment (e.g., surgical patients, patients with bleeding disorders) B Informed Consent and Baseline Assessment (e.g., blood loss measurement, coagulation parameters) A->B C Randomization B->C D1 Treatment Group 1 (e.g., Carbazochrome sodium sulfonate) C->D1 D2 Treatment Group 2 (e.g., Ethamsylate) C->D2 D3 Control Group (e.g., Placebo or Standard of Care) C->D3 E Drug Administration (Standardized dosage and timing) D1->E D2->E D3->E F Monitoring and Data Collection (e.g., intraoperative and postoperative blood loss, bleeding duration, adverse events) E->F G Endpoint Analysis (Statistical comparison of outcomes between groups) F->G H Conclusion (Efficacy and safety assessment) G->H

A Novel Framework for Validating the Hemostatic Efficacy of Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) (CSS), a systemic hemostatic agent, within the context of a novel, clinically relevant animal model of severe hemorrhage. By juxtaposing its known mechanisms and clinical data with the performance of other hemostatic agents in a coagulopathic swine model, we highlight the need for advanced preclinical validation of CSS to better ascertain its therapeutic potential in trauma and surgery.

Introduction to Carbazochrome Sodium Sulfonate Hydrate

This compound is a hemostatic agent that has been in clinical use for decades. Its primary mechanism of action is believed to involve the stabilization of capillaries and the promotion of platelet aggregation and adhesion at sites of vascular injury[1]. Unlike antifibrinolytic agents, CSS is thought to act on the initial stages of hemostasis without directly interfering with the coagulation cascade. It is clinically used to manage bleeding from various sources, including the gastrointestinal and respiratory tracts[2].

The Need for Advanced Preclinical Models

Traditional hemostatic models, such as the tail bleeding time in rodents, have been instrumental in the initial screening of hemostatic agents. However, these models often do not replicate the complex physiological conditions of severe traumatic or surgical bleeding, which can involve coagulopathy, acidosis, and hypothermia. The development of more sophisticated and clinically relevant animal models is crucial for the robust evaluation of hemostatic agents. One such advanced model is the coagulopathic swine model of junctional hemorrhage, which mimics the challenging bleeding scenarios encountered in trauma.

Comparative Analysis in a Novel Hemostatic Model

While no studies have been identified that specifically validate this compound in a novel coagulopathic swine model of junctional hemorrhage, this section presents data from studies that have evaluated other hemostatic agents in this model. This serves as a benchmark for the performance of current standard-of-care and emerging hemostatic agents, and provides a framework for the future evaluation of CSS in such a model.

Data from a Coagulopathic Swine Model of Junctional Hemorrhage

A study by G.A. Johnson et al. evaluated the efficacy of several novel hemostatic agents against the standard QuikClot Combat Gauze (CG) in a coagulopathic swine model of junctional hemorrhage. The model involves hemodilution to induce acidosis and coagulopathy, followed by a femoral arteriotomy.

Hemostatic AgentTotal Blood Loss (mL, mean ± SEM)Survival Rate (%)Re-bleeding Rate (%)
QuikClot Combat Gauze (CG)455 ± 1038614
BloodSTOP iX (BL)1357 ± 25429100*
Celox Rapid (CR)488 ± 1178629
ChitoSAM 100 (CS)433 ± 1048629
EVARREST® Fibrin Sealant Patch (EP)354 ± 7810014
TAC Wrapping Gauze (TAC)411 ± 988629
ChitoGauze® XR Pro (XR)421 ± 1018629
X-Stat 30 (XS)389 ± 9310014

*p < 0.05 compared to QuikClot Combat Gauze (CG)

Data extracted from Johnson, G.A., et al. (2023). Evaluation of novel hemostatic agents in a coagulopathic swine model of junctional hemorrhage. Journal of Trauma and Acute Care Surgery, 95(2S), S122-S128.

Existing Preclinical and Clinical Data for Carbazochrome Sodium Sulfonate and Comparators

The following tables summarize available data for Carbazochrome sodium sulfonate and other systemic hemostatic agents from various preclinical and clinical studies. It is important to note that these data are not from a single, direct comparative study within a new model, but are compiled to provide a broader context of their hemostatic efficacy.

Table 1: Preclinical Data in Rodent Bleeding Models

AgentModelDoseEndpointResult
Carbazochrome Sodium Sulfonate Rat tranilast-induced cystitis model with increased vascular permeability0.25 mg/mL in drinking waterVascular permeability in the bladderDecreased vascular permeability
Tranexamic Acid Rat liver injury modelGauze soaked in TXAAmount of free blood at 48hSignificantly less free blood compared to control[3][4]
Ethamsylate Rat tail bleeding time (heparin-induced)10 mg/kg & 30 mg/kg (i.p.)Bleeding timePrevented heparin-induced increase in bleeding time[5]

Table 2: Clinical Data from Surgical and Trauma Patients

AgentStudy PopulationKey Finding
Carbazochrome Sodium Sulfonate (in combination with Tranexamic Acid) Patients undergoing total hip arthroplastyCombination therapy significantly reduced total blood loss compared to tranexamic acid alone[6][7]
Carbazochrome Sodium Sulfonate (in combination with Tranexamic Acid) Patients undergoing total knee arthroplastyCombination therapy was more effective in reducing perioperative blood loss and inflammatory response than tranexamic acid alone[8]
Tranexamic Acid Trauma patients with significant hemorrhageReduces mortality in bleeding trauma patients, with greater effect if administered early[9]
Ethamsylate Canine surgical modelsReduces bleeding time and severity of hemorrhage by up to 50%[10]

Experimental Protocols

Coagulopathic Swine Model of Junctional Hemorrhage

This protocol is a summary of the methodology described by Johnson, G.A., et al. (2023).

  • Animal Preparation: Female Yorkshire swine are anesthetized and instrumented for monitoring. A splenectomy is performed.

  • Induction of Coagulopathy: Hemodilution is achieved via exchange transfusion with 6% hetastarch to induce acidosis and coagulopathy.

  • Injury: A 6-mm arteriotomy is created in the femoral artery.

  • Hemorrhage and Treatment: After 30 seconds of free bleeding, the assigned hemostatic agent is applied to the wound, followed by 3 minutes of compression with an external device.

  • Resuscitation: Fluid resuscitation is initiated to maintain a mean arterial pressure of 65 mmHg.

  • Observation: Animals are monitored for 180 minutes.

  • Endpoints: Primary endpoints include survival, total blood loss, and re-bleeding rate.

Rat Liver Bleeding Model

This protocol is a general representation of liver injury models used in hemostasis research.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the liver.

  • Injury: A standardized injury is created on a liver lobe, for example, by a scalpel or a biopsy punch.

  • Treatment: The hemostatic agent being tested is applied to the bleeding site. A control group receives a placebo or no treatment.

  • Measurement of Hemostasis: The time to cessation of bleeding and the total blood loss (measured by weighing soaked gauzes) are recorded.

  • Observation: Animals may be monitored for a set period to observe for re-bleeding.

Visualizing Mechanisms and Workflows

Signaling Pathway of Carbazochrome Sodium Sulfonate

Carbazochrome Sodium Sulfonate Signaling Pathway cluster_VascularEndothelium Vascular Endothelium cluster_Platelet Platelet VascularInjury Vascular Injury CapillaryPermeability Increased Capillary Permeability VascularInjury->CapillaryPermeability CapillaryStabilization Capillary Stabilization CapillaryStabilization->CapillaryPermeability Inhibits Hemostasis Hemostasis CapillaryStabilization->Hemostasis CSS Carbazochrome Sodium Sulfonate CSS->CapillaryStabilization PlateletAdhesion Platelet Adhesion and Aggregation CSS->PlateletAdhesion Promotes PlateletPlug Platelet Plug Formation PlateletAdhesion->PlateletPlug PlateletPlug->Hemostasis

Caption: Proposed mechanism of Carbazochrome sodium sulfonate.

Experimental Workflow for Evaluating Hemostatic Agents

Experimental Workflow cluster_Model Animal Model cluster_Intervention Intervention cluster_Analysis Data Analysis AnimalSelection Animal Selection (e.g., Swine, Rat) Anesthesia Anesthesia and Instrumentation AnimalSelection->Anesthesia InjuryCreation Creation of Standardized Bleeding Injury Anesthesia->InjuryCreation TreatmentGroups Randomization to Treatment Groups (CSS, Alternatives, Control) InjuryCreation->TreatmentGroups AgentApplication Application of Hemostatic Agent TreatmentGroups->AgentApplication DataCollection Data Collection (Bleeding time, Blood loss, Survival) AgentApplication->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Comparative Efficacy and Safety Profile StatisticalAnalysis->Results

Caption: Workflow for preclinical hemostatic agent evaluation.

Conclusion and Future Directions

This compound remains a clinically utilized hemostatic agent with a long history of use. However, to fully understand its potential in the context of modern trauma care and complex surgical procedures, validation in advanced, clinically relevant preclinical models is imperative. The coagulopathic swine model of junctional hemorrhage provides a robust platform for such an evaluation. Future studies should aim to directly compare the efficacy and safety of this compound against current first-line hemostatic agents within this model. Such data will be invaluable for guiding clinical decision-making and for the continued development of effective hemostatic therapies.

References

Synergistic effects of Carbazochrome sodium sulfonate hydrate with other hemostatic drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic hemostatic effects of Carbazochrome (B1668341) sodium sulfonate (CSS) when used in combination with other hemostatic agents. The primary focus of this analysis is on the well-documented synergy between CSS and tranexamic acid (TXA), for which significant clinical data is available. Currently, there is a notable lack of published experimental or clinical data on the synergistic effects of CSS with other hemostatic drugs such as etamsylate (B1671386) and vitamin K.

Executive Summary

Carbazochrome sodium sulfonate is a hemostatic agent that acts by increasing platelet aggregation and enhancing capillary resistance.[1][2] Its mechanism of action, which is independent of the coagulation cascade, makes it a suitable candidate for combination therapy with other hemostatic drugs that have different modes of action.[1][3] Clinical studies have consistently demonstrated that the combined use of CSS and tranexamic acid, an antifibrinolytic agent, results in a significant reduction in blood loss and the need for transfusions in various surgical settings, particularly in orthopedic procedures like total knee and hip arthroplasty.[3][4][5][6] This synergistic effect is attributed to their complementary mechanisms: CSS enhances primary hemostasis by promoting platelet plug formation and stabilizing capillaries, while TXA inhibits fibrinolysis, thereby stabilizing the formed clot.

Synergistic Effects of Carbazochrome Sodium Sulfonate with Tranexamic Acid

The combination of Carbazochrome sodium sulfonate (CSS) and tranexamic acid (TXA) has been extensively studied, showing a significant synergistic effect in reducing perioperative blood loss.

Quantitative Data Summary

The following tables summarize the key quantitative findings from randomized controlled trials (RCTs) and retrospective studies investigating the combined use of CSS and TXA.

Table 1: Efficacy of Combined CSS and TXA in Total Knee Arthroplasty (TKA)

Outcome MeasureCSS + TXA GroupTXA Only Groupp-valueReference
Total Blood Loss (mL)609.92 ± 221.241158.26 ± 334.13< 0.05[5]
Hidden Blood Loss (mL)353.1 ± 112.5589.7 ± 145.2< 0.001[4]
Postoperative Drainage (mL)210.5 ± 85.4398.7 ± 112.9< 0.001[4]
Transfusion Rate (%)08.6< 0.05[4]

Table 2: Efficacy of Combined CSS and TXA in Total Hip Arthroplasty (THA)

Outcome MeasureCSS + TXA GroupTXA Only Groupp-valueReference
Total Blood Loss (mL)605.0 ± 235.91064.9 ± 318.3< 0.001[3][6]
Hidden Blood Loss (mL)398.2 ± 125.7654.8 ± 153.4< 0.001[7]
Transfusion Rate (%)4.020.0< 0.05[3]

Table 3: Efficacy of Combined CSS and TXA in Trauma Patients

Outcome MeasureCSS + TXA GroupTXA Only Groupp-valueReference
Red Blood Cell Transfusion (units)4.0 (median)6.0 (median)0.04[8][9]
Patients requiring >6 units pRBC transfusion after 24h (OR)0.32 (0.15-0.68)-0.002[10]
Experimental Protocols

The methodologies employed in the cited studies provide a framework for assessing the synergistic hemostatic effects of drug combinations.

A common study design is a prospective, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients undergoing primary unilateral total knee or hip arthroplasty.

  • Intervention:

    • Treatment Group: Intravenous and/or topical administration of CSS in conjunction with a standard regimen of intravenous TXA.

    • Control Group: Placebo (e.g., normal saline) in conjunction with the same standard regimen of intravenous TXA.

  • Outcome Measures:

    • Primary: Total blood loss, calculated using the Gross formula based on pre- and postoperative hematocrit levels and transfusion volumes.

    • Secondary: Hidden blood loss, postoperative drainage volume, transfusion requirements, hemoglobin level reduction, and incidence of thromboembolic events.

  • Data Collection:

    • Preoperative and postoperative (e.g., days 1 and 3) blood samples for hemoglobin and hematocrit measurement.

    • Recording of allogeneic blood transfusion volumes.

    • Measurement of postoperative drainage volume.

    • Postoperative screening for deep vein thrombosis using Doppler ultrasonography.

A retrospective cohort study design is often utilized in the trauma setting.

  • Patient Population: Trauma patients with significant hemorrhage requiring blood transfusion.

  • Intervention:

    • Treatment Group: Patients who received both CSS and TXA within a specified timeframe from injury.

    • Control Group: Patients who received TXA only.

  • Outcome Measures:

    • Primary: Volume of blood products (packed red blood cells, fresh frozen plasma, platelets) transfused within 24 hours of injury.

    • Secondary: In-hospital mortality, incidence of vascular occlusive events.

  • Data Analysis: Propensity score matching is often used to balance baseline characteristics between the treatment and control groups to minimize confounding.

Synergistic Effects with Other Hemostatic Drugs

Extensive literature searches did not yield any clinical trials or preclinical studies with quantitative data on the synergistic effects of Carbazochrome sodium sulfonate with other hemostatic agents like etamsylate or vitamin K. This represents a significant knowledge gap and an area for future research.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action and Signaling Pathway

The hemostatic effect of Carbazochrome sodium sulfonate is believed to be multifactorial, primarily targeting vascular endothelium and platelets.

Carbazochrome Sodium Sulfonate Signaling Pathway cluster_0 Vascular Endothelial Cell cluster_1 Platelet CSS_endo Carbazochrome Sodium Sulfonate PLC Phospholipase C (PLC) CSS_endo->PLC Inhibits Vaso_agents Vasoactive Agents (e.g., thrombin, bradykinin) Vaso_agents->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Actin_stress Actin Stress Fiber Formation Ca_release->Actin_stress VE_cadherin VE-Cadherin Disruption Actin_stress->VE_cadherin Permeability ↑ Endothelial Permeability VE_cadherin->Permeability CSS_platelet Carbazochrome Sodium Sulfonate Platelet_activation Platelet Activation (Proposed) CSS_platelet->Platelet_activation Aggregation ↑ Platelet Aggregation Platelet_activation->Aggregation Adhesion ↑ Platelet Adhesion Platelet_activation->Adhesion Plug_formation Platelet Plug Formation Aggregation->Plug_formation Adhesion->Plug_formation

Caption: Proposed signaling pathway of Carbazochrome Sodium Sulfonate.

The diagram above illustrates the proposed mechanism of action of CSS on vascular endothelial cells, where it is suggested to inhibit phospholipase C (PLC) activation by various vasoactive agents.[11] This inhibition prevents the downstream signaling cascade that leads to increased intracellular calcium, actin stress fiber formation, and disruption of VE-cadherin, ultimately reducing endothelial permeability.[11] The effect of CSS on platelets, leading to increased aggregation and adhesion, is also depicted, though the precise signaling pathway in platelets is less well-defined.

Experimental Workflow for Assessing Synergistic Hemostasis

The following diagram outlines a typical workflow for a clinical trial evaluating the synergistic hemostatic effects of a drug combination in a surgical setting.

Experimental Workflow Patient_screening Patient Screening and Informed Consent Randomization Randomization Patient_screening->Randomization Group_A Group A: CSS + TXA Randomization->Group_A Group_B Group B: Placebo + TXA Randomization->Group_B Surgery Surgical Procedure Group_A->Surgery Group_B->Surgery Post_op_monitoring Postoperative Monitoring Surgery->Post_op_monitoring Data_collection Data Collection Post_op_monitoring->Data_collection Data_analysis Statistical Analysis Data_collection->Data_analysis Results Results and Conclusion Data_analysis->Results

Caption: A typical experimental workflow for a randomized controlled trial.

Conclusion and Future Directions

The combination of Carbazochrome sodium sulfonate and tranexamic acid demonstrates a clear synergistic effect in reducing blood loss and transfusion needs in surgical and trauma patients. This is supported by a growing body of evidence from clinical trials. The distinct mechanisms of action of these two drugs—CSS enhancing primary hemostasis and TXA preventing fibrinolysis—provide a strong rationale for their combined use.

However, there is a significant lack of research on the synergistic effects of CSS with other hemostatic agents. Future research should focus on:

  • Investigating the potential synergistic effects of CSS with other classes of hemostatic drugs, such as etamsylate and vitamin K, through well-designed preclinical and clinical studies.

  • Further elucidating the precise molecular signaling pathways through which CSS exerts its effects on platelets to better understand its mechanism of action and potential for combination therapies.

By addressing these knowledge gaps, the full therapeutic potential of Carbazochrome sodium sulfonate as part of a multimodal approach to hemostasis can be realized.

References

A Head-to-Head Comparison of Carbazochrome Sodium Sulfonate Hydrate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of different formulations of Carbazochrome sodium sulfonate hydrate (B1144303), a hemostatic agent utilized to reduce capillary bleeding and vascular permeability. Designed for researchers, scientists, and drug development professionals, this document outlines key performance metrics, detailed experimental protocols, and the underlying biochemical pathways to facilitate objective evaluation of product quality and bioequivalence.

While direct comparative data between specific commercial formulations such as the reference product Adona® and other generic versions are not extensively published, this guide presents the established methodologies and critical parameters for conducting such a comparison.

Performance Data Summary

An effective comparison of different Carbazochrome sodium sulfonate hydrate formulations hinges on evaluating their pharmaceutical equivalence and bioequivalence. Key parameters include the quantification of the active pharmaceutical ingredient (API), identification of impurities, dissolution characteristics, and pharmacokinetic profiles.

Table 1: Physicochemical and Purity Profile Comparison

ParameterFormulation A (Reference)Formulation B (Test)MethodAcceptance Criteria
Assay Report %Report %HPLC98.0% - 102.0%
Adrenochrome Impurity Report %Report %HPLC≤ 1.0%
Other Impurities Report %Report %HPLCReport individual and total
Water Content Report %Report %Karl Fischer Titration13.0% - 16.0%[1]
pH (1% solution) Report valueReport valuePotentiometry5.0 - 6.0[1]

Table 2: Comparative Dissolution Profile

The dissolution rate is a critical quality attribute for solid oral dosage forms, impacting the rate of drug absorption. The Japanese Pharmacopoeia specifies that for a 10mg tablet, not less than 85% of the labeled amount should dissolve in 15 minutes in water[2]. A comprehensive comparison should evaluate dissolution in multiple media.

Time (min)% Dissolved - pH 1.2 Medium% Dissolved - pH 4.5 Buffer% Dissolved - Water (pH 6.8)
Form. A Form. B Form. A
5
10
15
20
30
45

Table 3: Bioequivalence and Pharmacokinetic Parameters

Bioequivalence studies are essential to compare the in vivo performance of a generic formulation against a reference product. While specific data for this compound tablets is not publicly available, a registered clinical trial has been conducted to evaluate the bioequivalence of a test formulation against the reference Adona® tablets[3]. A separate pharmacokinetic study in rabbits for an injectable formulation provides an example of the parameters to be assessed[4][5].

ParameterFormulation A (Reference)Formulation B (Test)Acceptance Criteria (90% CI)
Cmax (ng/mL) e.g., 5.09 ± 0.29Report Value80.00% - 125.00%
AUC0-t (µg·min·mL⁻¹) e.g., 180.82 ± 15.29Report Value80.00% - 125.00%
AUC0-inf (µg·min·mL⁻¹) Report ValueReport Value80.00% - 125.00%
Tmax (min) e.g., 23.00 ± 2.01Report ValueNo prespecified criteria
t1/2 (min) e.g., 18.28 ± 2.47Report ValueFor information

Note: Data presented for Formulation A are illustrative examples from a rabbit study on intramuscular injection and not from a human oral tablet bioequivalence study.

Experimental Protocols

Detailed and validated analytical methods are fundamental for an accurate head-to-head comparison.

Assay and Related Substances by HPLC

This method determines the content of Carbazochrome sodium sulfonate and its degradation products.

  • Chromatographic System:

    • Column: ODS C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0) : Acetonitrile (B52724) (94:6)

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient can be optimized to ensure separation of all impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 363 nm[6]

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 10 mg of Carbazochrome sodium sulfonate into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (e.g., water or mobile phase A), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Standard Preparation: Prepare a standard solution of Carbazochrome sodium sulfonate reference standard at a similar concentration.

  • Analysis: Inject the sample and standard solutions into the chromatograph. Calculate the assay and impurity levels based on the peak areas. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Dissolution Testing

This protocol assesses the in vitro release of the drug from the tablet formulation.

  • Apparatus: USP Apparatus 2 (Paddle)

  • Rotation Speed: 50 rpm

  • Dissolution Media:

    • 900 mL of 0.1 N HCl (pH 1.2)

    • 900 mL of Acetate Buffer (pH 4.5)

    • 900 mL of Phosphate Buffer (pH 6.8) or Water

  • Temperature: 37 ± 0.5°C

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw samples (e.g., 5 mL) at specified time points (5, 10, 15, 20, 30, 45 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately.

    • Analyze the samples by UV-Vis spectrophotometry at the wavelength of maximum absorbance (approx. 360 nm) or by a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests the two profiles are similar.

Bioavailability and Pharmacokinetic Analysis by LC-MS/MS

This method is used for the quantitative determination of Carbazochrome sodium sulfonate in human plasma to assess bioequivalence.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled with an HPLC system.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Gradient elution with a mixture of 0.2% formic acid in water and methanol.

    • Flow Rate: 0.8 - 1.0 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Mode

    • MRM Transition (Example): For Carbazochrome sodium sulfonate: m/z 299.0 → 256.0[7]

  • Sample Preparation (Plasma):

    • Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Data Analysis: Construct a calibration curve from spiked plasma standards. Determine the pharmacokinetic parameters (Cmax, AUC, Tmax) from the plasma concentration-time profiles of each subject for both test and reference formulations.

Mechanism of Action and Experimental Workflow

Understanding the mechanism of action and having a clear experimental plan are crucial for a thorough comparison.

Signaling Pathway

Carbazochrome sodium sulfonate exerts its hemostatic effect in part by stabilizing the capillary endothelium. It has been shown to reverse endothelial barrier dysfunction by inhibiting agonist-induced phosphatidylinositol hydrolysis[8][9]. This action reduces vascular hyperpermeability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Vasoactive_Agent Vasoactive Agent (e.g., Thrombin, Bradykinin) GPCR G-Protein Coupled Receptor (GPCR) Vasoactive_Agent->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Actin Actin Stress Fiber Formation DAG->Actin ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Ca2->Actin Permeability Increased Vascular Permeability Actin->Permeability Carbazochrome Carbazochrome Sodium Sulfonate Hydrate Carbazochrome->Inhibition Inhibition->PLC

Caption: Carbazochrome's inhibitory action on the Phospholipase C (PLC) pathway.

Experimental Workflow

A structured workflow ensures that all aspects of the formulation comparison are systematically addressed.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Bioequivalence Study cluster_2 Phase 3: Data Analysis & Comparison Start Obtain Formulations (Test & Reference) QC_Tests Perform Quality Control Tests (Assay, Purity, Water Content, pH) Start->QC_Tests Dissolution Comparative Dissolution Profiling (pH 1.2, 4.5, 6.8) QC_Tests->Dissolution Compare_QC Compare QC Data (Table 1) Dissolution->Compare_QC Compare_Dissolution Compare Dissolution Profiles (f2 similarity factor) Dissolution->Compare_Dissolution BE_Study Conduct Randomized, Crossover Bioequivalence Study Plasma_Analysis Analyze Plasma Samples (LC-MS/MS) BE_Study->Plasma_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC) Plasma_Analysis->PK_Analysis Compare_BE Statistical Analysis of PK Parameters (90% CI) PK_Analysis->Compare_BE Conclusion Draw Conclusion on Equivalence Compare_QC->Conclusion Compare_Dissolution->Conclusion Compare_BE->Conclusion

Caption: Workflow for the head-to-head comparison of two formulations.

References

Independent Validation of Carbazochrome Sodium Sulfonate Hydrate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbazochrome (B1668341) Sodium Sulfonate Hydrate (B1144303) (CSS), a hemostatic agent, with its alternatives, supported by published experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Mechanism of Action

Carbazochrome sodium sulfonate hydrate primarily exerts its hemostatic effect through two main mechanisms:

  • Enhancement of Platelet Function: CSS promotes platelet aggregation and adhesion at the site of vascular injury. This action facilitates the formation of a primary platelet plug, which is the initial step in hemostasis.[1][2]

  • Capillary Stabilization: CSS reduces capillary permeability and reinforces the capillary wall structure.[1][3] This stabilization minimizes blood leakage from small vessels. One identified molecular mechanism for this is the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, which prevents the disruption of cell-to-cell junctions.

Comparative Performance Data

The following tables summarize quantitative data from published studies comparing this compound with alternatives, primarily Tranexamic Acid (TXA), in surgical settings.

Table 1: Efficacy in Total Knee Arthroplasty (TKA)
Treatment GroupTotal Blood Loss (mL, Mean ± SD)Postoperative Hemoglobin Drop (g/dL, Mean ± SD)Transfusion Rate (%)Reference
CSS + TXA (Intravenous & Topical)609.92 ± 221.24Not ReportedNot Reported[4]
CSS + TXA (Topical only)753.16 ± 247.67Not ReportedNot Reported[4]
CSS + TXA (Intravenous only)829.23 ± 297.45Not ReportedNot Reported[4]
TXA only (Control)1158.26 ± 334.13Not ReportedNot Reported[4]
CSS + TXALower than TXA aloneLess than TXA aloneNot Reported[5]
TXA onlyHigher than combinationMore than combinationNot Reported[5]
Table 2: Efficacy in Total Hip Arthroplasty (THA)
Treatment GroupTotal Blood Loss (mL, Mean ± SD)Hidden Blood Loss (mL, Mean ± SD)Transfusion Rate (%)Reference
CSS + TXASignificantly lower than TXA aloneSignificantly lower than TXA aloneSignificantly lower than TXA alone[6][7]
TXA onlyHigher than combinationHigher than combinationHigher than combination[6][7]
CSS + TXA (Intravenous & Topical)605.0 ± 235.9Not ReportedSignificantly lower than control[8]
CSS + TXA (Topical only)790.9 ± 280.7Not ReportedSignificantly lower than control[8]
CSS + TXA (Intravenous only)844.8 ± 248.1Not ReportedSignificantly lower than control[8]
Placebo (with TXA)1064.9 ± 318.3Not ReportedHigher than CSS groups[8]
Table 3: Efficacy in Trauma Patients
Treatment GroupRed Blood Cell (RBC) TransfusionMortalityReference
CSS + TXAIndependent factor for reduction of RBC transfusionNo significant difference[9][10]
TXA onlyHigher RBC transfusionNo significant difference[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Carbazochrome Sodium Sulfonate on Endothelial Cells

The following diagram illustrates the proposed signaling pathway through which Carbazochrome Sodium Sulfonate (CSS) stabilizes endothelial cell barriers, thereby reducing capillary permeability.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Vasoactive_Agonists Vasoactive Agonists (e.g., Thrombin, Bradykinin) GPCR G-Protein Coupled Receptor (GPCR) Vasoactive_Agonists->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Leads to Actin_Stress_Fibers Actin Stress Fiber Formation Ca_Release->Actin_Stress_Fibers Promotes Junction_Disruption VE-Cadherin Junction Disruption Actin_Stress_Fibers->Junction_Disruption Causes Hyperpermeability Increased Endothelial Permeability Junction_Disruption->Hyperpermeability CSS Carbazochrome Sodium Sulfonate (CSS) CSS->PLC Inhibits

Caption: Proposed signaling pathway of Carbazochrome Sodium Sulfonate (CSS) in endothelial cells.

Experimental Workflow: Evaluation of Hemostatic Agents in Total Knee Arthroplasty

The following diagram outlines a typical experimental workflow for a randomized controlled trial evaluating the efficacy of hemostatic agents in patients undergoing total knee arthroplasty.

Patient_Recruitment Patient Recruitment (Unilateral Primary TKA) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (e.g., CSS + TXA) Randomization->Group_A Group_B Group B (e.g., TXA only) Randomization->Group_B Surgery Total Knee Arthroplasty (Standardized Procedure) Group_A->Surgery Group_B->Surgery Data_Collection Perioperative and Postoperative Data Collection Surgery->Data_Collection Blood_Loss Total Blood Loss Calculation Data_Collection->Blood_Loss Inflammatory_Markers Inflammatory Marker Measurement (CRP, IL-6) Data_Collection->Inflammatory_Markers Clinical_Outcomes Clinical Outcome Assessment (Transfusion Rate, Pain Score, ROM) Data_Collection->Clinical_Outcomes Statistical_Analysis Statistical Analysis Blood_Loss->Statistical_Analysis Inflammatory_Markers->Statistical_Analysis Clinical_Outcomes->Statistical_Analysis

Caption: A typical experimental workflow for a randomized controlled trial in total knee arthroplasty.

Experimental Protocols

Detailed methodologies for key experiments cited are summarized below.

Randomized Controlled Trial in Total Knee/Hip Arthroplasty
  • Study Design: These studies are typically designed as prospective, randomized controlled trials.[4][6][8]

  • Patient Population: Patients undergoing primary unilateral or bilateral total knee or hip arthroplasty.[4][6][8]

  • Intervention:

    • CSS Groups: Administration of Carbazochrome sodium sulfonate, often in combination with Tranexamic Acid (TXA). Dosage and route of administration (intravenous, topical, or both) vary between studies.[4][8]

    • Control/Alternative Groups: Administration of TXA alone or a placebo.[4][6][8]

  • Outcome Measures:

    • Total Blood Loss: Calculated using various formulas, often the Gross formula or the Nadler's formula, which take into account preoperative and postoperative hematocrit levels, and the volume of blood transfused.

    • Hidden Blood Loss: The difference between total blood loss and intraoperative blood loss.

    • Inflammatory Markers: Levels of C-reactive protein (CRP) and Interleukin-6 (IL-6) are measured at baseline and at specified postoperative time points.[6][8]

    • Clinical Outcomes: Blood transfusion rates, postoperative pain scores (e.g., Visual Analog Scale), and range of motion are recorded.[4][8]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA, chi-square tests) are used to compare the outcomes between the different treatment groups.

Alternatives to Carbazochrome Sodium Sulfonate

Tranexamic Acid (TXA)

Tranexamic acid is an antifibrinolytic agent that works by inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots. It is widely used to reduce blood loss in various surgical and medical conditions. The comparative studies cited in this guide predominantly use TXA as a comparator or in combination with CSS.[4][5][6][7][8][11]

Etamsylate

Etamsylate is another hemostatic agent that is believed to act by restoring capillary endothelial resistance and promoting platelet adhesion.[12][13][14][15] Its mechanism involves enhancing P-selectin-dependent platelet adhesive mechanisms.[12] It is used in the management of capillary bleeding in various conditions, including menorrhagia and surgical bleeding.[12][15] While both CSS and Etamsylate act on capillary permeability and platelet function, direct comparative clinical trials are limited in the current literature search.

Conclusion

The available research suggests that this compound, particularly when used in combination with Tranexamic Acid, is effective in reducing blood loss and inflammatory responses in major orthopedic surgeries.[4][6][8][11] Its mechanism of action, focusing on enhancing platelet function and stabilizing capillary walls, provides a complementary approach to the antifibrinolytic action of TXA. However, the efficacy of CSS in other types of bleeding, such as gastrointestinal bleeding, remains a subject of debate.[16] Further head-to-head clinical trials comparing CSS with other hemostatic agents like Etamsylate are warranted to establish its relative efficacy and optimal clinical positioning. Researchers should refer to the full-text publications for detailed protocols and a comprehensive understanding of the study limitations.

References

Carbazochrome Sodium Sulfonate Hydrate vs. Placebo in Preclinical Bleeding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) (AC-17) against a placebo in the context of bleeding. The information is based on available experimental data to support researchers and professionals in drug development.

Executive Summary

Mechanism of Action

Carbazochrome sodium sulfonate is understood to exert its hemostatic effect through several mechanisms:

  • Capillary Stabilization: It is believed to reinforce capillary walls, reducing their permeability and fragility.[4] This action helps to control bleeding from small vessels.

  • Platelet Interaction: Research suggests that it promotes the aggregation and adhesion of platelets, which is a critical step in the formation of a primary platelet plug at the site of vascular injury.[1]

  • Modulation of Fibrinolysis: One preclinical study indicated that carbazochrome sodium sulfonate (AC-17) may influence the fibrinolytic system by decreasing the accumulation of tissue-type plasminogen activator (t-PA) from endothelial cells.

Preclinical Data: In Vitro Studies

A key preclinical study investigated the effect of carbazochrome sodium sulfonate (AC-17) on endothelial cell barrier function. This in vitro model provides the most detailed preclinical evidence currently available for its mechanism of action.

Experimental Protocol: Endothelial Barrier Function Assay

Objective: To determine the effect of carbazochrome sodium sulfonate (AC-17) on the permeability of a monolayer of cultured porcine aortic endothelial cells (PAECs).

Methodology:

  • Cell Culture: Porcine aortic endothelial cells were cultured to form a confluent monolayer on microporous membrane inserts.

  • Induction of Hyperpermeability: The endothelial cell monolayer was treated with various vasoactive substances known to increase vascular permeability, such as tryptase, thrombin, and bradykinin (B550075).

  • Treatment: The cells were co-incubated with carbazochrome sodium sulfonate (AC-17) at concentrations ranging from 0.1 to 10 µM. A control group received the vehicle (placebo).

  • Permeability Measurement: The endothelial barrier function was assessed by measuring the transendothelial transport of albumin-conjugated Evans blue dye across the cell monolayer. A decrease in the transport of the dye indicates a restoration of barrier function.

  • Signaling Pathway Analysis: To investigate the underlying mechanism, the effect of AC-17 on the formation of [³H]inositol triphosphate in response to bradykinin and thrombin was measured.

Data Presentation: Effect of Carbazochrome Sodium Sulfonate (AC-17) on Endothelial Permeability
Vasoactive AgentAC-17 Concentration (µM)Outcome
Tryptase0.1 - 1Reversed barrier dysfunction
Thrombin0.1 - 1Reversed barrier dysfunction
Bradykinin0.1 - 1Reversed barrier dysfunction
Ionomycin (Ca²⁺ ionophore)Not specifiedNo effect on enhanced permeability
A23187 (Ca²⁺ ionophore)Not specifiedNo effect on enhanced permeability

This table summarizes the findings from the in vitro study on porcine aortic endothelial cells.[2]

The results indicate that carbazochrome sodium sulfonate (AC-17) was effective in reversing the hyperpermeability induced by tryptase, thrombin, and bradykinin.[2] However, it did not affect the permeability increase caused by calcium ionophores, suggesting a specific mechanism of action.[2]

Signaling Pathway

The in vitro study in porcine aortic endothelial cells suggests that carbazochrome sodium sulfonate (AC-17) exerts its barrier-stabilizing effects by inhibiting agonist-induced phosphoinositide hydrolysis.[2] This inhibition leads to a reduction in the formation of inositol (B14025) triphosphate (IP₃), a key second messenger in the signaling cascade that leads to increased intracellular calcium and subsequent endothelial cell contraction and barrier disruption.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Generates AC17 Carbazochrome Sodium Sulfonate (AC-17) AC17->PLC Inhibits Ca Increased Intracellular Ca²⁺ IP3->Ca Leads to Permeability Increased Endothelial Permeability Ca->Permeability Causes Agonist Vasoactive Agonist (e.g., Thrombin, Bradykinin) Agonist->Receptor cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Culture Porcine Aortic Endothelial Cells (PAECs) on microporous membranes B Induce Hyperpermeability with Vasoactive Agents A->B C Carbazochrome Sodium Sulfonate (AC-17) B->C D Placebo (Vehicle Control) B->D E Measure Transendothelial Transport of Evans Blue C->E D->E F Compare Permeability between Groups E->F

References

A Comparative Meta-Analysis of Carbazochrome Sodium Sulfonate Hydrate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the clinical evidence for Carbazochrome sodium sulfonate (CSS) as a hemostatic agent reveals a nuanced picture of its efficacy. While demonstrating potential benefits as an adjunctive therapy in orthopedic surgery, its effectiveness as a standalone treatment for various types of bleeding, particularly in the gastrointestinal tract, is not well-supported by current research.

Carbazochrome sodium sulfonate is a hemostatic agent purported to enhance capillary resistance and promote platelet aggregation at bleeding sites.[1][2] This guide provides a meta-analysis of its performance in clinical trials compared to alternative treatments and placebo, with a focus on quantitative data and experimental protocols.

Mechanism of Action

Carbazochrome sodium sulfonate is understood to exert its hemostatic effect through a multi-faceted mechanism. It is believed to act as a capillary stabilizer, reinforcing the walls of small blood vessels to reduce their permeability.[1][2] Additionally, it is suggested to stimulate platelet aggregation and adhesion, which are crucial steps in the formation of a primary platelet plug to seal vascular injuries.[3] Some research also indicates it may promote the retraction of broken capillary ends, further contributing to hemostasis.[2]

dot

cluster_VesselInjury Vascular Injury cluster_CSS_Action Carbazochrome Sodium Sulfonate Action cluster_Hemostasis Hemostatic Outcome Vessel Damage Vessel Damage CSS Carbazochrome Sodium Sulfonate Vessel Damage->CSS Administration platelet_agg Promotes Platelet Aggregation & Adhesion CSS->platelet_agg cap_stabilize Stabilizes Capillaries (Reduces Permeability) CSS->cap_stabilize cap_retract Promotes Capillary End Retraction CSS->cap_retract Hemostasis Hemostasis platelet_agg->Hemostasis cap_stabilize->Hemostasis cap_retract->Hemostasis cluster_Workflow Experimental Workflow: THA Clinical Trial p1 200 Patients for Primary Unilateral THA p2 Randomization p1->p2 p3a Group A: IV & Topical CSS + TXA p2->p3a p2->p3a p3b Group B: Topical CSS + TXA p2->p3b p2->p3b p3c Group C: IV CSS + TXA p2->p3c p2->p3c p3d Group D: Placebo + TXA p2->p3d p2->p3d p4 Primary Outcome: Total Blood Loss p3a->p4 p3b->p4 p3c->p4 p3d->p4 p5 Secondary Outcomes: Hidden Blood Loss, Transfusion Rate, etc. p4->p5

References

Evaluating the Anti-inflammatory Potency of Carbazochrome Sodium Sulfonate Hydrate Relative to Known Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) (CSS) is a hemostatic agent known for its ability to reduce capillary bleeding by decreasing vascular permeability. Recent clinical observations have suggested that CSS may also possess anti-inflammatory properties. This guide provides a comparative evaluation of the anti-inflammatory potency of CSS relative to two well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). This analysis is based on available clinical and preclinical data and is intended to inform researchers, scientists, and drug development professionals on the potential anti-inflammatory applications of CSS.

Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory effects of Carbazochrome sodium sulfonate hydrate, indomethacin, and dexamethasone. It is important to note that the data for CSS is derived from clinical studies where it was administered in combination with tranexamic acid, while the data for indomethacin and dexamethasone are from preclinical animal models. This inherent difference in study design should be considered when comparing the potencies of these agents.

Table 1: Effect on Edema in Preclinical and Clinical Settings

CompoundModel/SettingDoseInhibition of Edema (%)Source
This compound Postoperative Swelling (Total Knee Arthroplasty)Not specified (in combination with tranexamic acid)Significantly reduced postoperative swelling rate compared to tranexamic acid alone.[1][1]
Indomethacin Carrageenan-Induced Paw Edema (Rat)10 mg/kg54%Frias et al., 2018
Dexamethasone Carrageenan-Induced Paw Edema (Rat)0.5 mg/kg45%Arul et al., 2004

Disclaimer: The data for this compound is from a clinical study measuring postoperative swelling, which is a complex inflammatory response. The data for indomethacin and dexamethasone are from a standardized preclinical model of acute inflammation. A direct comparison of potency based on this table is therefore limited.

Table 2: Effect on Inflammatory Markers

CompoundMarkerModel/SettingDoseEffectSource
This compound C-Reactive Protein (CRP), Interleukin-6 (IL-6)Postoperative Inflammation (Total Hip Arthroplasty)Not specified (in combination with tranexamic acid)Significantly lower levels compared to tranexamic acid alone.[2][3][2][3]
Indomethacin Prostaglandin E2 (PGE2)Carrageenan-Induced Paw Edema (Rat)5 mg/kgSignificant inhibition of PGE2 levels in paw exudate.Crunkhorn & Meacock, 1971
Dexamethasone Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β)Lipopolysaccharide-induced inflammation (in vitro)1 µMSignificant inhibition of TNF-α and IL-1β production.Perretti et al., 1993

Disclaimer: The data for this compound is from a clinical setting measuring systemic inflammatory markers. The data for indomethacin and dexamethasone are from preclinical models assessing local and cellular inflammatory mediators. This difference in experimental context should be considered when interpreting the results.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model for evaluating the anti-inflammatory activity of pharmacological agents.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Procedure: A 1% w/v solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rat.

  • Drug Administration: The test compound (e.g., this compound, indomethacin, dexamethasone) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Arachidonic Acid-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory effects of compounds, particularly those that may interfere with the arachidonic acid cascade.

  • Animals: Male Swiss or Balb/c mice (20-25g) are commonly used.

  • Procedure: A solution of arachidonic acid in acetone (B3395972) (e.g., 2 mg per 20 µL) is prepared. This solution is applied topically to both the inner and outer surfaces of the mouse's right ear.

  • Drug Administration: The test compound can be administered topically to the ear along with the arachidonic acid, or systemically (orally or intraperitoneally) prior to the induction of edema.

  • Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a circular section of both the treated and untreated ears is punched out and weighed. The difference in weight between the two ear punches is a measure of the edema.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Mandatory Visualization

G cluster_0 Inflammatory Stimuli (e.g., Bradykinin, Thrombin) cluster_1 Intracellular Signaling Cascade cluster_2 Cytoskeletal Reorganization & Permeability cluster_3 Action of Carbazochrome Sodium Sulfonate Receptor G-protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ Actin Actin Stress Fiber Formation DAG->Actin Ca2+->Actin VE-Cadherin VE-Cadherin Disruption Actin->VE-Cadherin Permeability Increased Vascular Permeability VE-Cadherin->Permeability CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits

Caption: Signaling pathway of Carbazochrome sodium sulfonate in reducing vascular permeability.

G cluster_workflow Experimental Workflow: In Vivo Anti-inflammatory Assay Animal_Acclimatization Animal Acclimatization Grouping Random Grouping of Animals Animal_Acclimatization->Grouping Drug_Admin Administration of Test Compounds (CSS, Indomethacin, Dexamethasone, Vehicle) Grouping->Drug_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Drug_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: A typical experimental workflow for evaluating anti-inflammatory agents in vivo.

Conclusion

The available evidence suggests that this compound exhibits anti-inflammatory effects, primarily through the reduction of vascular permeability. Clinical studies, although conducted with a combination therapy, indicate a significant reduction in postoperative swelling and systemic inflammatory markers. The mechanism of action appears to be distinct from that of classical NSAIDs and corticosteroids, focusing on the stabilization of the endothelial barrier.

However, a direct comparison of the anti-inflammatory potency of this compound with indomethacin and dexamethasone is challenging due to the lack of head-to-head preclinical studies in standardized models. Future research should aim to fill this knowledge gap by evaluating this compound in models such as carrageenan-induced paw edema and arachidonic acid-induced ear edema. Such studies would provide a clearer understanding of its intrinsic anti-inflammatory activity and its potential as a standalone or adjunct therapy in inflammatory conditions.

References

Safety Operating Guide

Proper Disposal of Carbazochrome Sodium Sulfonate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of carbazochrome (B1668341) sodium sulfonate hydrate (B1144303), a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary directive for the disposal of this substance is to act in accordance with all applicable country, federal, state, and local regulations[1][2][3].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection[1]. Handle the material in a well-ventilated area to avoid inhalation of dust or fumes[1][2]. In case of a spill, prevent the substance from entering drains or water courses. Spilled material should be collected, possibly by absorption with a liquid-binding material, and placed in a suitable container for disposal[1][2][4].

Step-by-Step Disposal Protocol

The disposal of carbazochrome sodium sulfonate hydrate must be conducted through a licensed and approved waste disposal contractor[4]. Do not dispose of this chemical into the sewer system or with general laboratory trash[4].

Experimental Protocol: Standard Laboratory Disposal of this compound

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep the waste chemical in its original or a clearly labeled, compatible container.

    • Do not mix with other waste chemicals unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2].

    • The storage area should be secure, and access should be limited to authorized personnel.

  • Consult Institutional Guidelines:

    • Review your organization's specific chemical hygiene plan and waste disposal procedures.

    • Contact your institution's Environmental Health and Safety (EHS) department to confirm the correct waste stream for this chemical.

  • Arrange for Professional Disposal:

    • The disposal of this compound should be managed by a licensed chemical waste disposal company[4]. Your EHS department will typically coordinate this.

    • Methods such as controlled incineration with flue gas scrubbing or disposal at a licensed chemical destruction plant are recommended[4].

  • Documentation:

    • Maintain accurate records of the amount of this compound designated for disposal, in accordance with your institution's policies and any regulatory requirements.

Quantitative Data Summary

There is no quantitative data available in the provided search results regarding disposal limits or concentrations. The consistent guideline is that all quantities of this substance must be disposed of as chemical waste in accordance with regulations.

ParameterGuideline
Disposal MethodLicensed chemical destruction plant or controlled incineration[4].
Sewer DischargeProhibited[4].
LandfillNot recommended; should only be considered if recycling is not feasible and after consulting with a licensed waste disposal contractor.
Container DisposalHandle uncleaned, empty containers as you would the product itself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start: Waste Generation cluster_procedure Disposal Procedure cluster_end End: Final Disposition start This compound Waste Generated identify 1. Identify and Segregate Waste start->identify containerize 2. Secure in a Labeled, Closed Container identify->containerize consult_ehs 3. Consult Institutional EHS Guidelines containerize->consult_ehs professional_disposal 4. Arrange for Professional Disposal consult_ehs->professional_disposal document 5. Document Waste for Disposal professional_disposal->document end Proper and Compliant Disposal document->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Carbazochrome sodium sulfonate hydrate (B1144303) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risks and ensuring the integrity of your work.

Personal Protective Equipment (PPE)

When handling Carbazochrome sodium sulfonate hydrate, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Usage
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesWear chemical-impermeable gloves.[1]
Protective ClothingWear fire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] In situations where dust may be generated, a self-contained breathing apparatus should be used.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin and eyes.[3]

3. Disposal:

  • Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge into sewer systems.[1]

  • Dispose of contents and container in accordance with local, state, and federal regulations.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release and Spill Management

A clear and practiced spill response plan is essential for mitigating the impact of an accidental release. The following workflow outlines the necessary steps.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_PPE Personal Protective Equipment Evacuate Evacuate Personnel to Safe Areas Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the area Ignition Remove All Sources of Ignition Ventilate->Ignition Mitigate immediate hazards Wear_PPE Use Full Personal Protective Equipment (Gloves, Goggles, Respirator, Protective Clothing) Ignition->Wear_PPE Prepare for cleanup Prevent_Spread Prevent Further Spillage or Leakage Avoid_Drains Do Not Let Chemical Enter Drains Prevent_Spread->Avoid_Drains Collect Collect and Arrange Disposal Avoid_Drains->Collect Use spark-proof tools Containerize Keep in Suitable, Closed Containers for Disposal Collect->Containerize Dispose Dispose of in Accordance with Regulations Containerize->Dispose Wear_PPE->Prevent_Spread Begin containment

Workflow for Handling a Chemical Spill

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.